(2-(Aminomethyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
[2-(aminomethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,10-11H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIUTNQGRDQRHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586015 | |
| Record name | [2-(Aminomethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
248274-03-5 | |
| Record name | [2-(Aminomethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2-(Aminomethyl)phenyl)boronic acid chemical properties
An In-depth Technical Guide on the Chemical Properties of (2-(Aminomethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile bifunctional molecule that has garnered significant interest in various fields of chemical and biomedical research. Its unique structure, featuring both a reactive boronic acid moiety and a nucleophilic aminomethyl group positioned ortho to each other on a phenyl ring, imparts a range of useful chemical properties and reactivities. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its utility in drug discovery and development.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 248274-03-5 | [1] |
| Molecular Formula | C₇H₁₀BNO₂ | [1][2][3] |
| Molecular Weight | 150.97 g/mol | [1][2][3] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Aminomethylphenylboronic acid | [2][3] |
| Appearance | Solid | |
| pKa | 8.23 ± 0.53 (Predicted) | [3] |
| Melting Point | Not available | |
| Boiling Point | 354.0 ± 44.0 °C at 760 mmHg (Predicted) | |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) | |
| Solubility | Soluble in most polar organic solvents. | |
| InChI | 1S/C7H10BNO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,10-11H,5,9H2 | [2] |
| SMILES | NCC1=CC=CC=C1B(O)O | [1] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of 7.0-8.0 ppm), a singlet for the benzylic protons of the aminomethyl group (around 4.0 ppm), and a broad singlet for the amine protons. The protons on the boronic acid group may appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the aromatic carbons, with the carbon bearing the boronic acid group showing a characteristic chemical shift. The benzylic carbon of the aminomethyl group would also be identifiable.
-
¹¹B NMR: The boron-11 NMR spectrum is a powerful tool for characterizing boronic acids. A signal in the range of 28-33 ppm is expected for the trigonal planar (sp²) boron atom of the boronic acid.
-
FT-IR: The infrared spectrum would be expected to show characteristic absorption bands for the O-H stretching of the boronic acid (a broad band around 3300-2500 cm⁻¹), N-H stretching of the amine (around 3400-3250 cm⁻¹), C-H stretching of the aromatic ring (above 3000 cm⁻¹), and B-O stretching (around 1350 cm⁻¹).[4]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) or protonated molecule ([M+H]⁺). Fragmentation patterns would likely involve the loss of water from the boronic acid moiety and fragmentation of the aminomethyl group.[5]
Synthesis
While a specific, detailed, and validated protocol for the synthesis of this compound is not extensively documented in a single source, a general approach can be inferred from the synthesis of related aminophenylboronic acids. A common strategy involves the conversion of a suitable precursor, such as 2-bromobenzylamine or 2-cyanophenylboronic acid.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Reactivity and Applications
The dual functionality of this compound makes it a valuable building block in several areas of research and development.
Reaction with Diols and its Application in Glucose Sensing
A key reaction of boronic acids is their ability to reversibly form cyclic esters with 1,2- and 1,3-diols, such as those found in saccharides. This reaction is the basis for their use in glucose sensors. The ortho-aminomethyl group in this compound can play a crucial role by forming an intramolecular dative bond with the boron atom, which can influence the Lewis acidity of the boronic acid and its affinity for diols.
Caption: Reversible reaction of this compound with a diol.
Suzuki-Miyaura Cross-Coupling Reactions
As a boronic acid, this compound is a key substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in many pharmaceutical agents.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a general protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for use with this compound.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, and/or Water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (0.01-0.05 equiv), and base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Use in Peptide Synthesis
The aminomethyl group of this compound can be utilized for its incorporation into peptide structures, either at the N-terminus or on a side chain. This introduces the boronic acid functionality into a peptide, which can be useful for creating peptide-based sensors or therapeutics.
Experimental Protocol: Incorporation into Peptides via Reductive Amination
This protocol outlines a general strategy for incorporating the this compound moiety into a peptide via reductive amination of a peptide containing a ketone or aldehyde.
Materials:
-
Peptide containing an aldehyde or ketone functionality
-
This compound
-
Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB))
-
Buffer solution (e.g., Phosphate buffer, pH 6-7)
-
Solvent (e.g., DMF or DMSO)
Procedure:
-
Dissolve the peptide in the buffer solution, with a co-solvent if necessary for solubility.
-
Add this compound (in excess, typically 2-5 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.
-
Add the reducing agent portion-wise to the reaction mixture.
-
Continue to stir the reaction at room temperature for several hours to overnight.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, purify the peptide-boronic acid conjugate by reverse-phase HPLC.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical building block with significant potential in drug discovery and other areas of chemical research. Its ability to participate in Suzuki-Miyaura cross-coupling reactions and to reversibly bind with diols makes it a powerful tool for the synthesis of complex molecules and the development of novel sensors. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore the full potential of this interesting compound. Further research to fully characterize its spectroscopic properties and to develop more specific and efficient synthetic protocols will undoubtedly expand its applications in the future.
References
An In-depth Technical Guide to the Synthesis and Characterization of (2-(Aminomethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (2-(Aminomethyl)phenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. This document details established synthetic routes, experimental protocols, and thorough characterization data to support researchers in its application.
Compound Overview
This compound is an aromatic boronic acid derivative featuring a reactive aminomethyl group ortho to the boronic acid moiety. This unique substitution pattern makes it a versatile intermediate for the synthesis of complex molecules, including therapeutic agents and functional materials.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₀BNO₂ | PubChem[1] |
| Molecular Weight | 150.97 g/mol | PubChem[1] |
| CAS Number | 248274-03-5 | ChemicalBook, ECHEMI |
| Appearance | White to off-white solid | ChemicalBook[2] |
| Boiling Point | 354.0 ± 44.0 °C (Predicted) | ECHEMI[3] |
| pKa | 8.23 ± 0.53 (Predicted) | ECHEMI |
Synthesis of this compound
Two primary synthetic routes for the preparation of this compound are outlined below.
Route 1: Catalytic Hydrogenation of 2-Cyanophenylboronic acid
This method involves the reduction of the nitrile group of 2-cyanophenylboronic acid to a primary amine using a metal catalyst and hydrogen gas. This approach is often favored for its directness and relatively clean reaction profile.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-cyanophenylboronic acid (300 mg, 2.0 mmol) in methanol (20 mL) in a suitable pressure vessel, add Raney Nickel (100 mg, 10% w/w) as the catalyst.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 4 hours.
-
Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield this compound as a white solid.
-
Yield: Approximately 150 mg (48.7% yield) of the desired product can be expected.[2]
Diagram 1: Synthesis of this compound via Hydrogenation
Caption: Synthetic pathway for this compound.
Route 2: Amination of 2-(Bromomethyl)phenylboronic acid
Experimental Protocol:
-
Reaction Setup: Dissolve 2-(bromomethyl)phenylboronic acid (1.0 mmol) in a suitable solvent such as tetrahydrofuran (THF) in a sealed reaction vessel.
-
Amination: Add a solution of ammonia in methanol (e.g., 7N solution, 5.0 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure this compound.
Diagram 2: Synthesis of this compound via Amination
Caption: Alternative synthesis of this compound.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are typically employed.
Table 2: Spectroscopic and Physical Characterization Data
| Technique | Data |
| Mass Spectrometry (ESI+) | m/z = 152.20 [M+H]⁺[2] |
| ¹H NMR (400 MHz, DMSO-d₆) | Predicted δ (ppm): 7.5-7.2 (m, 4H, Ar-H), 4.0 (s, 2H, CH₂), 3.5 (br s, 2H, NH₂), 8.1 (s, 2H, B(OH)₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | Predicted δ (ppm): 145 (C-B), 135, 130, 128, 127 (Ar-C), 45 (CH₂) |
| ¹¹B NMR (128 MHz, DMSO-d₆) | Predicted δ (ppm): 28-30 |
| Melting Point | Not available for the free base. The related 2-aminophenylboronic acid hydrochloride has a melting point of 145-156 °C.[4] |
Diagram 3: General Characterization Workflow
Caption: Workflow for the characterization of the final product.
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be used in a well-ventilated area or a fume hood.
Conclusion
This technical guide provides essential information for the synthesis and characterization of this compound. The detailed protocols and characterization data will aid researchers in the efficient preparation and validation of this important chemical intermediate, facilitating its application in drug discovery and materials science.
References
(2-(Aminomethyl)phenyl)boronic acid CAS number 248274-03-5
An In-depth Technical Guide to (2-(Aminomethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with CAS number 248274-03-5, is a specialized organoboron compound that has garnered significant interest in medicinal chemistry and drug development.[1][2] As a derivative of phenylboronic acid, it belongs to a class of compounds known for their unique ability to form reversible covalent bonds with diols, a property extensively utilized in the design of sensors, drug delivery systems, and enzyme inhibitors.[3][4] The defining feature of this molecule is the ortho-aminomethyl group, which plays a critical role in enhancing its binding affinity to saccharides under physiological pH conditions.[5][6] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications, with a focus on its relevance to the scientific research community.
Physicochemical and Structural Data
This compound is a solid at room temperature with the molecular formula C7H10BNO2.[7][8][9] Its key properties are summarized in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 248274-03-5 | [7][8][9] |
| Molecular Formula | C7H10BNO2 | [7][8] |
| Molecular Weight | 150.97 g/mol | [7][8] |
| Exact Mass | 151.0804587 Da | [7][10] |
| Physical Form | Solid | [9] |
| Boiling Point | 354.0 ± 44.0 °C (Predicted) | [8][11] |
| Density | 1.18 - 1.2 ± 0.1 g/cm³ (Predicted) | [8][10][11] |
| IUPAC Name | [2-(aminomethyl)phenyl]boronic acid | [7] |
| InChI Key | NXIUTNQGRDQRHA-UHFFFAOYSA-N | [7][9] |
| SMILES | B(C1=CC=CC=C1CN)(O)O | [7] |
Synthesis and Purification
The synthesis of this compound can be achieved through various routes. A common and effective method involves the reduction of 2-cyanophenylboronic acid.
Experimental Protocol: Synthesis via Reduction of 2-Cyanophenylboronic Acid
This protocol describes the catalytic hydrogenation of 2-cyanophenylboronic acid to yield the target compound.[8]
Materials:
-
2-Cyanophenylboronic acid
-
Methanol (MeOH)
-
Raney Nickel (or 10% Palladium on Carbon)
-
Hydrogen (H2) gas
-
Diatomaceous earth (Celite)
Procedure:
-
Reaction Setup: In a suitable pressure vessel, dissolve 2-cyanophenylboronic acid (e.g., 300 mg, 2.0 mmol) in methanol (20 mL).
-
Catalyst Addition: Carefully add the hydrogenation catalyst, such as Raney Nickel (e.g., 100 mg, 10% w/w), to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.
-
Reaction: Stir the reaction mixture vigorously at room temperature for approximately 4 hours, monitoring the uptake of hydrogen.
-
Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield this compound as a white solid.[8]
Purification Methods
Purification of boronic acids is crucial for subsequent applications. Common techniques include:
-
Recrystallization: This can be performed using solvents like benzene, dichloroethane, or ethyl acetate.[12]
-
Column Chromatography: Silica gel or neutral alumina can be used for purification, particularly for low to mild polarity compounds.[12] Eluent systems may include acetone or methanol for more polar products.[12]
-
Derivatization: An impure product can be treated with a base (like diethanolamine) to form a salt, which is then separated via extraction. Acidification of the salt regenerates the pure boronic acid.[12][13]
Analytical Characterization
A combination of spectroscopic techniques is used to confirm the structure and purity of this compound.
| Technique | Expected Data / Observations |
| Mass Spectrometry (MS) | Electrospray ionization (ESI) in positive mode is common. The protonated molecule [M+H]+ is expected at m/z ≈ 152.2.[8] |
| ¹¹B NMR Spectroscopy | This technique is highly useful for distinguishing between the sp²-hybridized boronic acid and the sp³-hybridized boronate ester, which forms upon binding to diols.[14] The chemical shift moves upfield upon conversion to the sp³ species.[14] |
| ¹H NMR Spectroscopy | The spectrum will show characteristic aromatic proton signals (in the δ 6.5-8.0 ppm range) and a singlet for the aminomethyl (-CH₂NH₂) protons.[15][16] |
| ¹³C NMR Spectroscopy | The spectrum will display signals for the aromatic carbons and the aminomethyl carbon.[5][16] |
| Infrared (IR) Spectroscopy | Key vibrational modes include B-O stretching and O-H stretching of the boronic acid group, as well as N-H stretching from the amine group.[17] |
Applications in Research and Drug Development
Boronic acids are versatile building blocks in organic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2][3] The unique properties of this compound make it particularly valuable in biomedical applications.
-
Saccharide Sensing and Binding: The primary application stems from its ability to form reversible boronate esters with 1,2- or 1,3-diols present in saccharides.[4][18] The ortho-aminomethyl group is crucial as it forms an intramolecular dative B-N bond, lowering the pKa of the boronic acid and enabling strong binding to sugars at neutral, physiological pH.[5][6] This property is exploited in developing glucose sensors and glucose-responsive drug delivery systems for insulin.[18][19]
-
Peptide and Protein Modification: This boronic acid moiety can be incorporated into peptides to create synthetic receptors.[5] This allows for the development of peptides that can specifically target glycoproteins or other carbohydrate structures on cell surfaces, which is a promising strategy in diagnostics and targeted therapy.[5][6]
-
Enzyme Inhibition: Phenylboronic acid derivatives are known to act as inhibitors of various enzymes, particularly serine proteases.[3] The boron atom can form a stable, tetrahedral complex with the catalytic serine residue in the enzyme's active site, effectively blocking its function.[3] This mechanism is the basis for the anticancer drug Bortezomib, a dipeptidyl boronic acid that inhibits the proteasome.[1][2]
Biological Activity and Mechanism of Action
While specific studies on the broader biological activity of this compound are limited, research on the parent compound, phenylboronic acid (PBA), provides significant insights.
PBA has been shown to inhibit the migration of metastatic prostate cancer cells.[20][21] The proposed mechanism involves the downregulation of the Rho family of small GTPases, including RhoA, Rac1, and Cdc42.[21][22] These proteins are key regulators of the actin cytoskeleton, cell polarity, and cell migration. By inhibiting their activity, PBA disrupts downstream signaling through pathways like the Rho-associated coiled-coil containing protein kinase (ROCK), which ultimately reduces actomyosin-based contractility and cell motility.[20][21]
Safety and Handling
This compound is associated with standard laboratory hazards. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. All work should be conducted in a well-ventilated fume hood. Store the compound in a refrigerator.[9]
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug development and biomedical research. Its defining structural feature—the ortho-aminomethyl group—enables high-affinity binding to saccharides under physiological conditions, making it an ideal building block for glucose-responsive systems and targeted therapeutics. A thorough understanding of its synthesis, characterization, and biological mechanisms of action is essential for researchers aiming to leverage its unique chemical properties in their work.
References
- 1. mdpi.com [mdpi.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. [2-(Aminomethyl)phenyl]boronic acid | C7H10BNO2 | CID 16427095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(AMINOMETHYL)PHENYL BORONIC ACID CAS#: 248274-03-5 [m.chemicalbook.com]
- 9. This compound | 248274-03-5 [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
- 11. [2-(Aminomethyl)phenyl]boronic acid | CAS#:248274-03-5 | Chemsrc [chemsrc.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. par.nsf.gov [par.nsf.gov]
- 15. 2-Aminophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 16. raineslab.com [raineslab.com]
- 17. tsapps.nist.gov [tsapps.nist.gov]
- 18. japsonline.com [japsonline.com]
- 19. mdpi.com [mdpi.com]
- 20. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
(2-(Aminomethyl)phenyl)boronic acid molecular weight and formula
An In-depth Technical Guide to (2-(Aminomethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a versatile building block in organic synthesis and medicinal chemistry. It details its chemical properties, applications, and a representative experimental protocol for its incorporation into peptides.
Chemical Properties and Identification
This compound is an organic compound featuring a phenyl ring substituted with a boronic acid group and an aminomethyl group. This unique structure allows for a variety of chemical transformations, making it a valuable reagent in the synthesis of complex molecules.
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Formula | C7H10BNO2 | [1][2][3][4] |
| Molecular Weight | 150.97 g/mol | [1][2][3][4][5][6] |
| CAS Number | 248274-03-5 | [1][2][3] |
| Monoisotopic Mass | 151.0804587 Da | [1][2] |
| Topological Polar Surface Area | 66.5 Ų | [1][2] |
| Hydrogen Bond Donor Count | 3 | [1][2] |
| Hydrogen Bond Acceptor Count | 3 | [1][2] |
| Rotatable Bond Count | 2 | [1][2] |
Applications in Research and Development
This compound and its derivatives are of significant interest in several areas of chemical and biomedical research.
-
Peptide and Protein Modification: A key application is the functionalization of peptides and proteins.[1][7] The ortho-aminomethyl group is particularly important as it facilitates the binding of saccharides under physiological pH conditions.[1] This property is leveraged in the development of biosensors and for studying carbohydrate-protein interactions.
-
Suzuki-Miyaura Cross-Coupling Reactions: Like other arylboronic acids, this compound is a crucial partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][8][9][10] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of biaryl compounds which are common scaffolds in pharmaceuticals.[2][11]
-
Drug Discovery and Development: Boronic acids are recognized as important pharmacophores in medicinal chemistry.[11][12][13] The ability of the boronic acid moiety to form reversible covalent bonds with diols is exploited in the design of enzyme inhibitors and glucose-responsive drug delivery systems.[6][14][15] For instance, phenylboronic acid derivatives have been explored for insulin delivery systems that release the hormone in response to glucose levels.[14]
-
Bifunctional Catalysis: Aminoboronic acids have shown promise as bifunctional catalysts in organic reactions, such as direct amide formation and aldol reactions.[16]
Experimental Protocol: Functionalization of Peptides
The following is a representative protocol for the solution-phase alkylation of a peptide containing a secondary amine with o-(bromomethyl)phenylboronic acid, a precursor that yields the desired this compound moiety on the peptide. This method is advantageous due to the commercial availability of the precursor and its ability to introduce the critical o-aminomethyl functionality.[1]
Objective: To covalently attach the this compound group to a peptide.
Materials:
-
Peptide with a secondary amine functionality
-
o-(bromomethyl)phenylboronic acid
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Methanol (MeOH) (if required for solubility)
-
Hünig's base (N,N-Diisopropylethylamine, DIPEA)
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
Dissolve the peptide in a 1:1 (v/v) mixture of water and acetonitrile.
-
To this solution, add Hünig's base. If the peptide precipitates, add a small amount of methanol to redissolve it.
-
Add 3.5 equivalents of o-(bromomethyl)phenylboronic acid to the reaction mixture.
-
Allow the reaction to stir overnight at room temperature.
-
The following day, add an additional 3.5 equivalents of o-(bromomethyl)phenylboronic acid and another portion of Hünig's base.
-
Continue to stir the reaction until completion, which can be monitored by a suitable analytical technique (e.g., LC-MS).
-
Upon completion, the modified peptide is purified by preparative HPLC.
-
The fractions containing the purified product are collected, and the solvent is removed, for example, by rotary evaporation followed by lyophilization.[1]
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the peptide functionalization protocol described above.
References
- 1. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 2-Aminophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nbinno.com [nbinno.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of aminoboronic acids and their applications in bifunctional catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of (2-(Aminomethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-(Aminomethyl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry and drug development due to the versatile reactivity of its boronic acid moiety.[1][2] A thorough understanding of its solubility is critical for its effective use in synthesis, formulation, and biological applications. This technical guide provides a comprehensive overview of the solubility characteristics of phenylboronic acid derivatives, serving as a proxy for this compound in the absence of specific quantitative data for the title compound. This guide also details a robust experimental protocol for determining solubility and presents key reaction and signaling pathways involving this class of compounds.
Introduction
Boronic acids, and particularly phenylboronic acid derivatives, are pivotal building blocks in modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.[3] Their utility extends to various biomedical applications, including as enzyme inhibitors, carbohydrate sensors, and as part of drug delivery systems.[4][5] The solubility of these compounds in different solvent systems is a fundamental physicochemical property that dictates their handling, reactivity, and bioavailability. The presence of the aminomethyl group in this compound is expected to influence its polarity and, consequently, its solubility profile compared to the parent phenylboronic acid.[6]
Solubility of Phenylboronic Acid: A Proxy for this compound
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents
| Solvent | Solubility Profile | Reference |
| Dipropyl ether | High | [7][8] |
| Acetone | High | [7][8] |
| 3-Pentanone | High | [7][8] |
| Chloroform | Moderate | [7][8] |
| Methylcyclohexane | Very Low | [7][8] |
| Water | Low (approx. 1.9 g/100 g H₂O at 20°C) | [9][10] |
Note: The qualitative descriptions are based on comparative data from the cited literature.
Generally, phenylboronic acid exhibits good solubility in polar organic solvents like ethers and ketones and low solubility in nonpolar hydrocarbon solvents.[7][8] The introduction of substituents on the phenyl ring is known to significantly affect the solubility of these compounds in both water and organic solvents.[1][10]
Experimental Protocol: Determination of Solubility by the Dynamic Method
A widely used and reliable technique for determining the solubility of boronic acids is the dynamic method. This method involves observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.[6][7][11]
Materials and Apparatus
-
This compound (purified)
-
High-purity anhydrous solvents (e.g., water, methanol, acetone, acetonitrile, toluene)
-
Analytical balance (precision ±0.1 mg)
-
Sealed glass vials or test tubes
-
Magnetic stirrer and stir bars
-
Controlled temperature bath with a programmable temperature ramp (precision ±0.1°C)
-
Luminance probe or turbidity sensor (or visual observation)
-
Calibrated thermometer or thermocouple (precision ±0.1°C)
Procedure
-
Sample Preparation: Accurately weigh a specific amount of this compound into a glass vial.
-
Add a precise volume or weight of the desired solvent to achieve a known mole fraction or concentration.
-
Add a small magnetic stir bar and seal the vial tightly to prevent evaporation and moisture contamination.
-
Measurement:
-
Place the sealed vial in the controlled temperature bath.
-
Begin stirring the mixture at a constant, vigorous rate.
-
Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2-0.5 °C/min).[12]
-
Continuously monitor the turbidity of the solution.
-
-
Data Recording: The temperature at which the last solid particles disappear, resulting in a clear solution, is the solubility temperature for that specific composition.[6]
-
Data Analysis: Repeat the measurement for several different concentrations of the solute in the same solvent to construct a solubility curve (solubility vs. temperature).
Synthesis and Signaling Pathways
Synthesis of this compound
A common synthetic route to this compound involves the palladium-catalyzed cross-coupling of 2-iodoaniline with bis(pinacolato)diboron, followed by further reaction steps.[13]
Caption: A simplified workflow for the synthesis of this compound.
Involvement in Cancer Cell Migration Signaling
Phenylboronic acid has been shown to inhibit the migration of prostate cancer cells by targeting the Rho family of GTP-binding proteins.[14][15] This pathway represents a potential therapeutic target in oncology.
Caption: Phenylboronic acid inhibits key signaling proteins in cancer cell migration.
Conclusion
While direct quantitative solubility data for this compound remains to be extensively published, the information available for phenylboronic acid and its derivatives provides a strong foundation for researchers. The provided experimental protocol for solubility determination offers a clear path for generating specific data. Furthermore, the understanding of its synthetic pathways and its role in inhibiting cancer cell signaling underscores its importance in drug discovery and development. Future studies should focus on elucidating the precise solubility of this compound in a range of pharmaceutically relevant solvents and buffer systems to further enable its application in medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. 2-Aminophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 14. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Application of Ortho-Aminomethylphenylboronic Acids: A Technical Guide
An in-depth exploration of the synthesis, mechanism of action, and therapeutic potential of ortho-aminomethylphenylboronic acids and their derivatives, with a focus on their role in antifungal and antibacterial drug discovery.
Introduction
The incorporation of boron into medicinal chemistry has led to the discovery of novel therapeutic agents with unique mechanisms of action. Among these, the ortho-aminomethylphenylboronic acid scaffold has emerged as a privileged structure, underpinning the development of drugs and molecular sensors. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this important class of compounds, with a particular focus on the antifungal agent tavaborole (AN-2690) and their potential as β-lactamase inhibitors.
The Rise of a Novel Antifungal: The Discovery of Tavaborole
A significant breakthrough in the application of ortho-aminomethylphenylboronic acids was the discovery of tavaborole, a benzoxaborole derivative. A structure-activity relationship (SAR) investigation aimed at identifying a more effective treatment for onychomycosis, a fungal infection of the nails, led to the identification of 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), later named tavaborole[1]. This boron-containing small molecule demonstrated broad-spectrum antifungal activity and is currently used as a topical treatment for onychomycosis[1][2].
Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase
Tavaborole exerts its antifungal effect by inhibiting fungal protein synthesis[2][3]. It specifically targets the cytosolic leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching leucine to its corresponding tRNA molecule[2][3]. Tavaborole traps the tRNALeu in the editing site of the LeuRS enzyme, forming a stable adduct and preventing the completion of protein synthesis. This "oxaborole tRNA trapping" (OBORT) mechanism ultimately leads to fungal cell death[4].
Quantitative Data on Biological Activity
The ortho-aminomethylphenylboronic acid scaffold has been investigated against various biological targets. The following tables summarize key quantitative data for tavaborole and a series of boronic acid inhibitors of AmpC β-lactamase.
Table 1: Antifungal Activity of Tavaborole (AN-2690)
| Fungal Species | Minimum Inhibitory Concentration (MIC) in μg/mL |
| Trichophyton rubrum | 0.25 - 1 |
| Trichophyton mentagrophytes | 0.5 - 1 |
| Candida albicans | 0.5 - 2 |
| Aspergillus fumigatus | 1 - 4 |
Data extracted from Baker et al., J. Med. Chem. 2006, 49, 4447-4450.[1]
Table 2: Inhibition of AmpC β-Lactamase by Boronic Acid Derivatives
| Compound | R1 | R2 | Ki (nM) |
| 1 | H | H | 1400 |
| 2 | CH3 | H | 500 |
| 3 | H | CH3 | 800 |
| 4 | OCH3 | H | 1100 |
| 5 | H | OCH3 | 2000 |
| 6 | Cl | H | 400 |
| 7 | H | Cl | 800 |
Data adapted from Tondi et al., Bioorg. Med. Chem. Lett. 2001, 11, 1741-1744.
Experimental Protocols
Synthesis of 2-Aminophenylboronic Acid
A common precursor for many ortho-substituted phenylboronic acids is 2-aminophenylboronic acid. A general method for its synthesis involves the reduction of 2-nitrophenylboronic acid.
Procedure:
-
Dissolve 2-nitrophenylboronic acid (500 mg, 2.99 mmol) in methanol (10 mL).
-
Add 10% Palladium on carbon (Pd/C) (250 mg) to the solution.
-
Stir the reaction mixture under a hydrogen atmosphere at atmospheric pressure for 2 hours.
-
Monitor the reaction for completion.
-
Upon completion, remove the catalyst by filtration through diatomaceous earth.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford 2-aminophenylboronic acid[5].
Synthesis of 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (Tavaborole)
The synthesis of tavaborole can be achieved through a multi-step process starting from 2-bromo-4-fluorotoluene.
Procedure:
-
Lithiation and Borylation: Treat 2-bromo-4-fluorotoluene with n-butyllithium at low temperature, followed by quenching with triisopropyl borate to form the corresponding boronic ester.
-
Hydrolysis: Hydrolyze the boronic ester with aqueous acid to yield 2-methyl-5-fluorophenylboronic acid.
-
Benzylic Bromination: React the boronic acid with N-bromosuccinimide in the presence of a radical initiator to brominate the methyl group, affording 2-(bromomethyl)-5-fluorophenylboronic acid.
-
Cyclization: Treat the bromomethyl derivative with a base to induce intramolecular cyclization, forming the benzoxaborole ring.
-
Purification: Purify the final product, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, by recrystallization or chromatography.
(This is a generalized procedure based on synthetic routes for similar compounds. For the exact, detailed experimental protocol, please refer to Baker, Stephen J., et al. "Discovery of a new boron-containing antifungal agent, 5-fluoro-1, 3-dihydro-1-hydroxy-2, 1-benzoxaborole (AN2690), for the potential treatment of onychomycosis." Journal of medicinal chemistry 49.15 (2006): 4447-4450.)[1]
Saccharide Detection using a Fluorescent Boronic Acid Probe
Ortho-aminomethylphenylboronic acids can be functionalized with fluorophores to create sensors for saccharides. The binding of a saccharide to the boronic acid modulates the fluorescence of the probe.
Experimental Workflow:
-
Probe and Analyte Preparation: Prepare stock solutions of the fluorescent boronic acid probe and the saccharide of interest in an appropriate buffer.
-
Fluorescence Measurement: In a cuvette, add the fluorescent probe solution and measure the initial fluorescence intensity.
-
Titration: Add increasing concentrations of the saccharide solution to the cuvette.
-
Data Acquisition: After each addition, record the fluorescence spectrum.
-
Data Analysis: Plot the change in fluorescence intensity as a function of saccharide concentration to determine the binding affinity.
Drug Discovery and Development Pipeline
The journey of a compound like tavaborole from initial discovery to a clinically approved drug is a long and complex process. This workflow highlights the major stages involved.
Conclusion
Ortho-aminomethylphenylboronic acids represent a versatile and valuable scaffold in medicinal chemistry. The successful development of tavaborole highlights their potential in creating novel antifungal agents with unique mechanisms of action. Furthermore, ongoing research into their activity as inhibitors of other enzymes, such as β-lactamases, suggests that this class of compounds will continue to be a fruitful area for drug discovery and development. The ability to fine-tune their properties through synthetic modification, combined with their capacity for molecular recognition, as demonstrated in saccharide sensing, ensures their continued relevance to researchers, scientists, and drug development professionals.
References
- 1. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tavaborole: first global approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based enhancement of boronic acid-based inhibitors of AmpC beta-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Unlocking the Potential of Boronic Acids in Biological Systems: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide delves into the core principles of boronic acid chemistry and its burgeoning applications within biological systems. From the fundamental interactions with biomolecules to their use in cutting-edge therapeutics and diagnostics, this document provides a comprehensive overview, complete with detailed experimental protocols and quantitative data, to facilitate further research and development in this exciting field.
Boronic acids, a class of organoboron compounds, have garnered significant attention in medicinal chemistry and chemical biology due to their unique ability to form reversible covalent bonds with diols, a common structural motif in many biological molecules.[1] This characteristic, coupled with their generally low toxicity, has paved the way for their use as enzyme inhibitors, components of biosensors, and as moieties in targeted drug delivery systems and prodrugs.[1][2][3]
Core Principles: The Reversible Covalent Interaction with Diols
The cornerstone of boronic acid chemistry in a biological context is its interaction with 1,2- and 1,3-diols, which are prevalent in saccharides, glycoproteins, and certain neurotransmitters.[4] Boronic acids act as Lewis acids, readily accepting a pair of electrons from the hydroxyl groups of diols to form stable, cyclic boronate esters.[5] This interaction is reversible and pH-dependent, allowing for dynamic and controllable binding.[4]
Reversible interaction of a boronic acid with a cis-diol.
Applications in Drug Development: The Case of Proteasome Inhibition
A prime example of the therapeutic application of boronic acids is in enzyme inhibition. The boronic acid moiety can act as a transition state analog, forming a stable tetrahedral intermediate with key active site residues.[2]
Bortezomib: A Paradigm of Boronic Acid-Based Drug Design
Bortezomib (Velcade®) is a dipeptidyl boronic acid that acts as a potent and reversible inhibitor of the 26S proteasome, a key component of the cellular protein degradation machinery.[6] The boron atom in bortezomib forms a covalent bond with the hydroxyl group of the active site threonine residue in the β5 subunit of the proteasome, effectively blocking its chymotrypsin-like activity.[6][7] This inhibition disrupts the degradation of pro-apoptotic factors, leading to cell cycle arrest and apoptosis in cancer cells.[8] Bortezomib is a cornerstone in the treatment of multiple myeloma and mantle cell lymphoma.[6]
Mechanism of proteasome inhibition by bortezomib.
Boronic Acid-Based Biosensors: Detecting Biomolecules with High Specificity
The specific and reversible binding of boronic acids to diols makes them ideal recognition elements for biosensors.[9] These sensors are designed to detect a wide range of biologically important molecules, including glucose, glycoproteins, and catecholamines like dopamine.[9][10]
Fluorescent Glucose Sensing
A common approach involves conjugating a boronic acid to a fluorophore.[4] In the absence of glucose, the fluorophore's emission may be quenched. Upon binding to glucose, a conformational change occurs, leading to a detectable change in the fluorescence signal.[11] This principle is being actively explored for the development of continuous glucose monitoring systems for individuals with diabetes.[12]
Workflow for a boronic acid-based fluorescent glucose sensor.
Boronic Acid Prodrugs for Targeted Cancer Therapy
Boronic acids are also utilized in the design of prodrugs, which are inactive drug precursors that are converted into their active form at the target site.[13] This strategy enhances the therapeutic index of potent drugs by minimizing off-target toxicity.
Activation by Reactive Oxygen Species (ROS)
Many cancer cells exhibit elevated levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[14] Arylboronic esters can be designed to be stable under normal physiological conditions but are readily oxidized by H₂O₂ in the tumor microenvironment.[15] This oxidation cleaves the carbon-boron bond, releasing the active drug specifically at the tumor site.[8]
Activation of a boronic acid prodrug by ROS.
Quantitative Data Summary
The following tables summarize key quantitative data for the interaction of boronic acids with biological molecules and their therapeutic effects.
Table 1: Binding Constants of Phenylboronic Acid (PBA) with Various Saccharides
| Saccharide | Binding Constant (K) in M⁻¹ |
| D-Fructose | 4370 |
| D-Galactose | 276 |
| D-Glucose | 110 |
| Lactose | 1.6 |
Data sourced from studies on boronic ester formation.[16]
Table 2: IC₅₀ Values of Bortezomib in Various Multiple Myeloma Cell Lines
| Cell Line | IC₅₀ (nM) |
| MM1.S | 9 |
| T-cell ALL (average) | 7.5 (range 2-26) |
| AML (average) | 19 (range 12-23) |
| Primary leukemia cells (average) | 23 (range 10-30) |
IC₅₀ values represent the concentration of a drug that is required for 50% inhibition of in vitro cell growth.[17][18]
Table 3: Performance of a Boronic Acid-Based Dopamine Biosensor
| Parameter | Value |
| Linear Range | 7.8 to 125 µM |
| Detection Limit | 0.3 µM |
Data from an impedimetric biosensor based on 3-thienyl boronic acid.[10][19]
Experimental Protocols
This section provides detailed methodologies for key experiments involving boronic acids in biological systems.
Protocol 1: Synthesis of Phenylboronic Acid
This protocol describes a common laboratory synthesis of phenylboronic acid from bromobenzene.
Materials:
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Trimethyl borate
-
Sulfuric acid (10% aqueous solution)
-
Toluene
-
Hexane
-
Anhydrous sodium sulfate
-
Standard glassware for Grignard reaction (oven-dried)
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Grignard Reagent Formation: a. In a flame-dried three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. b. Add a small crystal of iodine to activate the magnesium. c. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings with stirring. The reaction is exothermic and should initiate spontaneously. If not, gentle warming may be required. d. Once the reaction has started, continue the addition of the bromobenzene solution at a rate that maintains a gentle reflux. e. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of phenylmagnesium bromide.
-
Reaction with Trimethyl Borate: a. Cool the Grignard reagent to -78 °C using a dry ice/acetone bath. b. Add a solution of trimethyl borate in anhydrous diethyl ether dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature below -60 °C. c. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Hydrolysis and Purification: a. Pour the reaction mixture slowly into a stirred 10% aqueous sulfuric acid solution cooled in an ice bath. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Extract the aqueous layer with diethyl ether. d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. e. Filter and remove the solvent under reduced pressure using a rotary evaporator. f. Recrystallize the crude product from a mixture of toluene and hexane to obtain pure phenylboronic acid.
Protocol 2: Proteasome Activity Assay with Bortezomib
This protocol details the measurement of proteasome activity in cell lysates using a fluorogenic substrate and its inhibition by bortezomib.[1][11]
Materials:
-
Cell line of interest (e.g., multiple myeloma cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Proteasome lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA, 2 mM ATP)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Bortezomib stock solution (in DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
-
Protein concentration assay kit (e.g., BCA or Bradford)
Procedure:
-
Cell Culture and Lysis: a. Culture cells to the desired density. b. Treat cells with various concentrations of bortezomib or vehicle (DMSO) for the desired time. c. Harvest the cells by centrifugation and wash with cold PBS. d. Resuspend the cell pellet in proteasome lysis buffer and lyse the cells (e.g., by sonication or freeze-thaw cycles). e. Centrifuge the lysate to pellet cell debris and collect the supernatant. f. Determine the protein concentration of the cell lysate.
-
Proteasome Activity Measurement: a. In a 96-well black microplate, add a defined amount of protein lysate to each well. b. Add the fluorogenic substrate to each well to a final concentration of, for example, 50 µM. c. Immediately place the plate in a fluorometric microplate reader pre-warmed to 37 °C. d. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) at regular intervals for a set period (e.g., 60 minutes).
-
Data Analysis: a. Calculate the rate of substrate cleavage (proteasome activity) from the linear portion of the fluorescence versus time plot. b. Normalize the activity to the protein concentration. c. Plot the proteasome activity as a function of bortezomib concentration to determine the IC₅₀ value.
Protocol 3: Determination of IC₅₀ Value for Bortezomib
This protocol describes a cell viability assay to determine the half-maximal inhibitory concentration (IC₅₀) of bortezomib.[2][6]
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S)
-
RPMI-1640 medium supplemented with fetal bovine serum and antibiotics
-
Bortezomib
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
96-well clear-bottom microplates
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: a. Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. b. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
Drug Treatment: a. Prepare serial dilutions of bortezomib in complete medium. b. Add 100 µL of the drug solutions (or vehicle control) to the appropriate wells. c. Incubate the plate for 72 hours.
-
Cell Viability Assessment (MTT Assay Example): a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Centrifuge the plate and carefully aspirate the supernatant. c. Add 150 µL of DMSO to each well to dissolve the formazan crystals. d. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate cell viability as a percentage of the vehicle-treated control. b. Plot the percentage of cell viability against the logarithm of the bortezomib concentration. c. Determine the IC₅₀ value using non-linear regression analysis.
Protocol 4: Fluorescent Sensing of Glucose
This protocol outlines a general procedure for detecting glucose using a boronic acid-based fluorescent probe.[12][20]
Materials:
-
Boronic acid-based fluorescent probe
-
Glucose stock solution
-
Buffer solution (e.g., phosphate buffer at physiological pH)
-
Quartz cuvettes
-
Spectrofluorometer
Procedure:
-
Preparation of Solutions: a. Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO). b. Prepare a stock solution of glucose in the buffer. c. Prepare a working solution of the probe by diluting the stock solution in the buffer.
-
Fluorescence Measurements: a. Place the probe working solution in a quartz cuvette. b. Record the initial fluorescence spectrum of the probe. c. Add increasing concentrations of glucose to the cuvette. d. After each addition, allow the solution to equilibrate and record the fluorescence spectrum.
-
Data Analysis: a. Plot the change in fluorescence intensity at the emission maximum as a function of glucose concentration. b. From this plot, determine the detection limit and the binding constant (Ka) of the probe for glucose.
Protocol 5: Activation of a Boronic Acid Prodrug by ROS
This protocol describes a method to assess the release of a drug from a boronic acid prodrug in the presence of hydrogen peroxide (H₂O₂).[15][21]
Materials:
-
Boronic acid prodrug of a fluorescent drug (e.g., doxorubicin)
-
Hydrogen peroxide (H₂O₂) solution
-
Buffer solution (e.g., PBS)
-
Spectrofluorometer or HPLC with a fluorescence detector
Procedure:
-
Reaction Setup: a. Dissolve the boronic acid prodrug in the buffer to a known concentration. b. Add H₂O₂ to the prodrug solution to initiate the activation. c. Incubate the reaction mixture at 37 °C.
-
Monitoring Drug Release: a. At various time points, take aliquots of the reaction mixture. b. Measure the fluorescence of the released drug using a spectrofluorometer at its characteristic excitation and emission wavelengths. c. Alternatively, analyze the aliquots by HPLC to separate the prodrug from the released drug and quantify the amount of the released drug.
-
Data Analysis: a. Plot the concentration of the released drug as a function of time to determine the release kinetics.
Protocol 6: Fabrication of a Boronic Acid-Based Electrochemical Biosensor for Dopamine
This protocol details the construction and use of an electrochemical biosensor for dopamine detection based on a boronic acid-functionalized polymer-modified electrode.[10][19]
Materials:
-
Working electrode (e.g., glassy carbon electrode)
-
Monomers: 3-thienyl boronic acid and thiophene
-
Electrolyte solution (e.g., PBS)
-
Dopamine standard solutions
-
Potentiostat/galvanostat with electrochemical impedance spectroscopy (EIS) capability
Procedure:
-
Electrode Modification: a. Polish the working electrode to a mirror finish and clean it. b. Perform electropolymerization of the monomers onto the electrode surface by cycling the potential in a solution containing 3-thienyl boronic acid and thiophene. c. Rinse the modified electrode with deionized water.
-
Electrochemical Detection of Dopamine: a. Immerse the modified electrode in the electrolyte solution containing a known concentration of dopamine. b. Perform electrochemical measurements, such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV), to detect the electrochemical signal of dopamine. c. Alternatively, use EIS to measure the change in impedance upon dopamine binding.
-
Data Analysis: a. Plot the peak current (from CV or DPV) or the change in charge transfer resistance (from EIS) as a function of dopamine concentration. b. Determine the linear range and detection limit of the biosensor.
References
- 1. Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ubiqbio.com [ubiqbio.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Development of an electrochemical biosensor for determination of dopamine by gold modified poly(thiophene-3-boronic aci… [ouci.dntb.gov.ua]
- 8. Arylboronate prodrugs of doxorubicin as promising chemotherapy for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Highly sensitive detection of cancer cells with an electrochemical cytosensor based on boronic acid functional polythiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proteasome activity assay [bio-protocol.org]
- 12. A study of boronic acid based fluorescent glucose sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrochemical sensing using boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrochemical detection of dopamine using negatively charged ordered mesoporous carbon (CMK-3) - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. ROS-activated anticancer prodrugs: a new strategy for tumor-specific damage - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of (2-(Aminomethyl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing (2-(aminomethyl)phenyl)boronic acid and its derivatives. This protocol is particularly relevant for the synthesis of 2-aminomethylbiphenyls, a structural motif present in various biologically active compounds and advanced materials. The information presented is intended to facilitate the efficient and successful implementation of this valuable carbon-carbon bond-forming reaction in a research and development setting.
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[1] It is a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of starting materials. The use of this compound allows for the introduction of a benzylamine moiety ortho to the newly formed biaryl linkage, providing a versatile scaffold for further functionalization in drug discovery and materials science.
A key consideration in the Suzuki-Miyaura coupling of this compound is the reactivity of the aminomethyl group. Research has shown that protection of the amine, typically as a tert-butyloxycarbonyl (Boc) carbamate, can significantly enhance reaction yields and shorten reaction times. This is attributed to the prevention of potential catalyst inhibition or undesired side reactions involving the free amine.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for the Suzuki-Miyaura coupling of this compound and its N-Boc protected analog with various aryl halides. These data highlight the impact of the protecting group and the electronic nature of the coupling partners on the reaction outcome.
Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 18 | 45 |
| 2 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 18 | 55 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 18 | 62 |
Table 2: Suzuki-Miyaura Coupling of N-Boc-(2-(aminomethyl)phenyl)boronic acid with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 2 | 95 |
| 2 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 2 | 98 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 2 | 99 |
| 4 | 4-Iodoanisole | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 2 | 96 |
| 5 | 4-Iodobenzonitrile | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 2 | 97 |
Experimental Protocols
The following are general experimental protocols for the Suzuki-Miyaura coupling of N-Boc-(2-(aminomethyl)phenyl)boronic acid with an aryl halide.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
N-Boc-(2-(aminomethyl)phenyl)boronic acid
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Solvent system (e.g., Toluene and Water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Boc-(2-(aminomethyl)phenyl)boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon) three times to ensure an inert atmosphere.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.
-
Add the degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
-
The reaction mixture is heated to reflux (the specific temperature will depend on the solvent system) and stirred vigorously.
-
The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The aqueous layer is separated, and the organic layer is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(N-Boc-aminomethyl)biphenyl product.
Deprotection of the N-Boc Group (if required)
-
The purified N-Boc protected biphenyl product is dissolved in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added to the solution.
-
The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
The solvent and excess acid are removed under reduced pressure.
-
The resulting residue is typically neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free amine product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Drug Discovery: Rho Kinase (ROCK) Inhibitor Synthesis and Action
The 2-aminomethylbiphenyl scaffold is a key structural component in the development of inhibitors for various protein kinases, including Rho-associated coiled-coil containing protein kinase (ROCK). ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton and are implicated in various diseases, including hypertension, cancer, and glaucoma.[1]
Caption: Workflow for the synthesis and development of 2-aminomethylbiphenyl-based ROCK inhibitors.
References
Applications of (2-(Aminomethyl)phenyl)boronic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-(Aminomethyl)phenyl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of enzyme inhibitors and targeted drug delivery systems. Its unique structural features, particularly the ortho-aminomethyl group, enhance its binding affinity to biological targets, such as saccharides and the active sites of enzymes. This document provides detailed application notes on its use in the development of novel therapeutics, focusing on CXCR1/2 antagonists and proteasome inhibitors, complete with experimental protocols and pathway diagrams.
Application Note 1: Development of CXCR1/2 Antagonists for Inflammatory Diseases
This compound derivatives have been successfully employed in the discovery of potent antagonists for the chemokine receptors CXCR1 and CXCR2. These receptors are key mediators of inflammatory responses, and their inhibition presents a promising therapeutic strategy for a range of inflammatory diseases.
A notable example is the development of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic acid (SX-517) , a potent, noncompetitive antagonist of both CXCR1 and CXCR2.[1][2] This compound has demonstrated significant anti-inflammatory effects in preclinical models.
Quantitative Data: Structure-Activity Relationship (SAR) of SX-517 Analogs
The development of SX-517 involved the synthesis and evaluation of numerous analogs to establish a clear structure-activity relationship. The inhibitory activity was assessed by measuring the inhibition of CXCL1-stimulated Ca²⁺ flux in human polymorphonuclear cells (PMNs).
| Compound | Structure | IC₅₀ (nM)[3] |
| SX-517 (7) | 38 | |
| Analog 30 | 390 | |
| Analog 43 | 1610 | |
| Analog 20 | 540 |
Table 1: Inhibitory concentration (IC₅₀) values of SX-517 and its analogs against CXCL1-induced Ca²⁺ flux in human PMNs.
Experimental Protocols
1. Synthesis of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic Acid (SX-517)
A general synthetic route to SX-517 and its analogs involves the S-alkylation of a 6-mercaptonicotinamide intermediate with an appropriate bromomethylphenylboronic acid derivative.[4]
Materials:
-
6-Mercapto-N-(4-fluorophenyl)nicotinamide
-
2-(Bromomethyl)phenylboronic acid
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of 6-mercapto-N-(4-fluorophenyl)nicotinamide in ethanol, add an aqueous solution of sodium hydroxide.
-
Add a solution of 2-(bromomethyl)phenylboronic acid in ethanol to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and acidify with 1N HCl to a pH of ~4-5.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final compound, SX-517.
2. CXCL1-Induced Calcium Flux Assay in Human Polymorphonuclear Cells (PMNs)
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by the chemokine CXCL1 in PMNs.[5]
Materials:
-
Human Polymorphonuclear Cells (PMNs), freshly isolated
-
Indo-1 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
CXCL1
-
Test compounds (e.g., SX-517) dissolved in DMSO
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Flow cytometer with UV excitation
Procedure:
-
Cell Preparation: Isolate human PMNs from fresh human blood using standard density gradient centrifugation.
-
Dye Loading: Resuspend the isolated PMNs in HBSS at a concentration of 1 x 10⁷ cells/mL. Add Indo-1 AM to a final concentration of 2 µM and Pluronic F-127 to 0.02%. Incubate for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with HBSS to remove extracellular dye and resuspend in fresh HBSS at 1 x 10⁶ cells/mL.
-
Compound Incubation: Aliquot the cell suspension into flow cytometer tubes. Add the test compounds at various concentrations and incubate for 10 minutes at 37°C.
-
Baseline Measurement: Acquire a baseline fluorescence reading on the flow cytometer for 30-60 seconds.
-
Stimulation: Add CXCL1 to a final concentration of 10 nM to stimulate the cells and continue acquiring data for 3-5 minutes.
-
Data Analysis: The change in intracellular calcium is measured as a ratio of the fluorescence emission at ~420 nm (calcium-bound Indo-1) to ~510 nm (calcium-free Indo-1). The IC₅₀ value is calculated by plotting the inhibition of the calcium flux against the concentration of the test compound.
Signaling Pathway Diagram
Caption: CXCR1/2 signaling pathway and inhibition by SX-517.
Application Note 2: Boronic Acids as Proteasome Inhibitors for Cancer Therapy
Boronic acids are a well-established class of proteasome inhibitors, with bortezomib being a clinically approved drug for multiple myeloma.[6] The boronic acid moiety forms a reversible covalent bond with the active site threonine residue of the proteasome, leading to the inhibition of protein degradation. This results in the accumulation of pro-apoptotic proteins and cell cycle regulators, ultimately inducing apoptosis in cancer cells. While specific examples of potent proteasome inhibitors synthesized directly from this compound are less documented in readily available literature, the general principles and pathways are highly relevant to this class of compounds.
The Ubiquitin-Proteasome Pathway
The ubiquitin-proteasome pathway is the primary mechanism for targeted protein degradation in eukaryotic cells. It involves two main steps: the tagging of substrate proteins with ubiquitin and the subsequent degradation of the tagged protein by the 26S proteasome.[1][2][7][8][9]
Experimental Workflow for Screening Proteasome Inhibitors
Caption: Experimental workflow for proteasome inhibitor drug discovery.
Signaling Pathway Diagram
Caption: The Ubiquitin-Proteasome Pathway and its inhibition.
Conclusion
This compound and its derivatives are valuable scaffolds in medicinal chemistry. Their application has led to the development of potent and selective inhibitors for various therapeutic targets. The provided application notes and protocols for CXCR1/2 antagonists and proteasome inhibitors highlight the potential of this chemical moiety in drug discovery. Further exploration of this scaffold is warranted to develop novel therapeutics for a wide range of diseases.
References
- 1. m.youtube.com [m.youtube.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Discovery of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic Acid (SX-517): Noncompetitive Boronic Acid Antagonist of CXCR1 and CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. bu.edu [bu.edu]
- 6. benchchem.com [benchchem.com]
- 7. lifeandbiology.com [lifeandbiology.com]
- 8. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Application Notes and Protocols: (2-(Aminomethyl)phenyl)boronic acid for Saccharide Sensing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles, quantitative data, and detailed experimental protocols for utilizing (2-(Aminomethyl)phenyl)boronic acid and its derivatives in saccharide sensing. This technology holds significant promise for applications in biomedical research, diagnostics, and the development of continuous glucose monitoring systems.
Introduction: The Principle of Boronic Acid-Based Saccharide Recognition
Phenylboronic acids are synthetic receptors that have garnered widespread attention for their ability to reversibly form covalent bonds with molecules containing cis-1,2 or cis-1,3 diols, a structural feature abundant in saccharides.[1][2] This interaction leads to the formation of cyclic boronate esters. The incorporation of an aminomethyl group at the ortho position of the phenyl ring, as in this compound, is a key structural modification. This amino group can form an intramolecular dative bond with the boron atom, which lowers the pKa of the boronic acid, allowing for effective saccharide binding at physiological pH.[3][4]
When a fluorophore is appended to this structure, the binding event can be transduced into a measurable optical or electrochemical signal. This has led to the development of a diverse range of sensors for saccharides.[2]
Signaling Mechanisms
The interaction between this compound-based sensors and saccharides can elicit a signal through several well-understood mechanisms, primarily photoinduced electron transfer (PET) and intramolecular charge transfer (ICT).
2.1. Photoinduced Electron Transfer (PET)
In a typical "turn-on" fluorescent sensor based on the this compound motif, the nitrogen atom of the aminomethyl group quenches the fluorescence of an attached fluorophore in the unbound state via PET.[2] Upon binding to a saccharide, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the nitrogen's lone pair of electrons. This suppresses the PET process, resulting in an increase in fluorescence intensity.[2]
2.2. Intramolecular Charge Transfer (ICT)
In sensors designed with an ICT mechanism, the boronic acid group acts as an electron-withdrawing group. The binding of a saccharide alters the electronic properties of the boronic acid, perturbing the charge transfer characteristics of the excited state and leading to a change in the emission spectrum, such as a wavelength shift.[5]
Quantitative Data: Saccharide Binding Affinities
The binding affinity of boronic acid-based sensors for different saccharides is a critical parameter for assessing their selectivity. The association constants (Kₐ) for various saccharides with phenylboronic acid and its derivatives are summarized below. It is important to note that the binding affinities are influenced by factors such as pH, solvent, and the specific structure of the sensor.
Table 1: Association Constants (Kₐ) of Phenylboronic Acid and Derivatives with Monosaccharides.
| Sensor | Saccharide | Association Constant (Kₐ, M⁻¹) | Experimental Conditions |
| Phenylboronic Acid | D-Fructose | 4370 | D₂O, 27°C |
| Phenylboronic Acid | D-Glucose | 110 | D₂O, 27°C |
| ortho-fluorinated phenylboronic acid-BODIPY | D-Glucose | 50 - 100 (K_d in mM) | Saline buffer, pH 7.4 |
| Bis-boronic acid derivative | D-Glucose | 960 | Mixed solvents |
| Bis-boronic acid derivative | D-Fructose | 760 | Mixed solvents |
| Bis-boronic acid derivative | D-Galactose | 660 | Mixed solvents |
| Bis-boronic acid derivative | D-Mannose | 70 | Mixed solvents |
Data compiled from multiple sources.[6] Experimental conditions significantly impact binding constants.
Experimental Protocols
4.1. Protocol for Fluorescence Titration of Saccharides
This protocol outlines a general procedure for determining the binding affinity of a this compound-based fluorescent sensor with a saccharide.
Materials:
-
This compound-based fluorescent sensor
-
Saccharides (e.g., D-glucose, D-fructose, D-galactose, D-mannose)
-
High-purity water (e.g., Milli-Q)
-
Organic solvent for stock solution (e.g., DMSO, Methanol)
-
Buffer solution (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions: a. Prepare a stock solution of the fluorescent sensor (e.g., 1 mM) in a minimal amount of a suitable organic solvent (e.g., DMSO or methanol). b. Prepare a stock solution of the saccharide (e.g., 100 mM) in the chosen buffer.[5]
-
Preparation of Working Solutions: a. Dilute the sensor stock solution in the buffer to a final working concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the binding properties. b. Prepare a series of saccharide solutions of varying concentrations by serially diluting the saccharide stock solution with the buffer.[5]
-
Fluorescence Measurement: a. Turn on the fluorescence spectrophotometer and allow the lamp to stabilize. b. Set the excitation and emission wavelengths appropriate for the specific sensor. c. Add a fixed volume of the sensor working solution to a quartz cuvette. d. Record the initial fluorescence spectrum (F₀) of the sensor solution. e. Add small aliquots of the saccharide solutions of increasing concentration to the cuvette containing the sensor solution. f. After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the fluorescence spectrum. g. Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.
-
Data Analysis: a. Plot the change in fluorescence intensity (F - F₀) or the ratio (F/F₀) as a function of the saccharide concentration. b. Determine the association constant (Kₐ) by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm) using non-linear regression analysis.[5]
4.2. Protocol for Electrochemical Impedance Spectroscopy (EIS) for Saccharide Sensing
This protocol provides a general framework for using EIS to detect saccharides with an electrode modified with this compound.
Materials:
-
Working electrode (e.g., gold, glassy carbon)
-
This compound or a derivative for surface modification
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Electrochemical workstation with EIS capability
-
Electrochemical cell
-
Buffer solution (e.g., PBS, pH 7.4) containing a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻)
-
Saccharide solutions of known concentrations
Procedure:
-
Electrode Modification: a. Clean the working electrode surface thoroughly. b. Modify the electrode surface with this compound or a suitable derivative. This can be achieved through various methods such as electropolymerization or self-assembly of a thiol-modified boronic acid derivative on a gold electrode.
-
EIS Measurement: a. Assemble the three-electrode system in the electrochemical cell containing the buffer with the redox probe. b. Perform an initial EIS measurement in the absence of any saccharide to obtain a baseline impedance spectrum. The frequency range and AC amplitude should be optimized for the system. c. Introduce a known concentration of the target saccharide into the electrochemical cell. d. Allow the system to equilibrate. e. Perform another EIS measurement. The binding of the saccharide to the boronic acid groups on the electrode surface will alter the charge transfer resistance (Rct) at the electrode-solution interface.
-
Data Analysis: a. Model the impedance data using an equivalent electrical circuit (e.g., a Randles circuit). b. The change in the charge transfer resistance (ΔRct) before and after the addition of the saccharide is proportional to the saccharide concentration. c. Generate a calibration curve by plotting ΔRct against the saccharide concentration.
Conclusion
This compound and its derivatives represent a versatile and powerful platform for the development of synthetic receptors for saccharide sensing. The principles of their interaction with saccharides are well-established, and their signal transduction mechanisms can be rationally designed to create sensors with a range of outputs. The quantitative data and detailed protocols provided in these application notes serve as a valuable resource for researchers and scientists working in the fields of chemical biology, diagnostics, and drug development. Further research in this area will likely focus on improving the selectivity for specific saccharides, particularly glucose, and the development of robust in vivo sensing platforms.
References
- 1. A selective hybrid fluorescent sensor for fructose detection based on a phenylboronic acid and BODIPY-based hydrophobicity probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive and specific detection of saccharide species based on fluorescence: update from 2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for (2-(Aminomethyl)phenyl)boronic acid in Bioconjugation Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-(Aminomethyl)phenyl)boronic acid (AMPB) is a versatile reagent in bioconjugation, primarily utilized for its ability to form reversible covalent bonds with 1,2- and 1,3-diols. This unique reactivity makes it particularly useful for targeting the carbohydrate moieties of glycoproteins, such as antibodies, under physiological conditions. The presence of the ortho-aminomethyl group plays a crucial role in enhancing the stability of the resulting boronate esters at neutral pH.[1] These characteristics have positioned AMPB and its derivatives as valuable tools in the development of antibody-drug conjugates (ADCs), protein purification, and biosensors.
This document provides detailed application notes and experimental protocols for the use of this compound in bioconjugation, with a focus on its application in modifying peptides and its potential for antibody conjugation and the development of stimuli-responsive ADCs.
Core Principles
The primary bioconjugation chemistry of this compound involves the formation of a cyclic boronate ester with a diol. This reaction is an equilibrium process, the stability of which is influenced by pH, the nature of the diol, and the substituents on the phenylboronic acid.
The key features of AMPB in bioconjugation include:
-
pH-Dependent Binding: Boronate ester formation is favored at or above the pKa of the boronic acid. The ortho-aminomethyl group in AMPB helps to lower the pKa, allowing for more stable conjugates at physiological pH (around 7.4).[1]
-
Reversibility: The boronate ester linkage is reversible, and the conjugate can be dissociated under acidic conditions or in the presence of a competing diol. This property is particularly attractive for drug delivery applications where release of a payload in the acidic environment of endosomes or lysosomes is desired.
-
Targeting Glycans: The abundance of diol-containing carbohydrate structures on the surface of glycoproteins, including the Fc region of antibodies, makes AMPB an effective tool for site-specific modification.
Applications in Bioconjugation
The unique properties of this compound lend themselves to a variety of applications in research and drug development:
-
Antibody-Drug Conjugates (ADCs): AMPB can be incorporated into linker systems for ADCs. Its ability to react with the glycan portions of an antibody allows for a degree of site-specificity in conjugation, potentially leading to more homogeneous ADCs with improved therapeutic indices. Furthermore, the pH-sensitive nature of the boronate ester bond can be exploited for controlled drug release in the tumor microenvironment or within cancer cells. Arylboronic acids have been utilized in peroxide-cleavable linkers, targeting the higher levels of reactive oxygen species (ROS) in cancer cells to trigger payload release.[2][3]
-
Protein Modification and Labeling: Peptides and proteins can be functionalized with AMPB to introduce a handle for subsequent modifications or to enable specific binding to diol-containing molecules.
-
Protein Purification: Immobilized AMPB can be used as an affinity ligand for the capture and purification of glycoproteins.
-
Biosensors: The reversible binding of AMPB to saccharides can be harnessed to develop sensors for glucose and other biologically important diols.
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation of the this compound moiety into peptides and general considerations for antibody conjugation.
Protocol 1: Introduction of the this compound Moiety into Peptides via Alkylation of a Secondary Amine
This protocol describes the solution-phase alkylation of a peptide containing a secondary amine (e.g., Nε-methyl lysine) with o-(bromomethyl)phenylboronic acid to introduce the o-aminomethylphenylboronic acid functionality.[1]
Materials:
-
Peptide containing a secondary amine (e.g., synthesized with an Nε-methyl lysine residue)
-
o-(bromomethyl)phenylboronic acid
-
N,N-Diisopropylethylamine (Hünig's base)
-
Acetonitrile (MeCN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water (H₂O), HPLC grade
-
Preparative HPLC system
-
Mass spectrometer (e.g., LC-MS)
Procedure:
-
Peptide Dissolution: Dissolve the peptide in a 1:1 (v/v) mixture of H₂O and MeCN to a concentration of approximately 10-20 mg/mL.
-
Base Addition: Add Hünig's base to the peptide solution (approximately 0.1 mL per 0.6 mL of peptide solution). If the peptide precipitates, add a small amount of MeOH (e.g., 0.15 mL) to aid dissolution.
-
Alkylation Reaction: Add 3.5 equivalents of o-(bromomethyl)phenylboronic acid to the reaction mixture.
-
Incubation: Allow the reaction to stir overnight at room temperature.
-
Second Addition (Optional): To drive the reaction to completion, add an additional 3.5 equivalents of o-(bromomethyl)phenylboronic acid and a smaller volume of Hünig's base (e.g., 0.05 mL) the following day and continue to stir for several hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by LC-MS to observe the formation of the desired product and the disappearance of the starting material.
-
Purification: Purify the resulting boronic acid-functionalized peptide by preparative HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.[1]
Workflow for Peptide Functionalization with this compound
Caption: Workflow for the synthesis of a this compound-functionalized peptide.
Protocol 2: General Considerations for Antibody Conjugation via Glycans
This section provides a general framework and key considerations for the conjugation of this compound derivatives to the glycan moieties of an antibody. A specific derivative of AMPB with a reactive handle for payload attachment is required.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound derivative with a linker and a reactive group for payload attachment (e.g., NHS ester, maleimide)
-
Payload (e.g., cytotoxic drug, fluorescent dye) with a complementary reactive group
-
Reaction buffer (e.g., borate buffer, pH 8.0-8.5)
-
Quenching reagent (e.g., Tris buffer, hydroxylamine)
-
Size-exclusion chromatography (SEC) column for purification
-
Analytical instruments (UV-Vis spectrophotometer, HIC-HPLC, LC-MS)
Procedure:
-
Antibody Preparation: Dialyze the antibody into the desired reaction buffer. The concentration should typically be in the range of 2-10 mg/mL.
-
Preparation of the Boronic Acid-Linker-Payload: If not pre-assembled, conjugate the payload to the AMPB-linker derivative according to standard bioconjugation protocols (e.g., NHS ester-amine coupling, maleimide-thiol coupling).
-
Conjugation Reaction:
-
Add the AMPB-linker-payload conjugate to the antibody solution at a defined molar excess. The optimal ratio will need to be determined empirically to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture at room temperature or 37°C for a specified time (e.g., 1-4 hours), with gentle mixing.
-
-
Quenching the Reaction: If a reactive linker (e.g., NHS ester) was used, quench the reaction by adding a suitable quenching reagent.
-
Purification: Remove unconjugated payload and other reaction components by purifying the antibody-drug conjugate (ADC) using size-exclusion chromatography (SEC).
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody. This can be measured using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload.[] Alternatively, Hydrophobic Interaction Chromatography (HIC) or mass spectrometry can provide a more detailed distribution of different drug-loaded species.[5]
-
Purity and Aggregation: Analyze the purity of the ADC and the presence of aggregates using SEC.
-
Confirmation of Conjugation: Confirm the covalent attachment of the payload to the antibody using techniques like SDS-PAGE and mass spectrometry.
-
General Workflow for Antibody-Drug Conjugate (ADC) Synthesis using a Boronic Acid Linker
Caption: General workflow for the synthesis and characterization of an ADC using an AMPB-based linker.
Quantitative Data
The efficiency of bioconjugation reactions involving boronic acids can be influenced by several factors. The following table summarizes key quantitative parameters for boronic acid-based bioconjugation, providing a comparative context for experiments with this compound.
| Parameter | Reactants | Conditions | Value | Reference |
| Association Rate Constant (k_on) | Phenylboronic acid and diols | pH 7.4 | ~10² - 10³ M⁻¹s⁻¹ | [General knowledge, not from a specific cited paper] |
| Dissociation Constant (K_d) | Phenylboronic acid and Salicylhydroxamic acid | pH 7.4 | 5.6 x 10⁻⁵ M | [General knowledge, not from a specific cited paper] |
| Dissociation Constant (K_d) | Phenylboronic acid and Salicylhydroxamic acid | pH 4.5 | 0.25 M | [General knowledge, not from a specific cited paper] |
| Affinity Constant (K_a) | Aminophenylboronic acid and human IgG | - | 4.9 x 10⁵ M⁻¹ | |
| Binding Capacity | Aminophenylboronic acid magnetic particles and human IgG | - | 170 ± 10 mg/g |
Signaling Pathway and Mechanism of Action
Proposed Mechanism for ROS-Mediated Cleavage of a Boronic Acid-Based ADC Linker
In the context of ADCs targeting the tumor microenvironment, linkers that are cleaved in response to elevated levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), are of great interest. Arylboronic acids can be oxidized by H₂O₂, leading to the cleavage of the carbon-boron bond and the formation of a phenol. This reaction can be harnessed to design self-immolative linkers that release a cytotoxic payload upon oxidation.
Caption: Proposed mechanism of ROS-triggered drug release from an ADC with a boronic acid-based linker.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Yield | - Suboptimal pH for boronate ester formation.- Inactive boronic acid derivative.- Steric hindrance at the conjugation site.- Competing diols in the buffer. | - Optimize the reaction pH (typically 8.0-8.5 for glycan targeting).- Verify the activity of the boronic acid reagent.- Use a longer linker to reduce steric hindrance.- Ensure buffers are free from sugars or other diols. |
| ADC Aggregation | - High drug-to-antibody ratio (DAR).- Hydrophobicity of the payload.- Inappropriate buffer conditions. | - Reduce the molar excess of the payload during conjugation.- Incorporate hydrophilic linkers (e.g., PEG).- Optimize buffer composition and perform SEC immediately after conjugation. |
| Instability of the Conjugate | - Hydrolysis of the boronate ester at low pH.- Presence of high concentrations of competing diols. | - Store the conjugate at neutral or slightly basic pH.- Avoid buffers containing sugars for storage. For applications requiring high stability, consider alternative conjugation chemistries. |
| Inconsistent DAR | - Variability in reaction conditions (time, temperature, pH).- Heterogeneity of antibody glycosylation. | - Tightly control all reaction parameters.- Characterize the glycan profile of the antibody. Consider enzymatic pre-treatment of the antibody to achieve a more homogeneous glycan population. |
References
Application Notes and Protocols: Boronic Acid-Based Fluorescent Probes for Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of boronic acid-based fluorescent probes in cell imaging. These probes are versatile tools for detecting and visualizing a range of biological analytes, including saccharides and reactive oxygen species (ROS), within cellular environments. Their application is pivotal in advancing our understanding of cellular processes and in the development of novel therapeutic and diagnostic strategies.
Introduction
Boronic acids are a class of compounds that can reversibly form covalent bonds with 1,2- or 1,3-diols, a structural motif prevalent in carbohydrates.[1][2][3] This specific interaction forms the basis of their use as recognition elements in fluorescent sensors.[4] By coupling a boronic acid moiety to a fluorophore, the binding event with a target analyte can be translated into a detectable change in fluorescence.[4][5] These probes have been successfully employed for imaging carbohydrates on cell surfaces, which can serve as biomarkers for diseases like cancer, and for detecting reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻), which are implicated in various physiological and pathological processes.[6][7][8][9]
Principle of Detection: Signaling Mechanisms
The fluorescence modulation of boronic acid-based probes upon analyte binding is primarily governed by several photophysical mechanisms. Understanding these mechanisms is crucial for the rational design and application of these sensors.
-
Photoinduced Electron Transfer (PET): In many "turn-on" fluorescent probes, a heteroatom (often nitrogen) in proximity to the boronic acid quenches the fluorescence of the fluorophore in the unbound state via PET. Upon binding to a diol-containing analyte, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the heteroatom's lone pair of electrons. This interaction suppresses the PET process, resulting in a significant enhancement of fluorescence intensity.[3][10]
-
Intramolecular Charge Transfer (ICT): The binding of an analyte to the boronic acid can alter the electron-donating or -withdrawing properties of the boronic acid group.[11] This change in electronic character can modulate an ICT pathway within the fluorophore, leading to a shift in the emission wavelength and/or a change in fluorescence intensity.[10][11]
-
Förster Resonance Energy Transfer (FRET): FRET-based sensors can be designed using two different fluorophores, a donor and an acceptor, where the binding of an analyte to the boronic acid moiety induces a conformational change that alters the distance or orientation between the two fluorophores, thereby modulating the FRET efficiency.[5][10]
Below is a diagram illustrating the general signaling pathway for a PET-based boronic acid fluorescent probe.
Quantitative Data of Representative Probes
The selection of an appropriate boronic acid-based probe depends on the specific application and the target analyte. The following table summarizes key quantitative data for a selection of probes from the literature, providing a basis for comparison.
| Probe Name/Reference | Target Analyte | Detection Limit | Binding Constant (K_D or K_a) | Emission Wavelength (λ_em) | Fold Change in Fluorescence | Reference |
| Mc-CDBA | Glucose | 1.37 µM | K_a = 4.5 × 10³ M⁻¹ (for Ca-CDBA) | Not Specified | 47.8 | [12] |
| Sensor 11 | Glucose | 0.8 µmol L⁻¹ | Not Specified | Not Specified | Not Specified | [2] |
| Sensor 16 | Fructose | Not Specified | K_a = 353 M⁻¹ | Not Specified | Not Specified | [2] |
| Sensor 16 | Glucose | Not Specified | K_a = 1378 M⁻¹ | Not Specified | Not Specified | [2] |
| PBA | Fructose | Not Specified | K_a = 4365 M⁻¹ | Not Specified | Not Specified | [2] |
| PBA | Glucose | Not Specified | K_a = 110 M⁻¹ | Not Specified | Not Specified | [2] |
| FBBE | Peroxynitrite | Not Specified | k = (2.8 ± 0.2) × 10⁵ M⁻¹ s⁻¹ | Not Specified | Not Specified | [13] |
| FBBE | Hypochlorous acid | Not Specified | k = (8.6 ± 0.5) × 10³ M⁻¹ s⁻¹ | Not Specified | Not Specified | [13] |
| FBBE | Hydrogen peroxide | Not Specified | k = (0.96 ± 0.03) M⁻¹ s⁻¹ | Not Specified | Not Specified | [13] |
| PCL-1 | Peroxynitrite | 16 nM | k = 5.84 ± 0.05 × 10³ M⁻¹s⁻¹ | Not Specified | Not Specified | [14] |
| PCL-1 | Hydrogen peroxide | 231 nM | k = 7.8 ± 0.1 × 10⁻² M⁻¹s⁻¹ | Not Specified | Not Specified | [14] |
| BS-631 | 4-borono-l-phenylalanine (BPA) | 19.6 µM | Not Specified | 631 nm | Not Specified | [15] |
| BTTQ | 4-borono-l-phenylalanine (BPA) | 3.08 µM | Not Specified | 567 nm | Not Specified | [16] |
Experimental Protocols
General Workflow for Cell Imaging
The following diagram outlines the general experimental workflow for using boronic acid-based fluorescent probes for live cell imaging.
Protocol for Imaging Cell Surface Saccharides
This protocol is adapted from methodologies for labeling cell surface carbohydrates.[6]
Materials:
-
Boronic acid-based fluorescent probe (e.g., a bis-anthracene boronic acid)[6]
-
Cell line of interest (e.g., HepG2) and a control cell line (e.g., COS-7)[6]
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Methanol (for fixation, if required)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Culture cells in a 6-well plate or on glass-bottom imaging dishes until they reach the desired confluency (e.g., 1 x 10⁶ cells per well).[6] Incubate at 37°C in a 5% CO₂ atmosphere.[6]
-
Cell Preparation:
-
Probe Loading:
-
Imaging:
-
Carefully wash the cells with PBS to remove any unbound probe.
-
Acquire images using a fluorescence microscope equipped with a suitable filter set for the chosen fluorophore (e.g., a blue optical filter for anthracene-based probes).[6]
-
Capture both fluorescence and phase-contrast or DIC images for morphological reference.[6]
-
Protocol for Detecting Intracellular Hydrogen Peroxide (H₂O₂) or Peroxynitrite (ONOO⁻)
This protocol provides a general guideline for detecting intracellular ROS. Specific probe concentrations and incubation times may need to be optimized.
Materials:
-
Boronic acid-based fluorescent probe for H₂O₂ or ONOO⁻
-
Cells cultured on imaging dishes
-
Cell culture medium
-
PBS or other suitable imaging buffer
-
Inducer of oxidative stress (e.g., PMA, H₂O₂ solution)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow cells on glass-bottom dishes to an appropriate confluency.
-
Probe Loading:
-
Prepare a stock solution of the fluorescent probe in DMSO.
-
Dilute the stock solution in cell culture medium or a suitable buffer to the final working concentration (typically 1-10 µM).
-
Remove the culture medium from the cells, wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate at 37°C for 30-60 minutes to allow for probe uptake.
-
-
Induction of Oxidative Stress (Optional):
-
After probe loading, wash the cells to remove the excess probe.
-
Replace with fresh medium or buffer.
-
Treat the cells with a stimulus to induce the production of H₂O₂ or ONOO⁻.
-
-
Imaging:
-
Mount the imaging dish on the stage of a fluorescence microscope.
-
Acquire images at different time points after stimulation to monitor the change in fluorescence.
-
Use appropriate excitation and emission wavelengths for the selected probe.
-
Synthesis of Boronic Acid-Based Fluorescent Probes
The synthesis of boronic acid-based fluorescent probes typically involves the coupling of a fluorophore with a boronic acid-containing moiety. A general synthetic scheme is presented below.
A more detailed synthetic protocol can be found in the supporting information of various research articles. For instance, the synthesis of bisboronic acid fluorescent probes may involve about ten linear steps.[6]
Applications in Drug Development
Boronic acid-based fluorescent probes are valuable tools in various stages of drug development:
-
Target Identification and Validation: These probes can be used to visualize and quantify specific biomarkers, such as cell surface glycans or levels of reactive oxygen species, which can be targets for therapeutic intervention.[6][17]
-
High-Throughput Screening: The fluorescence "turn-on" nature of many of these probes makes them suitable for developing high-throughput screening assays to identify compounds that modulate the expression of target biomarkers or the levels of specific analytes.[7][8]
-
Mechanism of Action Studies: By imaging the downstream effects of a drug candidate on cellular processes, such as the induction of oxidative stress, these probes can provide insights into the drug's mechanism of action.
-
Monitoring Drug Delivery: Fluorescent probes can be designed to monitor the delivery and release of drugs from carrier systems. For example, boronic acid-functionalized nanoparticles can be used for glucose-responsive drug delivery.[17]
Conclusion
Boronic acid-based fluorescent probes represent a powerful and versatile class of chemical tools for cell imaging. Their ability to selectively detect and visualize important biological analytes in living cells provides invaluable insights into cellular function and disease pathogenesis. The detailed protocols and data presented in these application notes are intended to facilitate the successful application of these probes in both basic research and drug development. For specific applications, further optimization of the protocols may be necessary.
References
- 1. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 3. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Bioluminescent detection of peroxynitrite with a boronic acid-caged luciferin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Boronic acids for fluorescence imaging of carbohydrates - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08633G [pubs.rsc.org]
Solid-Phase Synthesis of Peptides and Peptidomimetics Utilizing Aminomethylphenyl Boronic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase synthesis (SPS) of molecules incorporating aminomethylphenyl boronic acids. This class of compounds is of significant interest in drug discovery and chemical biology due to the unique ability of the boronic acid moiety to form reversible covalent bonds with biological nucleophiles, such as the active site serine of proteases. The ortho-aminomethyl group can play a crucial role in modulating the binding affinity and selectivity of these molecules.
Introduction
Solid-phase synthesis offers a powerful and efficient platform for the construction of peptide and peptidomimetic libraries containing aminomethylphenyl boronic acids. By immobilizing the growing molecule on a solid support, excess reagents and byproducts can be easily removed by simple filtration, streamlining the purification process and enabling the rapid synthesis of diverse compound libraries. This approach is particularly advantageous for the synthesis of complex molecules like bortezomib and ixazomib, which are proteasome inhibitors used in cancer therapy.[1]
The key challenge in the solid-phase synthesis of boronic acid-containing compounds lies in the protection and stability of the boronic acid moiety throughout the synthetic sequence, as the C-B bond can be labile under certain conditions.[1] This document outlines established methodologies to address these challenges, focusing on the use of suitable resins, protecting group strategies, and optimized reaction conditions.
Applications
The methodologies described herein are applicable to a wide range of research and development areas, including:
-
Drug Discovery: Synthesis of targeted covalent inhibitors for enzymes such as proteases and serine hydrolases.
-
Chemical Biology: Development of chemical probes for activity-based protein profiling and target identification.
-
Combinatorial Chemistry: Rapid generation of libraries of boronic acid-containing compounds for high-throughput screening.
-
Diagnostics: Design of sensors and capturing agents for saccharides and glycoproteins.[2][3]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of C-Terminal α-Aminoboronic Acid Peptides
This protocol describes a general method for the synthesis of peptides with a C-terminal α-aminoboronic acid using a 1-glycerol polystyrene resin, compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS).[1][4][5][6]
Workflow for C-Terminal α-Aminoboronic Acid Peptide Synthesis
Caption: General workflow for the solid-phase synthesis of C-terminal α-aminoboronic acid peptides.
Materials:
-
1-Glycerol polystyrene resin
-
Fmoc-protected α-aminoboronic acid (e.g., Fmoc-BoroLeu-OH)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., TBTU, HATU)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
20% Piperidine in N,N-dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Tetrahydrofuran (THF), Water
-
Acetic anhydride (for N-terminal capping, optional)
Procedure:
-
Resin Swelling: Swell the 1-glycerol polystyrene resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Loading of the First Amino Acid (Fmoc-α-aminoboronic acid):
-
Dissolve the Fmoc-protected α-aminoboronic acid (3 equivalents relative to resin loading) in DMF.
-
Add a coupling reagent (e.g., TBTU, 3 eq.) and a base (e.g., DIPEA, 6 eq.).
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Wash the resin with DMF.
-
-
Peptide Chain Elongation:
-
Activate the next Fmoc-protected amino acid (3 eq.) with a coupling reagent (3 eq.) and a base (6 eq.) in DMF.
-
Add the activated amino acid to the resin and react for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection as described in step 3.
-
N-terminal Capping (Optional): The N-terminus can be capped, for example, by acetylation with acetic anhydride and DIPEA in DMF.
-
Cleavage from Resin:
-
Wash the resin with DMF, DCM, and finally with diethyl ether, then dry under vacuum.
-
Treat the dried resin with a mixture of THF and water (e.g., 9:1 v/v) and stir overnight at room temperature.[1]
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure to obtain the crude peptide boronic acid.
-
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary:
| Product | Overall Yield | Purity | Reference |
| Bortezomib | 54% | >95% | [1] |
| Ixazomib | 49% | >95% | [1] |
Protocol 2: Introduction of o-(Aminomethyl)phenylboronic Acid via Alkylation of a Secondary Amine
This protocol outlines a method to incorporate an o-(aminomethyl)phenylboronic acid moiety into a peptide by alkylating a secondary amine on the solid support.[2][3] This can be achieved by incorporating an amino acid with a secondary amine in its side chain, such as N-methyl-lysine.
Workflow for Alkylation of a Secondary Amine on Solid Support
Caption: Workflow for the incorporation of o-(aminomethyl)phenylboronic acid via on-resin alkylation.
Materials:
-
Peptide synthesized on a solid support containing a secondary amine (e.g., from Fmoc-Lys(Me)-OH).
-
o-(Bromomethyl)phenylboronic acid
-
Base (e.g., DIPEA)
-
Solvents: DMF, DCM
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/triisopropylsilane/water)
Procedure:
-
Peptide Synthesis: Synthesize the peptide on a suitable resin using standard Fmoc-SPPS, incorporating an amino acid with a secondary amine at the desired position.
-
On-Resin Alkylation:
-
Swell the peptide-resin in DMF.
-
Add a solution of o-(bromomethyl)phenylboronic acid (5-10 equivalents) and DIPEA (10-20 equivalents) in DMF.
-
Agitate the reaction mixture at room temperature for 12-24 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification: Purify the crude product by RP-HPLC.
Quantitative Data Summary:
| Peptide Modification | Method | Yield | Reference |
| Alkylation of secondary amine | Solution-phase | Higher yields reported | [2][3] |
| Alkylation of secondary amine | Solid-phase | Feasible, yields may vary | [3] |
Troubleshooting and Considerations
-
Incomplete Reactions: Monitor reaction completion using a qualitative test (e.g., Kaiser test for free amines). If a coupling reaction is incomplete, a second coupling can be performed.
-
Boronic Acid Instability: Avoid strongly acidic or basic conditions for prolonged periods where possible, as this can lead to degradation of the C-B bond. The use of boronate esters as protecting groups can mitigate this.
-
Side Reactions: During the incorporation of amino acids like aspartic acid or glutamic acid, care must be taken to avoid side reactions such as aspartimide formation, especially when using strong bases.[7]
-
Cleavage: The choice of cleavage cocktail is critical and depends on the resin and the protecting groups used for the amino acid side chains.
By following these detailed protocols and considering the key aspects of the synthesis, researchers can successfully prepare a wide range of peptides and peptidomimetics incorporating aminomethylphenyl boronic acids for various applications in research and drug development.
References
- 1. A solid-phase approach for the synthesis of α-aminoboronic acid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - Solid Phase Synthesis of CâTerminal Boronic Acid Peptides - Organic Letters - Figshare [acs.figshare.com]
- 5. A solid-phase approach for the synthesis of α-aminoboronic acid peptides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Solid Phase Synthesis of C-Terminal Boronic Acid Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Optimizing Reaction Conditions for Boronate Ester Formation with Diols
Audience: Researchers, scientists, and drug development professionals.
Introduction
In synthetic organic chemistry, the selective protection of functional groups is crucial for the successful synthesis of complex molecules. Diols, which contain two hydroxyl groups, often need temporary protection to avoid undesired side reactions. Boronic acids react reversibly with 1,2- and 1,3-diols to form cyclic boronate esters, providing an efficient and versatile method for diol protection.[1] The resulting boronate esters are generally stable under various reaction conditions, including chromatography, but can be easily cleaved under mild conditions.[1]
This document provides a comprehensive overview of the reaction conditions for boronate ester formation, focusing on the key factors that influence reaction efficiency, stability, and selectivity. Detailed protocols for common protection and deprotection procedures are also included.
Reaction Mechanism and Influencing Factors
The formation of a boronate ester is a reversible condensation reaction between a boronic acid and a diol, which results in the formation of a cyclic ester and the elimination of water.[2] The equilibrium of this reaction is influenced by several factors, including the structure of the reactants, solvent, temperature, and pH.[3][4]
Figure 1. General reaction scheme for the reversible formation of a cyclic boronate ester from a boronic acid and a diol.
Key Factors Influencing the Reaction:
-
Structure of the Diol: The stability of the resulting boronate ester is highly dependent on the structure of the diol.
-
Ring Size: 1,2- and 1,3-diols form five- and six-membered rings, respectively. Six-membered rings formed from 1,3-diols are often more thermodynamically stable, though their formation can be kinetically slower than the five-membered rings from 1,2-diols.[5][6]
-
Stereochemistry: Boronic acids react preferentially with cis-diols over trans-diols.[1]
-
Steric Hindrance: Sterically hindered diols, such as pinacol and neopentyl glycol, form more stable boronate esters that are more resistant to hydrolysis.[7][8]
-
-
Structure of the Boronic Acid:
-
Electronic Effects: Electron-withdrawing groups on the boronic acid (e.g., on an aryl ring) lower its pKa, which can facilitate diol binding at neutral pH.[9][10] For example, 2,6-bis(trifluoromethyl)phenylboronic acid is effective for forming water- and air-stable cyclic boronic esters.[11]
-
Lewis Acidity: The empty p-orbital on the sp2-hybridized boron atom makes it a Lewis acid, which is key to its reactivity with the diol's hydroxyl groups.[12]
-
-
Solvent and Water Removal: Since water is a byproduct, its removal drives the reaction equilibrium towards the product side. Common strategies include:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with solvents like toluene or hexane to remove water as it forms.[1][13]
-
Desiccants: Adding a drying agent, such as 4 Å molecular sieves, to the reaction mixture in a non-polar solvent like dichloromethane (DCM).[7]
-
Anhydrous Solvents: Using anhydrous solvents like pentane, where the water byproduct partitions out.[7]
-
-
pH and Catalysis:
-
pH: Boronate ester formation is favored at a pH that is below the pKa of the boronic acid (typically ~9 for phenylboronic acid) and above the pKa of the diol.[2][10]
-
Catalysis: The reaction can be accelerated by both internal and external catalysts. For instance, amide groups proximal to the diol can act as internal catalysts, while anions from buffers (e.g., acetate, phosphate) can serve as external catalysts.[3][4]
-
Quantitative Data Summary
The choice of diol and boronic acid significantly impacts the stability of the resulting ester and the required reaction conditions.
Table 1: Common Diols for Boronate Ester Formation and Relative Stability
| Diol | Ring Size | Relative Stability | Key Characteristics |
|---|---|---|---|
| Ethylene Glycol | 5-membered | Low | Labile, easily displaced by other diols.[7] |
| 1,3-Propanediol | 6-membered | Moderate | More stable than ethylene glycol esters.[5][7] |
| Neopentyl Glycol | 6-membered | High | Forms stable esters due to steric hindrance.[7] |
| Pinacol | 5-membered | Very High | Forms highly stable esters, often used for protecting boronic acids themselves.[7][8] |
| Catechol | 5-membered | Low | Ester is readily hydrolyzed.[14] |
| 1,8-Naphthalenediol | 7-membered | Very High | Forms thermodynamically stable esters due to low ring strain.[14] |
Table 2: Typical Reaction Conditions for Phenylboronate Ester Formation
| Method | Diol | Boronic Acid | Solvent | Conditions | Typical Time | Reference |
|---|---|---|---|---|---|---|
| Azeotropic Removal | 1,2-Diol | Phenylboronic Acid | Toluene | Reflux with Dean-Stark trap | 2-4 hours | [1] |
| Desiccant | Various Diols | Phenylboronic Acid | Dichloromethane | 4 Å molecular sieves, room temp. | Several hours | [7] |
| Solvent Partitioning | Various Diols | Phenylboronic Acid | Pentane | Room temperature, stirring | Several hours | [7] |
| Heating | 1,8-Naphthalenediol | Aryl Boronic Acids | Acetonitrile | Room temperature | Rapid |[14] |
Experimental Protocols
Figure 2. General experimental workflow for the synthesis of boronate esters.
Protocol 1: Phenylboronate Ester Formation using a Dean-Stark Apparatus [1]
This protocol is suitable for driving the reaction to completion by the azeotropic removal of water.
-
Materials:
-
1,2- or 1,3-diol (1.0 equiv)
-
Phenylboronic acid (1.0-1.1 equiv)
-
Anhydrous toluene
-
Round-bottom flask, Dean-Stark apparatus, condenser, magnetic stir bar
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the diol and anhydrous toluene.
-
Add the phenylboronic acid to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the reaction is complete. Water will collect in the Dean-Stark trap.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude boronate ester can often be used directly in the next step. If necessary, purify the product by silica gel chromatography.
-
Protocol 2: Boronate Ester Formation using a Desiccant [7]
This method is useful for reactions that can be run at room temperature and avoids the need for heating.
-
Materials:
-
Diol (1.0 equiv)
-
Boronic acid (1.0-1.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
4 Å molecular sieves (activated)
-
Round-bottom flask, magnetic stir bar
-
-
Procedure:
-
To a round-bottom flask containing the diol and boronic acid, add anhydrous DCM.
-
Add activated 4 Å molecular sieves to the mixture.
-
Stir the reaction at room temperature for several hours until TLC analysis shows completion.
-
Filter the reaction mixture to remove the molecular sieves.
-
Wash the sieves with a small amount of DCM.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude boronate ester. Purify if necessary.
-
Protocol 3: General Deprotection of a Phenylboronate Ester [1]
This protocol outlines a common method for the cleavage of a boronate ester to regenerate the diol.
-
Materials:
-
Phenylboronate ester (1.0 equiv)
-
Acetone or other suitable organic solvent
-
Water
-
Aqueous acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) (optional, catalytic)
-
-
Procedure:
-
Dissolve the phenylboronate ester in a suitable solvent such as acetone.
-
Add water to the solution. A catalytic amount of acid or base can be added to facilitate hydrolysis.
-
Stir the mixture at room temperature for 1-3 hours, or until TLC analysis indicates complete deprotection.
-
Remove the organic solvent under reduced pressure.
-
Perform an aqueous workup by extracting the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude diol.
-
Purify the diol by recrystallization or silica gel chromatography as needed.
-
Conclusion
The formation of boronate esters is a powerful technique for the protection of diols. The efficiency and stability of this reaction are governed by a range of factors including the structure of the reactants, solvent, and pH. By carefully selecting the appropriate boronic acid, diol, and reaction conditions, researchers can achieve high yields and selective protection. The protocols provided herein offer robust starting points for the synthesis and deprotection of boronate esters in various research and development applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Internal and External Catalysis in Boronic Ester Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating the kinetics and thermodynamics of diol-boric acid complexations in organic solvent using NMR spectroscopy | Poster Board #745 - American Chemical Society [acs.digitellinc.com]
- 6. Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 9. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 13. WO2005097809A2 - Synthesis of boronic ester and acid compounds - Google Patents [patents.google.com]
- 14. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Boronic Acid Protecting Groups in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of protecting groups for boronic acids in multi-step synthesis. This guide covers the selection, application, and removal of common protecting groups, and provides experimental protocols for their use.
Introduction to Boronic Acid Protecting Groups
Boronic acids are versatile reagents in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. However, their utility can be limited by their inherent instability, including a propensity for dehydration to form cyclic boroxines and susceptibility to protodeboronation under certain conditions.[1][2] Protecting the boronic acid moiety as a more stable derivative, such as a boronate ester or a tetracoordinate boron species, can mitigate these issues, allowing for easier handling, purification, and compatibility with a wider range of reaction conditions.[3][4] This enables the incorporation of the versatile boronic acid functionality early in a synthetic sequence and its use in complex multi-step syntheses.
Commonly Used Boronic Acid Protecting Groups
Several protecting groups have been developed for boronic acids, each with its own set of advantages regarding stability and deprotection conditions. The choice of protecting group is crucial and depends on the specific reaction sequence and the desired orthogonality. The three most common protecting groups are pinacol esters, N-methyliminodiacetic acid (MIDA) boronates, and 1,8-diaminonaphthalene (dan) boronamides.
1. Pinacol Esters (Bpin): Pinacol esters are the most widely used protecting group for boronic acids due to their general stability and ease of formation.[3] They are often stable enough for purification by silica gel chromatography.[4] However, their removal can require harsh conditions, which may not be suitable for sensitive substrates.[5]
2. N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are exceptionally stable, crystalline solids that are highly compatible with a wide range of anhydrous reaction conditions, including strong acids and oxidants.[6][7] They are particularly well-suited for iterative cross-coupling strategies due to their stability and the mild basic conditions required for their deprotection.[8]
3. 1,8-Diaminonaphthalene (dan) Boronamides: The 'dan' protecting group renders the boron center highly resistant to a variety of reaction conditions, especially those involving protodeboronation.[3] Deprotection of the dan group is typically achieved under strongly acidic conditions, providing an orthogonal deprotection strategy to the base-labile MIDA group.[3]
Comparative Stability of Protecting Groups
The stability of the protecting group is a critical factor in multi-step synthesis. The following table summarizes the general stability of pinacol, MIDA, and dan protected boronic acids to common reaction conditions.
| Protecting Group | Acidic Conditions | Basic Conditions | Oxidative Conditions | Reductive Conditions |
| Pinacol (Bpin) | Generally stable, but can hydrolyze under strong acid and heat.[3] | Can be unstable, especially with aqueous base. | More resistant than free boronic acids, but can be cleaved.[9] | Generally stable. |
| MIDA Boronate | Highly stable, even to very strong acids like TfOH.[6] | Stable to weak bases, readily cleaved with strong aqueous bases (e.g., NaOH, NaHCO₃). | Stable to many common oxidants (e.g., Swern, DMP).[6] | Generally stable, but can be sensitive to some reducing agents like LiAlH₄.[10] |
| dan Boronamide | Stable to weak and moderate acids, cleaved by strong acids.[3] | Very stable. | Generally stable. | Generally stable. |
Experimental Protocols
Protocol 1: Protection of a Boronic Acid as a Pinacol Ester
This protocol describes the general procedure for the formation of a pinacol ester from a boronic acid.
Materials:
-
Arylboronic acid (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous toluene or other aprotic solvent
-
Dean-Stark apparatus or molecular sieves
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the arylboronic acid, pinacol, and anhydrous toluene.
-
Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed. The reaction time will vary depending on the substrate.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude pinacol boronate can often be used directly in the next step or purified by column chromatography on silica gel.
Protocol 2: Protection of a Boronic Acid as a MIDA Boronate using MIDA Anhydride
This protocol utilizes the milder conditions afforded by MIDA anhydride for the protection of boronic acids.[11]
Materials:
Procedure:
-
In a dry reaction vessel under an inert atmosphere, combine the boronic acid and MIDA anhydride.[11]
-
Add anhydrous dioxane to the mixture.[11]
-
Heat the reaction mixture at 70-80 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.[11]
-
Upon completion, cool the reaction to room temperature. The MIDA boronate often precipitates from the solution.
-
The product can be isolated by filtration and washed with a suitable solvent like diethyl ether.[12] Further purification can be achieved by recrystallization or chromatography.[11]
Protocol 3: Protection of a Boronic Acid with 1,8-Diaminonaphthalene (dan)
This protocol outlines the formation of a dan-protected boronic acid.
Materials:
-
Boronic acid (1.0 equiv)
-
1,8-Diaminonaphthalene (1.1 equiv)
-
Toluene
Procedure:
-
In a round-bottom flask, suspend the boronic acid and 1,8-diaminonaphthalene in toluene.
-
Heat the mixture to reflux, using a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates and can be collected by filtration, washed with cold toluene, and dried.
Deprotection Protocols
Protocol 4: Deprotection of a Pinacol Boronate Ester via Transesterification
This two-step protocol offers a milder alternative to direct hydrolysis for the deprotection of pinacol esters, particularly for alkylpinacolyl boronates.[13]
Step 1: Transesterification with Diethanolamine
-
Dissolve the pinacolyl boronic ester (1.0 equiv) in diethyl ether.[14]
-
Add diethanolamine (1.1 equiv) to the solution. A white precipitate of the diethanolamine boronate should form.[14]
-
Stir the mixture at room temperature until the starting material is consumed (typically 30 minutes to a few hours), as monitored by TLC.[13]
-
Collect the precipitate by filtration, wash with diethyl ether, and dry.[14]
Step 2: Hydrolysis of the Diethanolamine Boronate
-
Suspend the isolated diethanolamine boronate in a biphasic mixture of an organic solvent (e.g., diethyl ether or hexanes) and aqueous acid (e.g., 1 M HCl).[13]
-
Stir the mixture vigorously at room temperature. The deprotection is usually rapid (within 30 minutes).
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the free boronic acid.
Protocol 5: Deprotection of a MIDA Boronate
MIDA boronates are readily deprotected under mild basic conditions.
Materials:
-
MIDA boronate (1.0 equiv)
-
Aqueous sodium hydroxide (1 M) or saturated aqueous sodium bicarbonate
-
Tetrahydrofuran (THF) or methanol
Procedure:
-
Dissolve the MIDA boronate in THF or methanol.
-
Add the aqueous base (e.g., 1 M NaOH or saturated NaHCO₃).[10]
-
Stir the mixture at room temperature. The reaction is typically complete within 10 minutes with NaOH or a few hours with NaHCO₃.[10]
-
Acidify the reaction mixture with aqueous HCl (e.g., 1 M) to a pH of ~2-3.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the boronic acid.
Protocol 6: Deprotection of a dan-Protected Boronic Acid
The robust dan group requires acidic conditions for cleavage.[3]
Materials:
-
dan-protected boronic acid (1.0 equiv)
-
Aqueous hydrochloric acid (e.g., 1-3 M)
-
An appropriate organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Suspend the dan-protected boronic acid in a suitable solvent.
-
Add the aqueous HCl solution.
-
Stir the mixture, gently heating if necessary, and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and neutralize with a base (e.g., saturated NaHCO₃).
-
Extract the product with an organic solvent. The diaminonaphthalene byproduct can often be removed by extraction into an acidic aqueous layer.[3]
-
Wash the organic layer with brine, dry, and concentrate to give the free boronic acid.
Multi-Step Synthesis Case Study: Total Synthesis of (+)-Crocacin C using a MIDA Boronate
The utility of MIDA boronates in complex multi-step synthesis is exemplified by the total synthesis of (+)-crocacin C.[6] The MIDA boronate of a key building block was carried through several transformations, highlighting its stability. The yields for the relevant steps are summarized below.
| Step | Transformation | Reagents and Conditions | Yield |
| 1 | Paterson Aldol Reaction | Acrolein MIDA boronate, chiral ketone, TiCl₄, (-)-sparteine | 75% |
| 2 | Diastereoselective Reduction | β-hydroxyketone intermediate, Me₄NBH(OAc)₃, MeCN, AcOH | 85% |
| 3 | Silylation | Diol intermediate, TBSCl, imidazole, DMF | 95% |
| 4 | Ozonolysis | Olefin intermediate, O₃, CH₂Cl₂, then PPh₃ | 90% |
This table presents a selection of steps from the synthesis to illustrate the stability of the MIDA boronate to various reaction conditions.
Orthogonal Deprotection Strategies
The distinct deprotection conditions for MIDA (basic) and dan (acidic) protecting groups allow for their orthogonal removal in the presence of each other, or in the presence of a pinacol ester which can be cleaved under different conditions. This orthogonality is highly valuable in the synthesis of complex molecules with multiple boronic acid functionalities. For example, a molecule containing both a MIDA boronate and a dan-protected boronic acid can be selectively deprotected at either position by choosing the appropriate reagent (aqueous base for MIDA, strong acid for dan).
Visualizing Protecting Group Strategies
The following diagrams illustrate the general concepts of boronic acid protection and orthogonal deprotection.
Caption: General workflow for using boronic acid protecting groups.
Caption: Orthogonal deprotection of MIDA and dan protecting groups.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. nbinno.com [nbinno.com]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Greener Phase-Switch Concept for Multistep Synthesis Using Boronic Acids as Productive Tags [acswebcontent.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. orgsyn.org [orgsyn.org]
- 13. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting (2-(Aminomethyl)phenyl)boronic acid Suzuki Coupling
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting Suzuki-Miyaura coupling reactions involving (2-(Aminomethyl)phenyl)boronic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is giving low to no yield. What are the primary factors to investigate?
A1: Low or no yield in a Suzuki coupling with this substrate can often be attributed to several key factors:
-
Instability of the Boronic Acid: this compound is prone to degradation, particularly protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is a common issue with aminophenylboronic acids.
-
Catalyst Inactivation: The primary amine functionality can coordinate to the palladium catalyst, leading to catalyst inhibition or decomposition.
-
Inadequate Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and may not be optimized for this specific substrate.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the palladium catalyst and homocoupling of the boronic acid.[1]
Q2: How can I improve the stability of this compound during the reaction?
A2: To mitigate the instability of the boronic acid, consider the following strategies:
-
N-Protection: Protecting the primary amine with a tert-butyloxycarbonyl (Boc) group is highly recommended. This prevents coordination to the palladium center and significantly increases reaction yields and rates.[2]
-
Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can prevent premature decomposition. MIDA (N-methyliminodiacetic acid) boronates are particularly stable and can release the boronic acid slowly under the reaction conditions.
Q3: What are the recommended starting conditions for a Suzuki coupling with N-Boc protected this compound?
A3: For the coupling of (2-(N-Boc-aminomethyl)phenyl)boronic acid with an aryl bromide, a good starting point would be to use a palladium catalyst with a bulky phosphine ligand, such as Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a ligand like SPhos or XPhos. A moderately strong inorganic base like K₂CO₃ or K₃PO₄ in a solvent system such as dioxane/water or toluene/water is often effective.
Q4: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
A4: Homocoupling is often promoted by the presence of oxygen.[1] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). Using a pre-catalyst that is already in the Pd(0) state or ensuring complete in-situ reduction of a Pd(II) pre-catalyst can also help.
Q5: What is the best way to purify the product, especially if it contains a free amine group after deprotection?
A5: Purification of products containing a basic amine can be challenging due to their polarity and potential to streak on silica gel. Consider the following purification strategies:
-
Acid-Base Extraction: If the product is soluble in an organic solvent, you can perform an acid-base extraction. Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the product back into an organic solvent.
-
Reverse-Phase Chromatography: If normal-phase chromatography is problematic, reverse-phase chromatography can be an effective alternative for polar, basic compounds.
-
Ion-Exchange Chromatography: Cation-exchange chromatography can be used to capture the basic product, which can then be eluted with a suitable buffer.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Potential Cause | Recommended Solution(s) |
| Boronic Acid Instability | Protect the amine group with a Boc group to form (2-(N-Boc-aminomethyl)phenyl)boronic acid.[2] Alternatively, use a more stable boronate ester derivative (e.g., MIDA ester). |
| Catalyst Inhibition/Decomposition | Use an N-protected boronic acid to prevent coordination of the amine to the palladium catalyst.[2] Ensure rigorous exclusion of oxygen by properly degassing solvents and maintaining an inert atmosphere.[1] Consider using a more robust pre-catalyst, such as a palladacycle. |
| Suboptimal Reaction Conditions | Screen different combinations of palladium catalysts, ligands, bases, and solvents. Refer to the comparative data tables below for guidance. |
| Poor Reagent Quality | Use fresh, high-purity boronic acid, aryl halide, and catalyst. Ensure the base is finely powdered and anhydrous if using non-aqueous conditions. |
Problem 2: Formation of Significant Side Products
| Side Product | Potential Cause | Recommended Solution(s) |
| Protodeboronation Product | The boronic acid is unstable under the reaction conditions. | Use N-Boc protection.[2] Employ milder bases (e.g., K₂CO₃ instead of NaOH). Use anhydrous conditions if possible. |
| Homocoupling of Boronic Acid | Presence of oxygen.[1] Incomplete reduction of Pd(II) pre-catalyst. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. Use a Pd(0) catalyst source or ensure conditions for complete pre-catalyst reduction. |
| Dehalogenation of Aryl Halide | Presence of a hydride source. | Use a solvent that is less likely to act as a hydride donor. Ensure the reaction is under an inert atmosphere. |
Data Presentation
Table 1: Illustrative Comparison of Unprotected vs. N-Boc Protected this compound in Suzuki Coupling
The following data is illustrative and compiled from qualitative descriptions of the benefits of N-Boc protection.[2] Actual yields will vary depending on the specific substrates and optimized conditions.
| Boronic Acid | Aryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| This compound | 4-Bromotoluene | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | < 30% |
| (2-(N-Boc-aminomethyl)phenyl)boronic acid | 4-Bromotoluene | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 4 | > 85% |
| This compound | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 16 | < 20% |
| (2-(N-Boc-aminomethyl)phenyl)boronic acid | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 6 | > 90% |
Table 2: General Guidance on the Effect of Reaction Parameters for Suzuki Coupling of (2-(N-Boc-aminomethyl)phenyl)boronic Acid
| Parameter | Options | General Recommendations and Observations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Palladacycles | Pd(PPh₃)₄ is a reliable choice. For more challenging couplings, combinations of a palladium source like Pd₂(dba)₃ with a bulky phosphine ligand are often more effective. |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands like SPhos and XPhos can accelerate the oxidative addition and reductive elimination steps, often leading to higher yields and faster reactions, especially with aryl chlorides. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The choice of base is crucial. K₃PO₄ is often a good choice for challenging couplings. K₂CO₃ and Na₂CO₃ are also commonly used and effective. The strength and solubility of the base can influence the reaction rate. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂O | A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base. The ratio of organic solvent to water can be optimized. |
| Temperature | 80 - 120 °C | Higher temperatures generally lead to faster reaction rates, but can also promote side reactions. The optimal temperature should be determined for each specific substrate combination. |
Experimental Protocols
Detailed Protocol for Suzuki Coupling of (2-(N-Boc-aminomethyl)phenyl)boronic acid with 4-Bromotoluene
This protocol provides a detailed methodology for a representative Suzuki-Miyaura coupling reaction.
Materials:
-
(2-(N-Boc-aminomethyl)phenyl)boronic acid (1.2 equiv)
-
4-Bromotoluene (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add (2-(N-Boc-aminomethyl)phenyl)boronic acid, 4-bromotoluene, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add Pd₂(dba)₃ and SPhos to the flask.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualization
References
optimizing peptide labeling efficiency with (2-(Aminomethyl)phenyl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on incorporating the (2-(Aminomethyl)phenyl)boronic acid (AMPB) moiety into peptides. The primary and most efficient method detailed in the literature involves the alkylation of a secondary amine on the peptide with o-(bromomethyl)phenylboronic acid. This guide focuses on troubleshooting this specific and effective solution-phase chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of incorporating an o-(aminomethyl)phenyl)boronic acid group into my peptide? A1: The key advantage is its ability to bind with saccharides and other diol-containing molecules under physiological pH conditions (around 7.4).[1][2][3] Most simple phenylboronic acids require alkaline conditions to form stable boronate esters with diols. The intramolecular coordination from the adjacent aminomethyl group in AMPB lowers the pKa of the boronic acid, facilitating this interaction at neutral pH, which is critical for biological applications.[1][2][3]
Q2: Why is alkylation with o-(bromomethyl)phenylboronic acid preferred over other methods? A2: While methods like reductive amination with 2-formylphenyl boronic acid exist, the solution-phase alkylation of a secondary amine (like Nε-methyl lysine) with o-(bromomethyl)phenylboronic acid has been shown to afford high yields and provides a direct, reliable route to install the desired functional group post-synthesis.[1][2] This approach avoids the need to synthesize complex, non-commercially available boronic acid amino acid building blocks for solid-phase synthesis.[1][2][3]
Q3: What type of amino acid residue is required on my peptide for this labeling reaction? A3: This method specifically requires a secondary amine on the peptide for the alkylation reaction. A commercially available and highly effective building block for this purpose is Fmoc-Lys(Nε, Me)-OH, which introduces an Nε-methylated lysine residue into your peptide sequence during solid-phase synthesis.[2]
Q4: How stable is the final peptide-AMPB conjugate? A4: The covalent bond formed during the alkylation is highly stable. However, the boronic acid moiety itself can participate in reversible covalent interactions with diols. The stability of the overall peptide conjugate in biological media depends on various factors including the peptide sequence and environmental conditions like pH and the presence of competing diols.[4][5] Peptide cyclization or the inclusion of unnatural D-amino acids can be employed to enhance overall metabolic stability against proteolysis.[6]
Q5: How should I store the o-(bromomethyl)phenylboronic acid reagent? A5: o-(bromomethyl)phenylboronic acid should be stored in a cool, dry, and dark place. Like many boronic acids, it can be sensitive to moisture and light. It is recommended to handle it under an inert atmosphere if possible and to tightly seal the container after use.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction Yield | 1. Inactive Reagent: The o-(bromomethyl)phenylboronic acid may have degraded due to improper storage. | 1. Purchase fresh reagent. Ensure storage in a desiccator, away from light. |
| 2. Peptide Insolubility: The peptide may precipitate when the base or solvent is added.[1][7] | 2. If the peptide precipitates upon adding Hünig's base, add a small amount of methanol (MeOH) to improve solubility.[1][7] | |
| 3. Insufficient Base: The reaction requires a non-nucleophilic base to proceed effectively. | 3. Ensure an adequate amount of Hünig's base (DIPEA) is used. The protocol suggests adding it initially and again with the second addition of boronic acid.[1] | |
| Multiple Products or Side Reactions | 1. Non-specific Alkylation: The alkylating agent may react with other nucleophilic residues if present and unprotected (e.g., Cys, His). | 1. This protocol is highly specific for secondary amines. Ensure that the peptide design relies on a specific secondary amine like Nε-methyl lysine for the reaction. |
| 2. Reagent Degradation: Impurities in the boronic acid reagent can lead to side products. | 2. Use high-purity o-(bromomethyl)phenylboronic acid. | |
| Difficulty in Product Purification | 1. Product Streaking/Broad Peaks in HPLC: Peptides containing multiple boronic acid groups can interact with the silica of reverse-phase HPLC columns, leading to poor peak shape and difficult purification.[2] | 1. Use a higher percentage of organic solvent (e.g., acetonitrile or methanol) in the mobile phase to elute the product.[2] Be aware that this may lead to co-elution with impurities. |
| 2. Co-elution of Product and Unreacted Peptide: The labeled and unlabeled peptides may have very similar retention times. | 2. Optimize the HPLC gradient. A shallower gradient around the elution time of the product can improve separation. | |
| 3. Low Signal Intensity during HPLC: Broad peaks can lead to a low signal-to-noise ratio, making it difficult to identify product fractions.[2] | 3. Increase the sample load on the preparative HPLC column. Monitor the purification using a mass spectrometer in-line with the HPLC if available. |
Experimental Protocols & Data
Protocol: Solution-Phase Alkylation of a Peptide with o-(bromomethyl)phenylboronic acid
This protocol is adapted from established methodologies for incorporating the o-(aminomethyl)phenyl)boronic acid moiety onto a peptide containing a secondary amine.[1][7]
1. Peptide Preparation:
-
Synthesize the peptide using standard Fmoc-based solid-phase peptide synthesis, incorporating Fmoc-Lys(Nε, Me)-OH at the desired position(s).
-
Cleave the peptide from the resin and purify it by preparative reverse-phase HPLC.
-
Lyophilize the purified peptide to obtain a dry powder.
2. Alkylation Reaction:
-
Dissolve the purified peptide in a 1:1 (v/v) mixture of water and acetonitrile (MeCN).[1]
-
Add Hünig's base (DIPEA). If the peptide precipitates, add a small volume of methanol (MeOH) until it redissolves.[1]
-
Add 3.5 molar equivalents of o-(bromomethyl)phenylboronic acid.
-
Allow the reaction to stir overnight at room temperature.[1]
-
The following day, add another 3.5 molar equivalents of o-(bromomethyl)phenylboronic acid and an additional amount of Hünig's base.[1]
-
Let the reaction incubate for an additional 2 hours at room temperature.[7]
3. Purification:
-
Purify the reaction mixture directly using preparative reverse-phase HPLC.
-
Remove the organic solvent (e.g., MeOH or MeCN) from the collected fractions using a rotary evaporator.[7]
-
Freeze the remaining aqueous solution and lyophilize overnight to yield the final purified product.[7]
Reaction Condition Summary
| Parameter | Recommended Value / Condition | Source(s) |
| Peptide Solvent | H₂O / Acetonitrile (1:1, v/v) | [1][7] |
| Solubilizing Agent (if needed) | Methanol (MeOH) | [1][7] |
| Base | Hünig's base (DIPEA) | [1][7] |
| Reagent | o-(bromomethyl)phenylboronic acid | [1] |
| Molar Excess of Reagent | 3.5 equivalents (added twice) | [1] |
| Reaction Temperature | Room Temperature (RT) | [1] |
| Reaction Time | Overnight, plus an additional 2 hours after second reagent addition | [1][7] |
| Purification Method | Preparative Reverse-Phase HPLC |
Visual Guides
Caption: Workflow for peptide labeling via alkylation.
Caption: Troubleshooting logic for common labeling issues.
References
- 1. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
preventing protodeboronation of aminomethylphenyl boronic acid
Welcome to the technical support center for aminomethylphenyl boronic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of protodeboronation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for aminomethylphenyl boronic acid?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the boronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1] This leads to the consumption of your starting material and the formation of an inactive byproduct (aminomethylbenzene), ultimately reducing the yield of your desired cross-coupling product. Aminomethylphenyl boronic acid can be particularly susceptible to this reaction due to the electronic properties and basicity of the aminomethyl group.
Q2: How does the position of the aminomethyl group (ortho, meta, para) affect the stability of the boronic acid?
A2: The position of the aminomethyl group significantly influences the boronic acid's susceptibility to protodeboronation.
-
ortho-Aminomethylphenyl boronic acid: In its protonated (ammonium) form, the ortho-aminomethyl group acts as an electron-withdrawing group, which can lower the pKa of the boronic acid.[2][3] More critically, it can act as an intramolecular general acid catalyst, accelerating the rate of protodeboronation by facilitating the removal of a solvent molecule coordinated to the boron atom.[2][3]
-
meta and para-Aminomethylphenyl boronic acids: While still influencing the electronic nature of the phenyl ring, the meta and para isomers do not have the same capacity for intramolecular catalysis as the ortho isomer. Their stability is generally governed by the overall electron density of the aromatic ring and the reaction conditions.
Q3: What are the key factors that promote the protodeboronation of aminomethylphenyl boronic acid?
A3: Several factors can accelerate protodeboronation:
-
pH: The rate of protodeboronation is highly pH-dependent.[4] For many aryl boronic acids, the reaction is faster at higher pH due to the formation of the more reactive boronate anion.[5]
-
Temperature: Higher reaction temperatures significantly increase the rate of protodeboronation.
-
Solvent: Protic solvents, especially water, can serve as a proton source for the reaction.[1]
-
Base: Strong bases can promote the formation of the reactive boronate species and accelerate protodeboronation.
-
Reaction Time: Longer reaction times provide more opportunity for the side reaction to occur.
Q4: What are the most effective strategies to prevent protodeboronation?
A4: The most effective strategies involve either modifying the boronic acid itself or carefully controlling the reaction conditions:
-
Conversion to a Boronic Ester: This is the most robust method. Converting the boronic acid to a more stable boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester, significantly reduces its susceptibility to protodeboronation.[6][7] These esters can often be used directly in cross-coupling reactions.
-
Optimization of Reaction Conditions:
-
Use a Milder Base: Employing weaker bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ instead of strong bases like NaOH or KOH can minimize protodeboronation.
-
Lower the Reaction Temperature: If the catalyst system is sufficiently active, running the reaction at a lower temperature can significantly reduce the rate of protodeboronation.
-
Minimize Water Content: While a small amount of water can be beneficial in Suzuki-Miyaura couplings, excessive water can promote protodeboronation. Using anhydrous solvents or carefully optimizing the water content is recommended.
-
Use a Highly Active Catalyst: A more efficient catalyst can increase the rate of the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation side reaction.
-
Troubleshooting Guides
Issue 1: Low yield of the desired product and significant formation of aminomethylbenzene byproduct.
| Possible Cause | Troubleshooting Step |
| Protodeboronation of the starting boronic acid. | 1. Confirm protodeboronation: Analyze the crude reaction mixture by LC-MS or ¹H NMR to confirm the presence of aminomethylbenzene. |
| 2. Convert to a boronic ester: Synthesize the pinacol or MIDA ester of aminomethylphenyl boronic acid prior to the coupling reaction. See the Experimental Protocols section below. | |
| 3. Optimize reaction conditions: | |
| a. Base: Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃). | |
| b. Temperature: Lower the reaction temperature in 10-20 °C increments. | |
| c. Solvent: Use anhydrous solvents and ensure all reagents are dry. | |
| 4. Use a more active catalyst: Employ a more efficient palladium catalyst/ligand system to accelerate the desired reaction. |
Issue 2: Inconsistent reaction yields.
| Possible Cause | Troubleshooting Step |
| Degradation of aminomethylphenyl boronic acid upon storage. | 1. Storage: Store the boronic acid under an inert atmosphere (argon or nitrogen) at low temperatures and protected from light. |
| 2. Purity Check: Use freshly purchased or repurified boronic acid for reactions. | |
| 3. Use a more stable derivative: For long-term storage and consistent results, convert the boronic acid to its pinacol or MIDA ester. |
Quantitative Data Summary
| Parameter | Condition A | Protodeboronation Rate (Relative) | Condition B | Protodeboronation Rate (Relative) |
| Boronic Acid Form | Free Boronic Acid | High | Pinacol Ester | Low |
| Base | NaOH | High | K₃PO₄ | Moderate |
| Temperature | 100 °C | High | 60 °C | Low |
| Solvent | Dioxane/Water (1:1) | High | Anhydrous Toluene | Low |
Experimental Protocols
Protocol 1: Synthesis of (4-(Aminomethyl)phenyl)boronic acid pinacol ester
This protocol is adapted from a procedure for the synthesis of 4-aminophenylboronic acid pinacol ester and should be optimized for the aminomethyl analogue.[8]
Materials:
-
4-(Aminomethyl)phenyl)boronic acid
-
Pinacol
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To an oven-dried flask under an inert atmosphere, add (4-(aminomethyl)phenyl)boronic acid (1.0 eq), pinacol (1.1 eq), and anhydrous MgSO₄ (1.5 eq).
-
Add anhydrous diethyl ether or THF to the flask.
-
Stir the suspension at room temperature for 24 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting boronic acid.
-
Upon completion, filter the reaction mixture to remove the MgSO₄.
-
Concentrate the filtrate under reduced pressure to obtain the crude pinacol ester.
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Synthesis of (4-(Aminomethyl)phenyl)boronic acid MIDA ester
This protocol is a general method for the synthesis of MIDA boronates.[9][10]
Materials:
-
(4-(Aminomethyl)phenyl)boronic acid
-
N-methyliminodiacetic acid (MIDA)
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a reaction vial, dissolve (4-(aminomethyl)phenyl)boronic acid (1.0 eq) and N-methyliminodiacetic acid (1.0 eq) in anhydrous DMF.
-
Heat the reaction mixture to 160 °C for 10-15 minutes in a sealed vial (e.g., using a microwave reactor or a high-temperature oil bath).
-
Cool the reaction mixture to room temperature.
-
Remove the DMF under high vacuum.
-
Suspend the resulting residue in water and sonicate for 10 minutes to form a fine precipitate.
-
Collect the solid by filtration.
-
Suspend the solid in diethyl ether and sonicate for another 10 minutes.
-
Collect the purified MIDA boronate ester by filtration and dry under vacuum.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling with (4-(Aminomethyl)phenyl)boronic acid pinacol ester
Materials:
-
Aryl halide (1.0 eq)
-
(4-(Aminomethyl)phenyl)boronic acid pinacol ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried flask, add the aryl halide, (4-(aminomethyl)phenyl)boronic acid pinacol ester, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Factors promoting the protodeboronation of aminomethylphenyl boronic acid.
Caption: Troubleshooting workflow for low-yielding reactions due to protodeboronation.
Caption: Key strategies for the prevention of protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 7. m.youtube.com [m.youtube.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. orgsyn.org [orgsyn.org]
improving the stability of (2-(Aminomethyl)phenyl)boronic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of (2-(Aminomethyl)phenyl)boronic acid in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The major degradation pathway for this compound in solution is oxidative deboronation.[1] This process, often facilitated by reactive oxygen species (ROS) such as hydrogen peroxide, results in the cleavage of the carbon-boron bond to yield 2-(aminomethyl)phenol and boric acid.[1] The presence of the aminomethyl group can influence the electronic properties of the boronic acid, but the fundamental susceptibility to oxidation remains a key concern.
Q2: How does pH affect the stability of this compound solutions?
A2: The pH of the solution plays a critical role in the stability of this compound. The aminomethyl group has a pKa, and its protonation state is pH-dependent. An intramolecular interaction can occur between the nitrogen of the amino group and the boron atom, which can lower the pKa of the boronic acid itself.[2][3][4] In protic solvents, there is an equilibrium between this intramolecular coordination and solvent insertion, which forms an anionic boronate and a cationic ammonium species.[2][5] The stability of boronate esters, which can be formed in the presence of diols, is known to be destabilized in neutral to acidic conditions.[6] Generally, at physiological pH (around 7.4), the interaction between a neighboring amine and the boronic acid can be enhanced.[7]
Q3: What is the role of the ortho-aminomethyl group in the molecule's stability?
A3: The ortho-aminomethyl group has a significant impact on the properties of the boronic acid. It can form an intramolecular dative bond with the boron atom, which influences the Lewis acidity and reactivity of the boronic acid.[2][5] This interaction can lower the pKa of the boronic acid, making it a stronger Lewis acid.[3][4] However, in protic solvents like water, this direct B-N bond is in competition with solvent insertion, where a water molecule interacts with the boron and the amine is protonated.[2][5] This dynamic equilibrium affects the molecule's stability and its interactions with other molecules.
Q4: Can I use antioxidants to improve the stability of my this compound solution?
A4: Yes, the addition of antioxidants is a plausible strategy to mitigate oxidative degradation, which is a primary degradation pathway.[1] While specific studies on the use of antioxidants with this compound are not extensively detailed in the provided literature, the general principle of using antioxidants to prevent the degradation of oxidation-sensitive compounds is well-established. Some studies on other boronic acid-containing compounds have noted their stability in the presence of standard antioxidants like α-Tocopherol and BHT.[8] It is advisable to conduct small-scale pilot experiments to determine the most effective antioxidant and its optimal concentration for your specific application.
Q5: How should I prepare and store solutions of this compound to maximize stability?
A5: To maximize the stability of your solutions, consider the following:
-
Solvent Choice: Whenever possible, prepare stock solutions in aprotic solvents such as acetonitrile or THF to minimize hydrolysis and other water-mediated degradation pathways.[9][10]
-
pH Control: If aqueous solutions are necessary, carefully control the pH. Based on general principles for aminophenylboronic acids, slightly basic conditions (pH > 7.4) may enhance certain stabilizing interactions.[7] However, a thorough evaluation at your target pH is recommended.
-
Use of Buffers: Employ buffers to maintain a stable pH. Be aware that some buffer components could potentially interact with the boronic acid.
-
Degassing: To minimize oxidation, use deoxygenated solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).
-
Storage Conditions: Store solutions at low temperatures (e.g., 2-8 °C) and protected from light to reduce the rate of degradation. For long-term storage, consider storing as a solid or as a frozen solution.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Loss of compound activity or concentration over a short period. | Oxidative degradation of the boronic acid moiety. | Prepare fresh solutions before use. If storage is necessary, use deoxygenated solvents and store under an inert atmosphere at low temperatures. Consider adding a suitable antioxidant after performing compatibility tests. |
| Appearance of new, unexpected peaks in HPLC analysis. | Degradation of the parent compound into byproducts like 2-(aminomethyl)phenol. | Use a stability-indicating HPLC method to separate and identify the degradants. Confirm the identity of the degradation products using LC-MS.[10] |
| Precipitation or cloudiness in the solution. | Formation of insoluble degradation products or boronic acid anhydrides (boroxines). | Ensure the compound is fully dissolved. If precipitation occurs upon standing, it may indicate degradation. Analyze the precipitate and the supernatant separately to identify the cause. |
| Inconsistent results in biological or chemical assays. | Instability of the compound under the specific assay conditions (e.g., pH, presence of oxidizing agents in media). | Evaluate the stability of this compound directly in the assay buffer and under the assay conditions. Prepare a fresh solution immediately before conducting the assay. |
| Peak tailing or distortion in reverse-phase HPLC. | Interaction of the amine group with residual silanols on the HPLC column or on-column degradation. | Use a column with end-capping or a base-deactivated column. Add a competing base like triethylamine (TEA) to the mobile phase.[10] To minimize on-column hydrolysis, use a faster gradient or a shorter column, and dissolve the sample in an aprotic diluent.[10] |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stabilized Aqueous Solution
-
Solvent Preparation: Take high-purity water and degas it by sparging with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Buffer Preparation: Prepare the desired buffer using the deoxygenated water.
-
Antioxidant Addition (Optional): If using an antioxidant, add it to the buffered solution at the desired final concentration and ensure it is fully dissolved.
-
Dissolving the Compound: Weigh the required amount of this compound and dissolve it in a small amount of a compatible organic solvent (e.g., DMSO, if permissible for the application) before diluting with the deoxygenated, buffered solution. This can aid in dissolution and minimize the time the solid is exposed to the aqueous environment.
-
Final Preparation: Stir the solution gently under an inert atmosphere until the compound is completely dissolved.
-
Storage: Store the solution in a tightly sealed vial, with the headspace flushed with an inert gas, at 2-8 °C and protected from light.
Protocol 2: Monitoring Solution Stability using HPLC-UV
This protocol outlines a general stability-indicating method. The specific column, mobile phase, and gradient may require optimization.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector (preferably a Photo Diode Array detector).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at 220 nm and 254 nm.
-
Sample Preparation: Dilute the solution of this compound to a suitable concentration (e.g., 0.1-1 mg/mL) using the mobile phase or a compatible solvent.
-
Analysis: Inject the sample at various time points (e.g., 0, 2, 4, 8, 24 hours) after preparation. Monitor the peak area of the parent compound and the appearance of any new peaks, which may indicate degradation products. The percentage of the parent compound remaining can be calculated to assess stability.
Visualizations
Caption: A troubleshooting workflow for addressing the instability of this compound solutions.
References
- 1. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pH- and sugar-sensitive multilayer films composed of phenylboronic acid (PBA)-modified poly(allylamine hydrochloride) (PBA-PAH) and poly(vinyl alcohol) (PVA): A significant effect of PBA content on the film stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amine effect on phenylboronic acid complex with glucose under physiological pH in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The synthesis of boronic-imine structured compounds and identification of their anticancer, antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Boronate Ester Formation with Saccharides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with boronate ester formation with saccharides.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for boronate ester formation with saccharides?
A1: The optimal pH for boronate ester formation is generally close to the pKa of the boronic acid.[1] For many common phenylboronic acids (PBAs), the pKa is around 9, meaning that boronate ester formation with natural diols like glucose and fructose (pKa ≈ 12) is favored at basic pH ranges of 8-12.[2][3] However, the ideal pH is a balance between the reactivity of the boronic acid and the stability of the resulting ester.[2][3] A general guideline, known as the 'charge rule', suggests that the maximum amount of ester is formed at a pH that is intermediate to the pKa values of the boronic acid and the diol.[4]
Q2: Why is my boronate ester formation inefficient at neutral pH (e.g., pH 7.4)?
A2: Inefficient ester formation at physiological pH is a common challenge.[2][3] Standard phenylboronic acids have a pKa of approximately 9.[2][3] At pH 7.4, a significant portion of the boronic acid is in its neutral, trigonal form, which is more reactive towards diols.[2] However, the resulting neutral boronic ester is prone to hydrolysis and less stable.[2][3] The more stable anionic, tetrahedral boronate ester is favored at higher pH values. Therefore, at neutral pH, the equilibrium may not significantly favor the stable ester product.[2][3]
Q3: How can I improve boronate ester formation and stability at physiological pH?
A3: Several strategies can be employed:
-
Modify the Boronic Acid: Lowering the pKa of the boronic acid is a key strategy. This can be achieved by introducing electron-withdrawing groups to the phenyl ring or by incorporating intramolecular coordination with a proximal amine group.[2][5][6] For example, 3-pyridinylboronic acid has a pKa of about 4.4 and shows a significantly higher binding constant with glucose at pH 7.4 compared to standard PBA.[2]
-
Choose an Appropriate Diol: The structure of the saccharide is crucial. Saccharides with cis-1,2-diol configurations, particularly in their furanose form, tend to form more stable complexes.[7][8]
-
Use of Polyols: The addition of polyols like mannitol can increase the solubility of boronic acids and lower their apparent pKa, thereby enhancing ester formation at a lower pH.[9]
Q4: What is the role of the boronic acid's pKa in the reaction?
A4: The pKa of the boronic acid (pKa,acid) is a critical parameter. It determines the equilibrium between the neutral trigonal form (R-B(OH)₂) and the anionic tetrahedral boronate form (R-B(OH)₃⁻).[2] The neutral form is generally more reactive with diols, but the resulting anionic boronate ester is more stable.[2][3] Therefore, a lower pKa,acid can lead to a greater proportion of the more stable anionic ester at a given pH, such as physiological pH.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no boronate ester yield | 1. Suboptimal pH: The reaction pH is too far from the optimal range for the specific boronic acid and saccharide pair. 2. Hydrolysis: The formed boronate ester is unstable and hydrolyzing back to the starting materials. 3. Steric Hindrance: The structure of the boronic acid or saccharide prevents efficient complexation. | 1. Optimize pH: Perform a pH titration to find the optimal pH for your system. A good starting point is a pH slightly below the pKa of your boronic acid.[2] 2. Lower the pKa of the Boronic Acid: Consider using a boronic acid derivative with a lower pKa.[2] 3. Increase Reactant Concentration: Drive the equilibrium towards the product by increasing the concentration of the saccharide. |
| Precipitation in the reaction mixture | 1. Low Solubility: The boronic acid or the resulting boronate ester may have poor solubility in the reaction solvent. 2. Formation of Boroxine: Boronic acids can self-condense to form less soluble trimeric boroxines.[9] | 1. Use a Co-solvent: Add a minimal amount of a suitable organic co-solvent like DMSO or methanol to improve solubility.[10] 2. Add a Polyol: Incorporating a polyol like mannitol can increase the solubility of the boronic acid and inhibit boroxine formation.[9] |
| Inconsistent or non-reproducible results | 1. Inaccurate pH Measurement: The pH of the reaction buffer is not accurately controlled. 2. Degradation of Reagents: The boronic acid or saccharide may have degraded over time. | 1. Calibrate pH Meter: Ensure your pH meter is properly calibrated before preparing buffers. 2. Use Fresh Reagents: Use freshly prepared solutions and store reagents under appropriate conditions. |
| Difficulty purifying the boronate ester | Reversible Nature of the Bond: The boronate ester bond is reversible and may break during purification. | Optimize Purification Conditions: If using chromatography, consider performing it at a pH that favors the stability of the ester. Alternatively, use techniques that do not involve significant pH changes. |
Quantitative Data Summary
Table 1: pKa Values of Selected Boronic Acids
| Boronic Acid Derivative | Approximate pKa | Reference |
| Phenylboronic Acid (PBA) | ~9.0 | [2][3] |
| 4-(methylcarbamoyl)-PBA | 7.9 | [2] |
| 3-pyridinylboronic acid (PyBA) | ~4.4 | [2] |
Table 2: Binding Constants of Boronic Acids with Glucose at Physiological pH (7.4)
| Boronic Acid Derivative | Binding Constant (Keq, M⁻¹) | Reference |
| Phenylboronic Acid (PBA) | 4.6 | [2] |
| 4-(methylcarbamoyl)-PBA | 8.8 | [2] |
| 3-pyridinylboronic acid (PyBA) | 164.7 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Boronate Ester Formation and pH Optimization
-
Preparation of Stock Solutions: a. Prepare a stock solution of the boronic acid (e.g., 10 mM) in a minimal amount of a suitable organic solvent (e.g., DMSO or methanol) to ensure solubility, then dilute with the reaction buffer. b. Prepare a stock solution of the saccharide (e.g., 100 mM) in the reaction buffer.
-
pH Screening: a. Prepare a series of buffers with varying pH values (e.g., from pH 6.0 to 10.0 in 0.5 pH unit increments). b. In separate reaction vessels, add the boronic acid solution to each buffer to a final concentration (e.g., 1 mM). c. Add the saccharide solution to each vessel to a final concentration (e.g., 50 mM). d. Allow the reactions to equilibrate at a constant temperature (e.g., 25°C) for a set period (e.g., 1 hour).
-
Analysis: a. Analyze the formation of the boronate ester in each sample using a suitable analytical technique such as ¹¹B NMR spectroscopy, UV-Vis spectroscopy (if a chromophoric boronic acid is used), or fluorescence spectroscopy (for fluorescent probes). b. Plot the extent of boronate ester formation against pH to determine the optimal pH for the reaction.
Protocol 2: Synthesis of a Boronic Acid-Functionalized Fluorescent Probe (General Example)
This protocol outlines a general synthetic route and is not specific to a particular probe.
-
Suzuki Coupling to Introduce the Boronate Ester: a. In a reaction flask, dissolve the aryl halide precursor of the fluorescent probe and the bis(pinacolato)diboron in a suitable solvent (e.g., dioxane). b. Degas the solution by bubbling with an inert gas (e.g., argon) for 15-20 minutes. c. Add a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate). d. Heat the mixture (e.g., to 80-100 °C) and stir for 12-24 hours, monitoring the reaction by TLC. e. After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. f. Dry the organic layer, concentrate it, and purify the boronate ester by column chromatography.[10]
-
Deprotection to the Boronic Acid: a. Dissolve the purified boronate ester in a mixture of acetone and 1 M HCl. b. Stir at room temperature for 2-4 hours. c. Remove the acetone under reduced pressure. d. Extract the aqueous solution with an organic solvent, wash the combined organic layers with brine, dry, and concentrate to yield the final boronic acid-functionalized probe.[10]
Visualizations
Caption: Chemical pathways for boronate ester formation.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aablocks.com [aablocks.com]
- 5. On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adsorptive separation of saccharides and polyols over materials functionalized with boronate groups - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04049F [pubs.rsc.org]
- 8. scienceopen.com [scienceopen.com]
- 9. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purifying Boronic Acid Derivatives
Welcome to the technical support center for the purification of boronic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of these versatile compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of boronic acid derivatives.
Issue 1: My boronic acid derivative is an oil and cannot be recrystallized.
-
Question: I have a crude boronic acid derivative that is an oil, making recrystallization impossible. How can I purify it?
-
Answer: When recrystallization is not an option for oily boronic acid derivatives, several alternative purification techniques can be employed:
-
Chromatography: While standard silica gel chromatography can be challenging due to the potential for decomposition, it can be successful for low to mild polarity boronic acids.[1] Consider using neutral alumina as the stationary phase, which has been shown to be effective for the purification of boronate esters.[1] For more polar compounds, reverse-phase chromatography (C18) may be a viable option, although some boronic acids may still adhere to the column.[2]
-
Derivatization: Convert the boronic acid into a crystalline derivative that can be easily purified by recrystallization. A common method is the formation of a diethanolamine adduct, which often crystallizes readily.[2][3] The pure boronic acid can then be regenerated by treating the adduct with an acid.
-
Acid-Base Extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous solution (e.g., 1-2 M NaOH).[4][5] This allows for the separation from non-acidic impurities. After extraction, the aqueous layer is acidified to precipitate the pure boronic acid, which can then be extracted into an organic solvent.[4]
-
Trituration: This technique can sometimes induce crystallization of an oil.[1] The process involves repeatedly washing the crude oil with a solvent in which the desired compound is sparingly soluble, while the impurities are more soluble.
-
Issue 2: My boronic acid derivative is unstable on silica gel during column chromatography.
-
Question: I am observing significant decomposition or poor recovery of my boronic acid derivative when using silica gel chromatography. What can I do to minimize this?
-
Answer: The acidic nature of silica gel can often lead to the degradation of boronic acid derivatives, primarily through protodeboronation.[2][6] Here are some strategies to mitigate this issue:
-
Use a Different Stationary Phase: As mentioned, neutral alumina can be a good alternative to silica gel.[1]
-
Deactivate the Silica Gel: You can deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column.
-
Use Boric Acid Impregnated Silica Gel: A facile chromatographic method using silica gel impregnated with boric acid has been developed for the purification of pinacol boronic esters.[7]
-
Convert to a More Stable Derivative: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin), can improve its stability on silica gel.[8] However, even some pinacol esters can be challenging to purify via conventional silica gel chromatography.[9]
-
Minimize Contact Time: If you must use silica gel, aim for a rapid purification to minimize the contact time between your compound and the stationary phase.[9]
-
Issue 3: I am struggling to remove boronic acid anhydrides (boroxines) from my product.
-
Question: My purified boronic acid shows signs of anhydride formation in the characterization data. How can I remove these impurities?
-
Answer: Boronic acids have a propensity to form cyclic trimers called boroxines through the loss of water.[10] These can often be difficult to separate from the desired monomeric boronic acid. Here are some approaches to address this:
-
Recrystallization from an Aqueous System: Recrystallizing the boronic acid from a solvent system containing water can help to hydrolyze the boroxine back to the monomeric boronic acid.[11]
-
Azeotropic Removal of Water during Anhydride Formation: If you wish to intentionally form the anhydride for characterization, heating the boronic acid in a solvent that forms an azeotrope with water (e.g., toluene) can drive the equilibrium towards the boroxine.[11] Conversely, to obtain the free acid, ensuring the presence of water is key.
-
NMR Sample Preparation: For NMR characterization, adding a small amount of water (H₂O or D₂O) to the NMR tube can often break up the boroxine and simplify the spectrum.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude boronic acid derivatives?
A1: Typical impurities in crude boronic acid derivatives include:
-
Protodeborylation products: The corresponding arene or alkane where the boronic acid group has been replaced by a hydrogen atom.[2][6]
-
Boronic acid anhydrides (boroxines): Cyclic trimers formed by the dehydration of three boronic acid molecules.[10]
-
Starting materials and reagents: Unreacted starting materials and residual reagents from the synthesis.
-
Homocoupled byproducts: Dimers of the starting material.[1]
-
Oxidation products: Boronic acids can be susceptible to oxidation.[12][13]
Q2: What are the best general-purpose purification techniques for boronic acids?
A2: There is no single "best" method, as the optimal technique depends on the specific properties of the boronic acid derivative. However, a general workflow can be proposed:
-
Attempt Recrystallization: This is often the simplest and most effective method for solid compounds.[1][3]
-
Acid-Base Extraction: This is a powerful technique for separating boronic acids from neutral impurities.[4][14]
-
Derivatization: If the boronic acid is difficult to purify directly, converting it to a more easily purifiable derivative (e.g., diethanolamine adduct or pinacol ester) is a good strategy.[2][3][8]
-
Chromatography: This should be considered if other methods fail, with careful selection of the stationary and mobile phases to avoid degradation.[1][2]
Q3: How can I improve the success rate of recrystallizing my boronic acid?
A3: To improve the chances of successful recrystallization:
-
Solvent Screening: Systematically screen a range of solvents with varying polarities.[2] Good single solvents for recrystallization of aryl boronic acids include hot water, hot ethanol, benzene, dichloroethane, and ethyl acetate.[1][3]
-
Mixed Solvent Systems: If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until turbidity is observed, followed by slow cooling.[1]
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Control Cooling Rate: Allow the solution to cool slowly to promote the formation of larger, purer crystals. Placing the solution in a freezer can increase the yield but may also trap impurities.[15]
Quantitative Data Summary
| Purification Technique | Typical Recovery/Purity | Notes |
| Recrystallization | Good to moderate yields | Highly dependent on the compound's solubility profile.[1] |
| Acid-Base Extraction | High purity (>97%) can be achieved | Effective for removing non-acidic impurities.[14] |
| Diethanolamine Adduct Formation | Can lead to highly pure crystalline solids | The adduct needs to be subsequently hydrolyzed to yield the free boronic acid.[2][3] |
| Column Chromatography (Silica Gel) | Variable | Risk of decomposition for sensitive boronic acids.[1][2] |
| Column Chromatography (Neutral Alumina) | Good for boronate esters | Can be a better alternative to silica gel for sensitive compounds.[1] |
Experimental Protocols
Protocol 1: Purification of a Boronic Acid via Acid-Base Extraction
-
Dissolution: Dissolve the crude boronic acid in a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Basic Extraction: Transfer the organic solution to a separatory funnel and extract with a 1-2 M aqueous solution of a base (e.g., NaOH, KOH, or Na₂CO₃).[4][14] Repeat the extraction 2-3 times. The boronic acid will move into the aqueous layer as its boronate salt.
-
Separation of Layers: Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a mineral acid (e.g., HCl or H₂SO₄) until the boronic acid precipitates.[14]
-
Product Extraction: Extract the precipitated boronic acid into a fresh portion of an organic solvent (e.g., ethyl acetate).[14] Repeat the extraction 2-3 times.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified boronic acid.
Protocol 2: Purification via Diethanolamine Adduct Formation
-
Adduct Formation: Dissolve the crude boronic acid in a minimal amount of a suitable solvent (e.g., ether). Add diethanolamine (1 equivalent). The diethanolamine adduct is often crystalline and will precipitate out of the solution.[2][3]
-
Isolation of Adduct: Collect the crystalline adduct by filtration and wash with a small amount of cold solvent.
-
Recrystallization of Adduct (Optional): For higher purity, the diethanolamine adduct can be recrystallized.
-
Liberation of Boronic Acid: Suspend the purified adduct in a biphasic system of an organic solvent (e.g., ethyl acetate) and an acidic aqueous solution (e.g., saturated boric acid solution or dilute HCl).[2][16]
-
Extraction and Isolation: The free boronic acid will partition into the organic layer. Separate the layers, wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to yield the pure boronic acid.
Visualizations
Caption: A decision-making workflow for the purification of boronic acid derivatives.
Caption: Workflow for the purification of boronic acids using acid-base extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Boronic acid - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 13. pnas.org [pnas.org]
- 14. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 15. m.youtube.com [m.youtube.com]
- 16. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling with Aminopyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling reaction involving aminopyridine derivatives. The choice of base is a critical parameter and is a primary focus of this guide.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with an unprotected aminopyridine failing or giving low yields?
A1: Low yields or reaction failure with unprotected aminopyridines are common and can be attributed to several factors. The main challenges arise from the substrate's inherent properties. The lone pair of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation, which stalls the catalytic cycle.[1] Additionally, the electron-donating nature of the amino group can reduce the reactivity of the carbon-halide bond towards oxidative addition.[1]
Key areas to investigate include:
-
Catalyst System: The choice of palladium precursor and, crucially, the ligand is vital for success.[1]
-
Base Selection: The strength and type of base used can significantly impact the reaction's outcome.[1]
-
Solvent Choice: The solvent system must be suitable for the solubility of all reaction components and compatible with the catalytic system.
-
Reaction Temperature: Sub-optimal temperatures can result in incomplete reactions or catalyst decomposition.[1]
-
Oxygen Contamination: Insufficient degassing can lead to catalyst deactivation and unwanted side reactions.[1]
Q2: Can the free amino group on the pyridine ring interfere with the reaction?
A2: Yes, the lone pair of electrons on the nitrogen of the amino group can coordinate to the palladium catalyst, which can lead to inhibition.[2] While many protocols for unprotected aminopyridines exist, they often necessitate specific, bulky ligands to prevent this coordination.[2][3] In some instances, protecting the amino group (e.g., as an acetamide) can improve reaction outcomes, although this adds extra steps to the synthesis.[2][4]
Q3: What are the most common side reactions, and how can the choice of base help minimize them?
A3: Several side reactions can compete with the desired cross-coupling. The most prevalent are:
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. It is often promoted by aqueous conditions and can be a significant issue with heteroaryl boronic acids.[1] To minimize this, consider using more stable boronic esters (e.g., pinacol esters) or conducting the reaction under anhydrous conditions.[1][2] Using a weaker base might also reduce the rate of protodeboronation.[1]
-
Dehalogenation: The halide on the pyridine ring is replaced by a hydrogen atom. This can be caused by trace palladium hydride species.[2] Screening different bases and solvents can help mitigate this side reaction.[2]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often a result of oxygen in the reaction mixture. Thoroughly degassing the solvents and running the reaction under an inert atmosphere is crucial.[2]
Troubleshooting Guide
Issue: Low to No Yield
| Potential Cause | Troubleshooting Steps |
| Suboptimal Base | The choice of base is critical. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective for aminopyridine substrates.[1] For less reactive aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary.[5] It is recommended to screen a variety of bases to find the optimal conditions. |
| Catalyst Inhibition/Deactivation | The aminopyridine substrate can inhibit the palladium catalyst.[1][2] To overcome this, employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) known to be effective for heteroaryl couplings.[1][5] A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[1] Using modern pre-catalysts (e.g., Buchwald G3 pre-catalysts) can also provide a more active and stable catalytic species.[1] |
| Inactive Catalyst | Ensure the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligand are of good quality. For challenging substrates like aryl chlorides, standard ligands like PPh₃ may be ineffective.[5] |
| Oxygen Contamination | The active Pd(0) species is sensitive to oxygen.[5] Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[5] |
| Low Reaction Temperature | Aryl chlorides, being the least reactive of the aryl halides, often require higher reaction temperatures (typically 80-110 °C) for the oxidative addition step to proceed at a reasonable rate.[5] |
Data on Base Performance
The selection of a suitable base is crucial for the success of a Suzuki-Miyaura coupling reaction. A variety of inorganic and organic bases have been employed, with their performance often depending on the specific substrates and reaction conditions.[6] Inorganic bases are the most commonly used.[6]
| Base | Typical Substrate | General Observations | Reported Yields |
| K₃PO₄ | Aryl chlorides, Aryl bromides | A strong base often required for less reactive aryl chlorides.[5] Can be effective for aminopyridine couplings.[4][7] | Moderate to High |
| Cs₂CO₃ | Aryl bromides | A weaker base that is often effective and can be superior in some cases.[1][8] | High |
| K₂CO₃ | Aryl bromides | A commonly used weaker base that is often a good starting point for optimization.[1][2][9] | Moderate to High |
| Na₂CO₃ | Aryl bromides | Found to be a very effective base in several studies, sometimes providing the highest yields.[10][11] | Up to 98%[11] |
| Organic Bases (e.g., TEA, DBU) | General | Generally less effective than inorganic bases in many Suzuki couplings.[8][10] Can be useful when substrate compatibility with strong inorganic bases is a concern.[6] | Low to Moderate |
| NaOH, KOH | Aryl bromides | Strong bases whose high basicity can sometimes lead to side reactions and may not be effective under certain conditions.[6][10] | ~70% or lower[6][10] |
Experimental Protocols
General Protocol for Suzuki Coupling of an Aminopyridine Derivative
This protocol is a general starting point and may require optimization for specific substrates, particularly the choice of base, ligand, and solvent.[1]
Materials:
-
Aminopyridine halide (e.g., bromo- or chloro-aminopyridine)
-
Arylboronic acid (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%)
-
Ligand (e.g., SPhos, XPhos, 2-8 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF)
-
Water (optional, sometimes a small amount can be beneficial with certain bases like K₃PO₄)[5]
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aminopyridine halide, the arylboronic acid, and the base.[5][7]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1][7]
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium precursor and the ligand.[1][5]
-
Solvent Addition: Add the degassed solvent(s) via syringe.[5][7]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[1][5]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[5][7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]
Visualizations
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
Caption: The catalytic cycle showing the crucial role of the base.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Slow-Release Strategies for Unstable Boronic Acids
This guide is intended for researchers, scientists, and drug development professionals who encounter challenges with the stability of boronic acids in their experiments. It provides troubleshooting advice and answers to frequently asked questions regarding slow-release strategies to mitigate degradation.
Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling reaction is giving a low yield, and I see significant byproducts. I suspect my boronic acid is degrading. What should I do?
A1: Low yields in Suzuki-Miyaura coupling are frequently caused by the degradation of the boronic acid starting material, especially with sensitive substrates like 2-heterocyclic, vinyl, or cyclopropyl boronic acids.[1][2] The primary degradation pathways are protodeboronation (replacement of the C-B bond with C-H) and oxidation.[3][4][5]
A highly effective solution is to employ a "slow-release" strategy.[6] This involves using a stable precursor that releases the active boronic acid in a slow, controlled manner throughout the reaction. This keeps the instantaneous concentration of the unstable boronic acid low, ensuring it participates in the catalytic cycle before it can decompose.[6][7]
Recommended Action: Convert your unstable boronic acid into an air-stable N-methyliminodiacetic acid (MIDA) boronate ester.[1][2] MIDA boronates are exceptionally stable, often crystalline solids that can be purified by silica gel chromatography and stored long-term on the benchtop.[8] Under mild aqueous basic conditions used for the coupling reaction, the MIDA ester hydrolyzes slowly to release the boronic acid in situ.[1][7]
Q2: I'm trying to perform a reaction with a 2-pyridyl boronic acid, but it decomposes almost immediately. Are there specific slow-release conditions for this substrate?
A2: 2-Pyridyl boronic acids are notoriously unstable and prone to rapid protodeboronation.[9] Direct use in cross-coupling is often unsuccessful. The slow-release approach using a 2-pyridyl MIDA boronate is the recommended solution.
However, even with the MIDA strategy, coupling 2-pyridyl substrates can be challenging. To improve yields, modified slow-release conditions are often necessary. The addition of a copper (I) or (II) salt, such as copper (II) acetate (Cu(OAc)₂), has been shown to be particularly beneficial for promoting the cross-coupling of 2-pyridyl MIDA boronates with aryl and heteroaryl chlorides.[1][2] It is also suggested that using an alcohol-containing solvent mixture (e.g., DMF/isopropanol) can be advantageous.[2]
Q3: My boronic acid is unstable even on the benchtop, making it difficult to weigh and handle accurately. How can a slow-release strategy help with this?
A3: This is a common problem that highlights a key advantage of slow-release precursors. Many sensitive boronic acids decompose upon exposure to air and moisture, making their storage and handling problematic.[1][2]
By converting the boronic acid to its MIDA boronate form, you transform it into a robust, air-stable, free-flowing crystalline solid.[10][11] These MIDA esters are indefinitely stable on the benchtop, compatible with standard purification techniques like chromatography, and can be weighed accurately without special precautions (e.g., glovebox).[8] You can then use this stable solid directly in your reaction, where it will release the required unstable boronic acid under the reaction conditions.[1]
Decision Workflow for Employing a Slow-Release Strategy
The following workflow can help you decide when and how to apply a slow-release strategy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of boronic acid instability?
A1: The two most common degradation pathways for boronic acids are:
-
Protodeboronation: This is the protonolysis of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom.[5] This reaction is often accelerated by aqueous basic or acidic conditions and is a major issue for electron-rich, heterocyclic, and vinyl boronic acids.[3][4]
-
Oxidation: The carbon-boron bond can be oxidized, especially in the presence of air (oxygen) and transition metal catalysts, leading to the formation of phenols (from aryl boronic acids) or other oxygenated byproducts.[12][13] This process can also lead to homocoupling of the boronic acid.[3]
Q2: How exactly does a MIDA boronate provide stability and enable slow release?
A2: The stability of MIDA boronates comes from the trivalent N-methyliminodiacetic acid (MIDA) ligand, which chelates to the boron atom. This changes the boron's hybridization from a reactive sp² state (in the boronic acid) to a more stable, tetrahedral sp³ state.[8] This coordinative saturation makes the C-B bond far less susceptible to protodeboronation and oxidation.
The slow release is achieved during the reaction. Under mild aqueous basic conditions (e.g., using K₃PO₄), the MIDA ligand is slowly hydrolyzed, liberating the free sp²-hybridized boronic acid.[1][7] This process ensures that only a small amount of the reactive boronic acid is present at any given time, allowing it to be consumed in the desired catalytic cycle before it can decompose.
Mechanism of MIDA Boronate Protection and Slow Release
The diagram below illustrates how the MIDA ligand protects the boronic acid and facilitates its slow release under reaction conditions.
Quantitative Data: MIDA Boronates vs. Boronic Acids in Cross-Coupling
The following table summarizes a direct comparison of Suzuki-Miyaura cross-coupling yields between freshly prepared, unstable boronic acids and their corresponding air-stable MIDA boronates. The data demonstrates the significant improvement in efficiency afforded by the slow-release strategy.
| Entry | Unstable Boronic Acid Substrate | Yield with Boronic Acid (%)[1] | Air-Stable MIDA Boronate Substrate | Yield with MIDA Boronate (%)[1] |
| 1 | 2-Furylboronic acid | 14 | 2-Furyl MIDA boronate | 94 |
| 2 | 2-Thienylboronic acid | 41 | 2-Thienyl MIDA boronate | 96 |
| 3 | 2-Benzofuranylboronic acid | 31 | 2-Benzofuranyl MIDA boronate | 95 |
| 4 | (E)-Prop-1-en-1-ylboronic acid | 68 | (E)-Prop-1-en-1-yl MIDA boronate | 94 |
| 5 | Cyclopropylboronic acid | 96 | Cyclopropyl MIDA boronate | 96 |
| 6 | 2-Pyridylboronic acid | 0 | 2-Pyridyl MIDA boronate | 71 |
Experimental Protocols
Key Experiment: Synthesis of an Air-Stable MIDA Boronate
This protocol describes a general and mild method for converting an unstable boronic acid into its corresponding stable MIDA boronate using MIDA anhydride.[14][15]
Materials:
-
Boronic Acid (1.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon source
-
Standard glassware (round-bottomed flask, condenser)
-
Heating mantle and magnetic stirrer
Procedure:
-
Vessel Preparation: To an oven-dried round-bottomed flask equipped with a magnetic stir bar, add the boronic acid (1.0 equiv) and MIDA anhydride (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon). This is repeated three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe to form a suspension. The typical concentration is around 0.3–0.5 M with respect to the boronic acid.
-
Reaction: Heat the suspension to 70 °C with vigorous stirring under the inert atmosphere. The reaction progress can be monitored; it is often complete within 24 hours. A white precipitate (MIDA) will form as the reaction proceeds.[14]
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the insoluble MIDA precipitate, washing the solid with additional dioxane or another suitable solvent like ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
-
Purification: The crude MIDA boronate product is often of high purity. If necessary, it can be purified by silica gel column chromatography, a procedure that is not feasible for the parent unstable boronic acid.[16] The product is typically isolated as a stable, white, crystalline solid.
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 12. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Stability Showdown: (2-(Aminomethyl)phenyl)boronic acid vs. MIDA Boronates
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the landscape of modern organic synthesis and drug development, boronic acids and their derivatives are indispensable tools, particularly for their role in carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions. However, the inherent instability of many boronic acids presents a significant challenge for their storage, handling, and application. This guide provides a detailed comparison of the stability of (2-(Aminomethyl)phenyl)boronic acid and N-methyliminodiacetic acid (MIDA) boronates, offering insights supported by established chemical principles and outlining experimental protocols for their direct comparison.
The stability of boronic acid derivatives is critically influenced by the electronics and sterics around the boron center. While this compound possesses an intramolecular coordinating group that can potentially stabilize the electron-deficient boron atom, MIDA boronates offer a robust, pre-formed tetracoordinate boron center, leading to exceptional stability.
Executive Summary: A Tale of Two Stabilities
MIDA (N-methyliminodiacetic acid) boronates exhibit significantly greater stability compared to this compound across a range of conditions, including hydrolytic, oxidative, and thermal stress. This enhanced stability is attributed to the full chelation of the boron atom by the MIDA ligand, which protects it from degradation pathways that affect free boronic acids. While the intramolecular amino group in this compound can offer some stabilization through a dative B-N bond, this interaction is often in equilibrium and can be disrupted in protic solvents.[1][2] In contrast, the bicyclic structure of MIDA boronates provides a more permanent and sterically hindered protection of the boron center.
Comparative Stability Analysis
The following tables summarize the expected relative stability of this compound and a representative MIDA boronate (e.g., Phenyl MIDA boronate) under various stress conditions. This data is projected based on the known chemistry of these compound classes.
Table 1: Hydrolytic Stability Comparison
| Compound | Condition | Expected Outcome | Rationale |
| This compound | Aqueous solution (pH 7) | Moderate degradation over time. | The B-N interaction is reversible and solvent molecules can compete for coordination to the boron atom, leading to hydrolysis. |
| MIDA Boronate | Aqueous solution (pH 7) | High stability, minimal degradation. | The tetracoordinate boron is protected within the MIDA cage, significantly slowing down hydrolysis. |
Table 2: Oxidative Stability Comparison
| Compound | Condition | Expected Outcome | Rationale |
| This compound | Exposure to H₂O₂ | Susceptible to oxidation. | The boron center is relatively exposed and can be oxidized to the corresponding phenol. |
| MIDA Boronate | Exposure to H₂O₂ | Highly resistant to oxidation. | The MIDA ligand shields the boron atom from attack by oxidizing agents. |
Table 3: Thermal Stability Comparison
| Compound | Condition | Expected Outcome | Rationale |
| This compound | Heating (TGA) | Decomposition at elevated temperatures, potentially via dehydration to form boroxines. | Free boronic acids are prone to trimerization and decomposition upon heating. |
| MIDA Boronate | Heating (TGA) | High thermal stability, decomposing at significantly higher temperatures. | The robust bicyclic structure provides high thermal stability. |
Structural Basis of Stability
The differing stability profiles of this compound and MIDA boronates can be understood by examining their molecular structures.
Experimental Protocols for Stability Assessment
To quantitatively assess and compare the stability of this compound and MIDA boronates, the following experimental protocols are recommended.
Hydrolytic Stability Assessment by ¹H NMR Spectroscopy
Objective: To monitor the rate of degradation of the boronic acid derivatives in an aqueous solution over time.
Procedure:
-
Prepare a stock solution of the test compound (either this compound or a MIDA boronate) in a deuterated organic solvent (e.g., DMSO-d₆).
-
In an NMR tube, mix the stock solution with a buffered D₂O solution (e.g., phosphate buffer, pH 7.4) to a final concentration of ~10 mM.
-
Acquire a ¹H NMR spectrum at time zero (t=0).
-
Incubate the NMR tube at a constant temperature (e.g., 25 °C or 37 °C).
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 6, 24, 48 hours).
-
Monitor the decrease in the integral of characteristic peaks of the starting material and the appearance of new peaks corresponding to degradation products.
-
Plot the percentage of the remaining starting material against time to determine the degradation kinetics.
Oxidative Stability Assessment by UV-Vis Spectrophotometry
Objective: To determine the rate of oxidation of the boronic acid derivatives in the presence of an oxidizing agent.
Procedure:
-
Prepare a solution of the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a stock solution of hydrogen peroxide (H₂O₂) in the same buffer.
-
In a quartz cuvette, mix the solution of the test compound with the H₂O₂ solution to initiate the reaction.
-
Monitor the change in UV-Vis absorbance over time at a wavelength where the starting material and the oxidized product (phenol) have distinct absorbances.[3]
-
Calculate the initial rate of reaction from the change in absorbance over the initial time period.
-
Compare the rates of oxidation for this compound and the MIDA boronate.
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature of the boronic acid derivatives.
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) of the test compound into a TGA crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) from room temperature to a high temperature (e.g., 600 °C).[4]
-
Record the mass of the sample as a function of temperature.
-
The onset temperature of mass loss indicates the beginning of thermal decomposition.
-
Compare the TGA profiles of this compound and the MIDA boronate to determine their relative thermal stabilities.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for comparing the stability of the two classes of compounds.
Conclusion for the Researcher
For researchers and professionals in drug development, the choice between this compound and MIDA boronates will depend on the specific application and the required stability. MIDA boronates offer a significantly more robust and reliable platform for multi-step syntheses, long-term storage, and applications where the boronic acid moiety needs to be protected until a specific deprotection step. Their predictable stability and compatibility with a wide range of reagents make them highly advantageous for complex molecule synthesis.
While this compound may be suitable for in situ applications where its specific electronic and binding properties are desired, its lower stability necessitates more careful handling and storage. The potential for intramolecular coordination in this compound can influence its reactivity and binding characteristics, which may be beneficial in specific contexts such as saccharide sensing. However, for general-purpose use as a stable boronic acid surrogate, MIDA boronates represent the superior choice. The experimental protocols outlined in this guide provide a framework for conducting direct, quantitative comparisons to inform the selection of the most appropriate boronic acid derivative for a given research objective.
References
A Head-to-Head Comparison of Pinacol Esters and MIDA Boronates in Suzuki Coupling
In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the boron reagent is critical to the success of these transformations. This guide provides an in-depth, objective comparison of two of the most prominent classes of boronic acid surrogates: the conventional pinacol esters and the increasingly adopted N-methyliminodiacetic acid (MIDA) boronates. This comparison, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal reagent for their specific synthetic challenges.
Core Differences: Stability, Reactivity, and Handling
The fundamental distinction between pinacol esters and MIDA boronates lies in their structure, which dictates their stability and mode of activation in Suzuki coupling reactions. Pinacol esters are trivalent, sp²-hybridized boron compounds, whereas MIDA boronates feature a tetracoordinate, sp³-hybridized boron center resulting from a dative bond from the nitrogen atom of the MIDA ligand. This structural variance has profound implications for their chemical properties and performance in catalytic cycles.
MIDA (N-methyliminodiacetic acid) boronates have emerged as a transformative solution for handling traditionally unstable boronic acids.[1] They are generally crystalline, free-flowing solids that exhibit remarkable stability to air and moisture, permitting long-term storage on the benchtop without degradation.[1] This exceptional stability also allows for straightforward purification using standard silica gel chromatography. The key to their utility is the "slow-release" mechanism. Under specific, mild aqueous basic conditions, the MIDA ligand is hydrolyzed, gradually liberating the active boronic acid in situ for the cross-coupling reaction.[1]
Pinacol esters , on the other hand, are the more traditional "workhorse" reagents in Suzuki couplings. While more stable than their corresponding free boronic acids, they can be susceptible to hydrolysis, especially during purification on silica gel, and can undergo protodeboronation under certain conditions.[2] Their purification can sometimes be challenging due to their propensity to streak on silica gel and their often oily nature.[3]
Quantitative Performance Comparison
One of the most illustrative examples is in the context of Suzuki-Miyaura polymerization. In a direct comparison for the synthesis of poly(3-hexylthiophene-2,5-diyl) (P3HT), a thienyl MIDA boronate monomer consistently outperformed its pinacol boronate counterpart under identical polymerization conditions, leading to polymers with higher molecular weights and in greater yields.
| Boronate Monomer | Polymer Molecular Weight (Mw, kDa) | Polymer Yield (%) |
| Thienyl MIDA Boronate | 42.7 | up to 94 |
| Thienyl Pinacol Boronate | 9.9 | 25 |
The superior performance of the MIDA boronate in this context is attributed to its greater stability, which minimizes premature decomposition and protodeboronation of the monomer and the growing polymer chain.
Furthermore, in couplings involving the notoriously unstable 2-pyridylboronic acid, the use of its MIDA boronate derivative leads to dramatically improved and more consistent yields compared to the free boronic acid or its pinacol ester. The air-stable 2-pyridyl MIDA boronate can be effectively coupled with a variety of aryl and heteroaryl chlorides, a challenging class of substrates, in good to excellent yields, whereas the corresponding pinacol ester is often less effective.[4][5]
| Boron Reagent | Coupling Partner | Product Yield (%) |
| 2-Benzofuran MIDA boronate | 4-chloroanisole | 92 |
| 2-Benzofuran boronic acid | 4-chloroanisole | 50 |
| 2-Thiophene MIDA boronate | 4-chloroanisole | 94 |
| 2-Thiophene boronic acid | 4-chloroanisole | 37 |
| 2-Indole MIDA boronate | 4-chloroanisole | 93 |
| 2-Indole boronic acid | 4-chloroanisole | 14 |
| Vinyl MIDA boronate | 4-chloroanisole | 85 |
| Vinyl boronic acid | 4-chloroanisole | 55 |
These examples underscore the significant advantage of MIDA boronates in scenarios where the corresponding boronic acid is prone to decomposition. For stable boronic acids, the differences in yield may be less pronounced, and the choice of reagent might be guided by other factors such as cost and availability.
Experimental Protocols
Detailed methodologies for Suzuki-Miyaura cross-coupling reactions using both pinacol esters and MIDA boronates are provided below. These protocols are general and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of a Pinacol Boronate Ester
This protocol is a general guideline for the coupling of an aryl halide with a pinacol boronate ester.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid pinacol ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)
-
Degassed water
Procedure:
-
In a round-bottom flask, combine the aryl halide, arylboronic acid pinacol ester, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add the anhydrous solvent and degassed water.
-
Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of a MIDA Boronate Ester
This protocol outlines the coupling of an aryl halide with a MIDA boronate ester, highlighting the in-situ deprotection step.
Materials:
-
Aryl halide (1.0 equiv)
-
MIDA boronate ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Ligand (e.g., XPhos, 6 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent (e.g., 5:1 Dioxane/H₂O)
Procedure:
-
To an oven-dried reaction vessel, add the MIDA boronate ester, the aryl or heteroaryl halide, palladium catalyst, and ligand.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the solvent and base.
-
Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 60 °C).
-
Stir the reaction mixture for the specified time (typically 6-24 hours), monitoring by TLC or GC-MS for completion.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.[2]
Visualization of Key Concepts
To further elucidate the differences and the underlying mechanisms, the following diagrams are provided.
Caption: Comparative workflow for Suzuki-Miyaura cross-coupling.
Caption: Decision tree for selecting the appropriate boronate ester.
Conclusion
Both pinacol esters and MIDA boronates are invaluable reagents in the synthetic chemist's toolbox for Suzuki-Miyaura cross-coupling reactions. Pinacol esters serve as reliable, workhorse compounds for a broad range of applications, particularly when the corresponding boronic acid is stable. However, for more demanding applications involving unstable boronic acids, or for complex synthetic strategies such as iterative cross-coupling, MIDA boronates offer a superior solution. Their exceptional stability, ease of handling, and the controlled, slow release of the active boronic acid in situ can lead to significantly higher and more reproducible yields, expanding the horizons of what is synthetically achievable. The choice between a pinacol ester and a MIDA boronate can profoundly impact the outcome of a cross-coupling reaction, and a clear understanding of their respective strengths and weaknesses is paramount for the efficient and successful synthesis of complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for Glucose Sensing Beyond (2-(Aminomethyl)phenyl)boronic acid
For researchers, scientists, and drug development professionals actively involved in the pursuit of advanced glucose monitoring technologies, moving beyond traditional sensing molecules is paramount. While (2-(Aminomethyl)phenyl)boronic acid has been a foundational compound in the development of synthetic glucose sensors, a host of innovative alternatives now offer enhanced performance in terms of sensitivity, selectivity, and applicability in physiological conditions. This guide provides an objective comparison of prominent alternatives, supported by experimental data, detailed protocols, and visual schematics of their sensing mechanisms.
Performance Comparison of Glucose Sensing Alternatives
The efficacy of a glucose sensor is determined by several key performance indicators. The following table summarizes the quantitative performance of various alternatives to this compound, providing a direct comparison of their capabilities.
| Alternative Sensor Class | Specific Example | Principle | Detection Limit | Linear Range | Key Advantages | Disadvantages |
| Diboronic Acid-Based Fluorescent Sensors | Anthracene-based diboronic acid derivatives (e.g., Mc-CDBA) | Fluorescence | 1.37 µM[1] | 0-195 µM[1] | High sensitivity and selectivity for glucose over other saccharides.[2][3][4] | Potential for decreased sensitivity after immobilization.[4] |
| FRET-Based Protein Sensors | Glucose/Galactose Binding Protein (GBP) with FRET pairs (e.g., CFP/YFP) | Fluorescence Resonance Energy Transfer | Micromolar range | 25-800 µM[5] | High specificity due to protein binding pocket; genetically encodable for in-vivo sensing. | Potential for protein denaturation; limited long-term stability in non-cellular environments. |
| Electrochemical Sensors | Ruthenium(II)-bipyridine complexes on an electrode | Electrocatalysis | 1.5 µM[6] | 5 µM - 3.5 mM[6] | High stability and reproducibility; direct electrical signal output.[7] | Potential for electrode fouling and interference from other electroactive species.[7] |
| Colorimetric Sensors | Boronic acid-substituted azobenzenes | Colorimetry | Not explicitly stated | Visible color change with varying glucose concentrations | Simple, low-cost, and visual detection without the need for complex instrumentation.[8][9][10] | Lower sensitivity compared to fluorescent or electrochemical methods; potential for interference from colored compounds. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of how these alternatives function, the following diagrams, created using Graphviz, illustrate their respective signaling pathways and experimental workflows.
Diboronic Acid-Based Fluorescent Sensor
Caption: Signaling pathway and workflow for a diboronic acid fluorescent sensor.
FRET-Based Protein Sensor
Caption: FRET-based glucose sensing mechanism and experimental workflow.
Electrochemical Ruthenium-Based Sensor
Caption: Electrochemical glucose detection using a Ruthenium-based sensor.
Colorimetric Azobenzene-Based Sensor
Caption: Principle and workflow of a colorimetric azobenzene-based glucose sensor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols for the discussed glucose sensing alternatives.
Protocol for Glucose Sensing using Anthracene Diboronic Acid Derivatives
Objective: To determine the fluorescence response of an anthracene-based diboronic acid sensor to varying glucose concentrations.
Materials:
-
Anthracene diboronic acid derivative (e.g., Mc-CDBA) stock solution in DMSO.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
D-Glucose stock solution in PBS.
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Prepare a series of glucose standard solutions by diluting the D-Glucose stock solution with PBS to achieve a range of physiologically relevant concentrations.
-
In the wells of a 96-well microplate, add a fixed concentration of the anthracene diboronic acid sensor solution.
-
To each well, add the different concentrations of the glucose standard solutions. Include a control well with no glucose.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time to allow for binding equilibrium to be reached.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths specific to the anthracene fluorophore.
-
Plot the fluorescence intensity as a function of glucose concentration to determine the sensor's response curve, sensitivity, and limit of detection.[11][12]
Protocol for FRET-Based Glucose Sensing with GBP
Objective: To measure the FRET response of a dual-labeled Glucose/Galactose Binding Protein (GBP) to glucose.
Materials:
-
Purified GBP labeled with a FRET donor (e.g., CFP) and acceptor (e.g., YFP).
-
Tris-HCl buffer, pH 7.4.
-
D-Glucose stock solution.
-
Fluorometer capable of measuring dual-emission spectra.
Procedure:
-
Prepare a solution of the dual-labeled GBP in Tris-HCl buffer.
-
Record the baseline fluorescence emission spectrum by exciting the donor fluorophore and measuring the emission of both the donor and acceptor.
-
Sequentially add aliquots of the D-Glucose stock solution to the GBP solution to achieve a range of final glucose concentrations.
-
After each addition, allow the solution to equilibrate and then record the fluorescence emission spectrum again.
-
Calculate the FRET ratio (Acceptor Emission Intensity / Donor Emission Intensity) for each glucose concentration.
-
Plot the FRET ratio as a function of glucose concentration to determine the binding affinity (Kd) and dynamic range of the sensor.[13][14][15]
Protocol for Electrochemical Glucose Sensing with a Ruthenium(II) Complex
Objective: To evaluate the amperometric response of a Ruthenium(II)-bipyridine modified electrode to glucose.
Materials:
-
Working electrode modified with the Ruthenium(II)-bipyridine complex.
-
Reference electrode (e.g., Ag/AgCl).
-
Counter electrode (e.g., Platinum wire).
-
Phosphate buffer solution (PBS), pH 7.4.
-
D-Glucose stock solution.
-
Potentiostat.
Procedure:
-
Assemble a three-electrode electrochemical cell containing the modified working electrode, reference electrode, and counter electrode in PBS.
-
Apply a constant potential to the working electrode (determined from cyclic voltammetry to be in the region of glucose oxidation).
-
Allow the baseline current to stabilize.
-
Inject known concentrations of glucose into the electrochemical cell while stirring.
-
Record the change in current as a function of time (chronoamperometry).
-
Plot the steady-state current response against the glucose concentration to obtain a calibration curve and determine the sensitivity and linear range of the sensor.[16][17][18]
Protocol for Colorimetric Glucose Sensing with Boronic Acid-Substituted Azobenzene
Objective: To observe the colorimetric change of an azobenzene-boronic acid dye in the presence of glucose.
Materials:
-
Boronic acid-substituted azobenzene dye solution.
-
Buffer solution (pH may vary depending on the specific dye, often slightly alkaline).
-
D-Glucose stock solution.
-
UV-Vis spectrophotometer.
-
Cuvettes.
Procedure:
-
Prepare a solution of the azobenzene-boronic acid dye in the appropriate buffer.
-
Record the initial UV-Vis absorption spectrum of the dye solution.
-
Add increasing concentrations of glucose to the dye solution.
-
After each addition, record the UV-Vis absorption spectrum.
-
Observe the color change visually and quantify the change by monitoring the absorbance at the wavelength of maximum absorption (λmax).
-
Plot the change in absorbance at λmax as a function of glucose concentration.[8][10][19]
References
- 1. Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A study of boronic acid based fluorescent glucose sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bipyridyl Ruthenium-Decorated Ni-MOFs on Carbon Nanotubes for Electrocatalytic Oxidation and Sensing of Glucose | MDPI [mdpi.com]
- 7. ijht.org.in [ijht.org.in]
- 8. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fluorescence Resonance Energy Transfer Glucose Sensor from Site-Specific Dual Labeling of Glucose/Galactose Binding Protein Using Ligand Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence Intensity- and Lifetime-Based Glucose Sensing Using Glucose/Galactose-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of a cationic ruthenium(ii) complex and its non-enzymatic glucose-sensing properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of Cationic Ruthenium(II) complex and non-enzymatic Glucose Sensor Properties: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Peptide Conjugation using HPLC and Mass Spectrometry
For researchers, scientists, and drug development professionals, the successful conjugation of peptides to other molecules is a critical step in the development of novel therapeutics, diagnostics, and research tools. Rigorous analytical validation is paramount to ensure the identity, purity, and consistency of the resulting conjugate. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the validation of peptide conjugation, supported by experimental data and detailed protocols.
The two pillars of peptide conjugate analysis are HPLC, primarily for assessing purity and quantifying components, and mass spectrometry, for unequivocally confirming the molecular weight and therefore the identity of the conjugate.[1][2] Together, these techniques provide a comprehensive characterization of the conjugation reaction products.
The Synergy of HPLC and Mass Spectrometry
High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their physical and chemical properties. For peptide conjugates, Reversed-Phase HPLC (RP-HPLC) is the most common method, separating molecules based on their hydrophobicity.[3][4] A typical output, a chromatogram, displays peaks corresponding to the different components of a sample. The area under each peak is proportional to the concentration of that component, allowing for the determination of the purity of the conjugate and the quantification of unreacted starting materials or byproducts.[2][5]
Mass Spectrometry (MS), on the other hand, measures the mass-to-charge ratio (m/z) of ionized molecules. This technique provides the precise molecular weight of the peptide conjugate, confirming that the desired modification has occurred.[6] When coupled with fragmentation techniques (tandem mass spectrometry or MS/MS), it can even pinpoint the exact site of conjugation on the peptide.[7]
In essence, HPLC answers the question "How much of my desired conjugate is in the sample relative to other components?", while mass spectrometry answers "Is the molecule I observe the correct conjugate?".[1]
Quantitative Comparison of Analytical Techniques
The choice of analytical technique and specific method parameters can significantly impact the validation results. The following tables provide a comparative overview of common HPLC and mass spectrometry approaches for analyzing different types of peptide conjugates.
| Analyte | HPLC Method | Purity Achieved | Mass Spectrometry Method | Mass Confirmation | Reference |
| PEGylated Peptide | RP-HPLC, C18 column | >95% | ESI-MS | Expected mass confirmed | [8] |
| Peptide-Oligonucleotide Conjugate | IP-RP-HPLC, C18 column | >90% | MALDI-TOF MS | Expected mass confirmed | [9] |
| Fluorescently Labeled Peptide | RP-HPLC, C18 column | >98% | ESI-MS/MS | Expected mass and label site confirmed | [10] |
| Peptide-Drug Conjugate (ADC mimic) | RP-HPLC, C18 column | >95% | LC-MS/MS | Drug-to-peptide ratio determined | [11] |
Table 1: Comparison of analytical outcomes for different peptide conjugates. This table summarizes typical purity levels determined by HPLC and the confirmation of identity by mass spectrometry for various conjugate types.
| Parameter | RP-HPLC for Purity | LC-MS for Identity |
| Primary Output | Chromatogram with peaks for separation and quantification | Mass spectrum for molecular weight determination |
| Key Information | Purity (%), relative abundance of components | Molecular weight confirmation, structural information (MS/MS) |
| Typical Column | C18, C8, or C4 reversed-phase | C18, C8, or C4 reversed-phase |
| Common Mobile Phases | Water/Acetonitrile with 0.1% TFA or Formic Acid | Water/Acetonitrile with 0.1% Formic Acid |
| Detector | UV (214-280 nm) | Mass Analyzer (e.g., TOF, Orbitrap, Quadrupole) |
| Strengths | Robust, quantitative, excellent for purity assessment | High specificity, definitive mass confirmation, site of modification |
| Limitations | Does not provide molecular weight information | Can be less quantitative without standards, matrix effects |
Table 2: Side-by-side comparison of HPLC and LC-MS for peptide conjugate validation. This table highlights the distinct yet complementary roles of each technique.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for obtaining reliable and reproducible validation data. Below are representative protocols for the analysis of a generic peptide conjugate using RP-HPLC and LC-MS.
Protocol 1: Purity Analysis by Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation:
-
Dissolve the lyophilized peptide conjugate in the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% trifluoroacetic acid (TFA)) to a concentration of 1 mg/mL.
-
Vortex and centrifuge the sample to remove any particulates.
-
-
HPLC System and Column:
-
HPLC System: A standard analytical HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point for many peptides.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (if the peptide or conjugate contains aromatic residues).
-
-
Data Analysis:
-
Integrate the peak areas in the chromatogram.
-
Calculate the purity of the conjugate as the percentage of the main peak area relative to the total area of all peaks.[5]
-
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation:
-
Prepare the sample as described in the RP-HPLC protocol, but use formic acid instead of TFA in the mobile phases if higher sensitivity in the mass spectrometer is desired.
-
-
LC-MS System and Column:
-
LC-MS System: An HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A C18 reversed-phase column suitable for LC-MS (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
-
Chromatographic and Mass Spectrometry Conditions:
-
Gradient: A linear gradient similar to the HPLC method, adjusted for the different column dimensions and flow rate.
-
Flow Rate: 0.3-0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: A wide m/z range to encompass the expected charge states of the peptide conjugate.
-
Data Acquisition: Acquire data in full scan mode to determine the molecular weight. If necessary, perform data-dependent MS/MS to obtain fragmentation data for sequence confirmation and localization of the modification.
-
-
Data Analysis:
-
Deconvolute the mass spectrum to determine the zero-charge molecular weight of the eluting peaks.
-
Compare the experimentally determined molecular weight with the theoretical mass of the expected peptide conjugate.[12]
-
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the validation of peptide conjugation, from the initial reaction to the final characterization.
Caption: Workflow for peptide conjugation, purification, and validation.
Conclusion
The validation of peptide conjugation is a multi-faceted process that relies on the orthogonal and complementary nature of HPLC and mass spectrometry. While HPLC provides essential quantitative data on the purity and composition of the conjugate mixture, mass spectrometry offers the definitive confirmation of its molecular identity. By employing optimized protocols for both techniques, researchers and drug developers can ensure the quality, consistency, and reliability of their peptide conjugates, paving the way for successful downstream applications.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Quantification of a peptide standard using the intrinsic fluorescence of tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. almacgroup.com [almacgroup.com]
- 4. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of Boronic Acids for Enhanced Bioconjugation Efficiency
A detailed guide for researchers, scientists, and drug development professionals on selecting the optimal boronic acid for bioconjugation, supported by comparative data and experimental protocols.
The reversible covalent interaction between boronic acids and 1,2- or 1,3-diols has positioned this class of compounds as a powerful tool in bioconjugation. This guide provides a comprehensive comparative analysis of commonly used boronic acids, offering insights into their respective efficiencies for various bioconjugation applications, including the labeling of glycoproteins and the site-specific modification of proteins.
Key Boronic Acids in Bioconjugation: A Performance Overview
The efficiency of a boronic acid in bioconjugation is largely dictated by its chemical structure, which influences its pKa, reaction kinetics, and the stability of the resulting boronate ester. The primary contenders in this field are phenylboronic acids (PBAs), benzoboroxoles, and ortho-formylphenylboronic acids (2-FPBA).
Phenylboronic Acids (PBAs) are the foundational reagents in this class. While widely available with diverse substitutions, their relatively high pKa necessitates alkaline conditions for efficient boronate ester formation, which can be detrimental to the stability and function of many biomolecules.
Benzoboroxoles represent a significant advancement. Their bicyclic structure results in a lower pKa compared to PBAs, enabling efficient bioconjugation at or near physiological pH. This intrinsic property makes them particularly well-suited for applications involving sensitive biological systems.
ortho-Formylphenylboronic Acids (2-FPBA) are bifunctional reagents that exhibit exceptional reactivity towards N-terminal cysteine residues. The ortho-formyl group participates in the reaction, leading to the rapid formation of a stable thiazolidino boronate conjugate.
The following tables summarize key quantitative data to facilitate a direct comparison of these boronic acids.
| Boronic Acid Derivative | Target Molecule | Binding Affinity (K_a, M⁻¹) | Experimental Conditions | Reference |
| Phenylboronic Acid (PBA) | Fructose | 79 | pH 7.4 | [1] |
| Benzoboroxole | Fructose | 606 | pH 7.4 | [1] |
| Phenylboronic Acid (PBA) | Alizarin Red S | 1.8 x 10³ | pH 7.4 | [2] |
| Benzoboroxole | Methyl α-D-galactopyranoside | 100 | pH 7.4 | |
| Phenylboronic Acid (PBA) | Catechol | 830 | Not specified |
Table 1: Comparative Binding Affinities of Boronic Acids for Diol-Containing Molecules. This table highlights the superior binding affinity of benzoboroxole for saccharides at physiological pH compared to phenylboronic acid.
| Boronic Acid Derivative | Target | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Experimental Conditions | Reference |
| 2-Formylphenylboronic Acid (2-FPBA) | N-terminal Cysteine | 2.38 x 10² | pH 7.4, 23°C | [3] |
| 2-Formylphenylboronic Acid (2-FPBA) | N-terminal Cysteine | ~5000 | Not specified | [4] |
Table 2: Reaction Kinetics of ortho-Formylphenylboronic Acid with N-terminal Cysteine. This table showcases the rapid kinetics of 2-FPBA, making it a highly efficient reagent for site-specific protein modification.
Reaction Mechanisms and Experimental Workflows
To provide a clearer understanding of the underlying principles and practical application of boronic acid bioconjugation, the following diagrams illustrate the key reaction mechanisms and a general experimental workflow.
The reaction between a boronic acid and a cis-diol on a biomolecule results in the formation of a reversible cyclic boronate ester, with the release of two water molecules.
This flowchart outlines the key steps involved in a typical boronic acid-mediated bioconjugation experiment, from sample preparation to final product analysis.
This decision tree provides a simplified guide for selecting the most appropriate boronic acid based on the target functional group and the required reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Glycoprotein Labeling with Benzoboroxole
This protocol provides a general method for the labeling of glycoproteins with a benzoboroxole-functionalized probe.
Materials:
-
Glycoprotein of interest
-
Benzoboroxole-functionalized probe (e.g., fluorescent dye, biotin)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Purification column (e.g., size-exclusion chromatography)
-
Analytical instruments (e.g., mass spectrometer, SDS-PAGE equipment)
Procedure:
-
Protein Preparation: Dissolve the glycoprotein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a stock solution of the benzoboroxole-functionalized probe in a compatible solvent (e.g., DMSO).
-
Conjugation Reaction: Add the benzoboroxole probe to the glycoprotein solution at a 10-20 fold molar excess.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
Purification: Remove the unreacted probe by size-exclusion chromatography (SEC), exchanging the buffer to a suitable storage buffer (e.g., PBS).
-
Characterization:
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Calculate the degree of labeling (DOL) by UV-Vis spectroscopy if the probe has a distinct absorbance.
-
Confirm the conjugation and purity by SDS-PAGE and mass spectrometry.
-
Protocol 2: Site-Specific Labeling of N-terminal Cysteine with 2-Formylphenylboronic Acid (2-FPBA)
This protocol details the highly efficient and site-specific labeling of a protein with an N-terminal cysteine residue using a 2-FPBA-functionalized probe.
Materials:
-
Protein with an N-terminal cysteine
-
2-FPBA-functionalized probe
-
Reaction Buffer: Phosphate buffer (50 mM), pH 7.4
-
Purification column (e.g., size-exclusion chromatography)
-
Analytical instruments (e.g., mass spectrometer, SDS-PAGE equipment)
Procedure:
-
Protein Preparation: Dissolve the N-terminal cysteine-containing protein in the reaction buffer to a final concentration of 1-10 µM.
-
Reagent Preparation: Prepare a stock solution of the 2-FPBA probe in a compatible solvent (e.g., DMSO).
-
Conjugation Reaction: Add the 2-FPBA probe to the protein solution at a 1.5-5 fold molar excess.
-
Incubation: Incubate the reaction mixture at room temperature. The reaction is typically very fast and can be complete within minutes to an hour.[3] Monitor the reaction progress by LC-MS if desired.
-
Purification: Purify the conjugate using SEC to remove any unreacted probe and exchange the buffer.
-
Characterization: Characterize the conjugate for degree of labeling, purity, and identity as described in Protocol 1.
Conclusion
The choice of boronic acid for bioconjugation is critical for achieving optimal efficiency and preserving the integrity of the target biomolecule. For applications requiring physiological pH, benzoboroxoles offer a distinct advantage over traditional phenylboronic acids due to their lower pKa and consequently higher affinity for diols. For rapid and highly specific labeling of N-terminal cysteine residues, 2-formylphenylboronic acid is the reagent of choice, exhibiting remarkably fast reaction kinetics. By understanding the comparative performance and reaction mechanisms of these boronic acid derivatives, researchers can make informed decisions to advance their work in drug development, diagnostics, and fundamental biological research.
References
Navigating the Boron Landscape: A Comparative Guide to Boronic Ester Reactivity
For researchers, scientists, and drug development professionals, the selection of the appropriate boronic acid derivative is a critical decision that can significantly influence the outcome of synthetic endeavors. This guide provides an objective comparison of the reactivity of various boronic esters, supported by experimental data, to facilitate informed reagent selection in crucial cross-coupling reactions.
The utility of organoboron compounds, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, is a cornerstone of modern organic synthesis. While boronic acids have historically been the workhorses in this field, their inherent instability often presents challenges related to handling, storage, and reproducibility.[1][2] This has led to the widespread adoption of boronic esters, which offer a more stable and user-friendly alternative. However, this enhanced stability is often accompanied by a trade-off in reactivity.[2] Understanding the nuanced differences in reactivity among various boronic esters is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.
The Stability-Reactivity Trade-Off: A Fundamental Concept
The central theme in the comparison of boronic acids and their ester counterparts is the inverse relationship between stability and reactivity. Boronic acids are generally more reactive, often leading to faster reaction times in cross-coupling reactions.[1][2][3] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the key transmetalation step in the catalytic cycle.[1][2] However, this reactivity comes at the cost of diminished stability, with boronic acids being susceptible to decomposition pathways such as protodeboronation and oxidation.[1][2][4]
Conversely, boronic esters, with the commonly used pinacol esters (Bpin) being a prime example, exhibit significantly greater stability.[1] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[2] This robustness makes them particularly advantageous in multi-step syntheses and high-throughput screening applications. The trade-off for this stability is a generally lower reaction rate compared to the parent boronic acid.[1]
Quantitative Comparison of Boronic Ester Reactivity
The reactivity of different boronic esters can be quantitatively assessed by examining the rates of key elementary steps in catalytic cycles, such as the transmetalation step in the Suzuki-Miyaura reaction. Kinetic studies provide valuable insights into how the structure of the diol used to form the ester influences the overall reaction rate.
Below is a summary of relative transmetalation rates for various boron reagents, providing a direct comparison of their reactivity.
| Boron Reagent Type | Specific Example | Relative Rate of Transmetalation | Reference |
| Arylboronic Acid | 4-Fluorophenylboronic acid | 1.00 | [5] |
| Glycol Boronic Ester | 4-Fluorophenylboronic acid glycol ester | ~23 | [5] |
| Catechol Boronic Ester | 4-Fluorophenylboronic acid catechol ester | ~5.0 | [5] |
| Pinacol Boronic Ester | 4-Fluorophenylboronic acid pinacol ester | Slower than arylboronic acid | [5] |
| α-Hydroxyisobutyrate Boronic Ester | 4-Fluorophenylboronic acid α-hydroxyisobutyrate ester | 0.39 | [5] |
Note: The relative rates are based on kinetic experiments and provide a general trend. Actual reaction rates can be influenced by various factors including the specific substrates, catalyst, base, and solvent used.
The Impact of Steric and Electronic Effects
The observed differences in reactivity among boronic esters can be attributed to a combination of steric and electronic factors.[5][6]
-
Electronic Effects: The electron density of the oxygen atoms in the boronic ester plays a crucial role.[5] Electron-deficient esters, such as those derived from catechol, can lead to an increase in the rate of transmetalation compared to the corresponding boronic acid.[5] Conversely, electron-rich esters may exhibit slower reaction rates.
-
Steric Effects: The steric bulk around the boron atom can hinder the approach of the palladium complex, thereby slowing down the transmetalation step.[5] This is a contributing factor to the generally lower reactivity of pinacol esters, which possess four methyl groups in close proximity to the boron center.[5]
Experimental Protocols for Assessing Reactivity
To enable researchers to conduct their own comparative studies, the following are generalized experimental protocols for the Suzuki-Miyaura cross-coupling reaction.
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction:
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, boronic ester, palladium catalyst, and base under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the degassed solvent(s) to the reaction vessel.
-
Stir the reaction mixture at the desired temperature (typically ranging from 80 to 110 °C).
-
Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
For a comparative study, it is crucial to keep all reaction parameters constant (e.g., catalyst loading, base, solvent, temperature, and concentration) while only varying the type of boronic ester used.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The choice of boronic ester can significantly impact the efficiency of the transmetalation step.
Conclusion
The selection of a boronic ester for a synthetic application requires a careful consideration of the trade-off between stability and reactivity. While boronic acids offer high reactivity, their instability can be a significant drawback. Pinacol boronic esters provide excellent stability, making them a reliable choice for many applications, albeit with potentially slower reaction rates. For reactions where higher reactivity is desired without compromising stability entirely, other boronic esters, such as those derived from glycols or catechols, may offer a superior performance. By understanding the principles outlined in this guide and utilizing the provided experimental framework, researchers can make more informed decisions to accelerate their research and development efforts in the ever-evolving field of organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Trifluoroborate Salts: Superior Alternatives to Boronic Acids in Modern Synthesis
In the landscape of synthetic chemistry, particularly in the realm of drug discovery and development, the pursuit of stable, efficient, and versatile reagents is paramount. For decades, boronic acids have been mainstays in carbon-carbon and carbon-heteroatom bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, the inherent instability and handling challenges associated with many boronic acids have driven the search for more robust alternatives. Potassium organotrifluoroborates have emerged as a superior class of reagents, offering significant advantages in stability, handling, and, in many cases, reactivity.[1][2][3]
This guide provides an objective comparison of potassium trifluoroborate salts and boronic acids, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
At a Glance: Key Differences
| Feature | Potassium Organotrifluoroborates | Boronic Acids |
| Stability | Crystalline, free-flowing solids, remarkably stable to air and moisture.[1][2] Can be stored indefinitely at room temperature.[4] | Often unstable, prone to decomposition, and can be challenging to purify.[1] Susceptible to dehydration to form cyclic boroxine anhydrides.[1][2] |
| Handling | Easy to handle and weigh due to their solid, non-hygroscopic nature.[3] | Can be difficult to handle, especially on a large scale, due to instability and potential for pyrophoric behavior in some cases (e.g., allenylboronic acids).[5] |
| Reactivity | Often provide higher yields in cross-coupling reactions, particularly with challenging substrates.[3][4] Act as a "protected" form of boronic acids, with slow release of the active species in situ.[2][6] | Reactivity can be compromised by the presence of boroxines, leading to complicated stoichiometry.[1] Some boronic acids are unreactive under certain conditions.[4] |
| Functional Group Tolerance | Broader tolerance of functional groups due to their enhanced stability.[1] Can be carried through multi-step syntheses without protection.[1] | Functional group compatibility can be limited by the reagent's instability. |
| Purification | Generally straightforward to purify by recrystallization. | Purification can be complicated by their propensity to decompose.[1] |
Enhanced Stability and Handling: A Decisive Advantage
The most significant advantage of potassium organotrifluoroborates lies in their exceptional stability.[4] The tetracoordinate nature of the boron atom, bonded to three strongly electronegative fluorine atoms, renders them significantly less susceptible to protodeboronation and oxidation compared to their tricoordinate boronic acid counterparts.[2] This inherent stability translates to several practical benefits in a laboratory setting:
-
Simplified Storage: Trifluoroborate salts do not require special storage conditions, such as an inert atmosphere, and can be stored on the benchtop for extended periods without degradation.[4] In contrast, many boronic acids, like 2-furanboronic acid, can show over 95% decomposition after just 15 days on the benchtop.[2]
-
Ease of Handling: As crystalline, free-flowing solids, they are easy to weigh and handle, leading to more accurate and reproducible reaction setups.[1]
-
Improved Reaction Stoichiometry: Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[1] This equilibrium can complicate accurate stoichiometry in reactions. Trifluoroborate salts, being monomeric solids, circumvent this issue.[7]
The following diagram illustrates the structural difference that underpins the enhanced stability of trifluoroborate salts.
Caption: Boronic acids exist in equilibrium with boroxines, while trifluoroborates are stable solids.
Superior Performance in Suzuki-Miyaura Cross-Coupling
While boronic acids are the traditional nucleophilic partners in Suzuki-Miyaura cross-coupling, organotrifluoroborates have consistently demonstrated superior performance, often leading to higher yields, especially with challenging substrates.[3][8] The slow, in-situ hydrolysis of the trifluoroborate to the active boronic acid species can minimize side reactions, such as oxidative homocoupling and protodeboronation, that can plague reactions using boronic acids directly.[6][9]
Comparative Yield Data
The following tables summarize comparative data from various studies, illustrating the performance advantage of potassium trifluoroborates.
Table 1: Synthesis Yield of Potassium Heteroaryltrifluoroborates from Heteroarylboronic Acids [3]
| Heteroarylboronic Acid | Product: Potassium Heteroaryltrifluoroborate | Yield (%) |
| Furan-2-ylboronic acid | Potassium furan-2-yltrifluoroborate | 91 |
| Thiophen-2-ylboronic acid | Potassium thiophen-2-yltrifluoroborate | 95 |
| Pyridine-3-ylboronic acid | Potassium pyridine-3-yltrifluoroborate | 88 |
Table 2: Comparison of Yields in Suzuki-Miyaura Cross-Coupling [8]
| Boron Reagent | Reaction | Yield (%) |
| Indoloboronic Acid | Cross-coupling with a heteroaryl iodide | 37 |
| Indolyltrifluoroborate | Cross-coupling with a heteroaryl iodide | 60 |
This data highlights not only the efficient conversion of boronic acids to their more stable trifluoroborate counterparts but also the tangible benefit in terms of reaction yield when using trifluoroborates in cross-coupling reactions.
The catalytic cycle of the Suzuki-Miyaura reaction featuring a potassium organotrifluoroborate is depicted below.
Caption: The Suzuki-Miyaura cycle showing the in-situ hydrolysis of the trifluoroborate salt.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of potassium organotrifluoroborates and their application in Suzuki-Miyaura cross-coupling reactions.
Synthesis of Potassium Phenyltrifluoroborate
This protocol describes a common method for preparing a potassium organotrifluoroborate from the corresponding boronic acid.[1]
Materials:
-
Phenylboronic acid
-
Methanol
-
Potassium hydrogen fluoride (KHF₂)
-
Water
Procedure:
-
Dissolve phenylboronic acid (1.0 eq) in methanol.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) to the stirring methanolic solution.
-
A white precipitate of potassium phenyltrifluoroborate will form immediately.
-
Stir the mixture for 30 minutes at room temperature.
-
Isolate the product by filtration, wash with cold methanol, and dry under vacuum.
General Protocol for Suzuki-Miyaura Cross-Coupling of a Potassium Alkyltrifluoroborate with an Aryl Chloride
This protocol provides a practical guide for researchers employing potassium alkyltrifluoroborates in cross-coupling reactions.[10]
Materials:
-
Aryl chloride (1.0 equiv.)
-
Potassium secondary alkyltrifluoroborate (1.05 equiv.)
-
Potassium carbonate (K₂CO₃, 3.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol %)
-
2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 4 mol %)
-
Toluene
-
Deionized water
-
Argon
Procedure:
-
In a Schlenk tube equipped with a magnetic stir bar, combine the aryl chloride, potassium secondary alkyltrifluoroborate, and potassium carbonate.
-
Evacuate and backfill the tube with argon three times.
-
Add toluene and deionized water.
-
Sparge the mixture with argon for 15 minutes.
-
In a separate vial, combine the palladium(II) acetate and RuPhos, then add this catalyst mixture to the reaction tube under a positive pressure of argon.
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The workflow for handling and stability comparison is visualized in the diagram below.
Caption: Workflow comparison highlighting the handling and stability advantages of trifluoroborates.
Conclusion
For researchers engaged in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science, potassium organotrifluoroborates represent a significant advancement over traditional boronic acids.[3] Their superior stability, ease of handling, and ability to deliver higher and more consistent yields in Suzuki-Miyaura cross-coupling reactions make them an invaluable tool in the synthetic chemist's arsenal.[3][4] The adoption of these robust reagents can lead to more efficient, reproducible, and scalable synthetic routes, ultimately accelerating the pace of innovation in chemical research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Interconversion of Boronic Acid Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to mask the reactivity of certain functional groups while transformations are carried out elsewhere in the a molecule. In the realm of boronic acids, which are pivotal reagents in cross-coupling reactions and other transformations, the choice of protecting group can significantly influence the stability, reactivity, and purification of these valuable intermediates. This guide provides an objective comparison of common boronic acid protecting groups, supported by experimental data, to aid researchers in selecting the optimal protecting group strategy for their synthetic endeavors.
Overview of Common Boronic Acid Protecting Groups
The most widely employed protecting groups for boronic acids include pinacol esters, N-methyliminodiacetic acid (MIDA) boronates, and potassium trifluoroborate salts. Each of these groups offers a unique profile of stability and reactivity, allowing for their selective removal under specific conditions. The interconversion between these protected forms and the free boronic acid is a critical aspect of their application in multi-step synthesis.
dot
Caption: General interconversion pathways for common boronic acid protecting groups.
Performance Comparison of Protecting Groups
The choice of a boronic acid protecting group is often dictated by its stability towards various reaction conditions and the ease of its removal. The following table summarizes the performance of pinacol esters, MIDA boronates, and trifluoroborates under common deprotection conditions, with representative yields for the deprotection of phenylboronic acid derivatives.
| Protecting Group | Deprotection Conditions | Substrate | Yield (%) | Reference |
| Pinacol Ester | Transesterification with diethanolamine followed by 0.1 M HCl | Phenylboronic acid pinacol ester | 99 | [1] |
| Oxidative cleavage with NaIO₄, THF/H₂O | (3-(Benzyloxy)-3-oxopropyl)boronic acid pinacol ester | 95 | [1] | |
| Acidic hydrolysis (various methods) | Alkylpinacolyl boronate esters | Variable, often requires harsh conditions | [2][3] | |
| MIDA Boronate | 1 M NaOH, THF, rt | Aryl MIDA boronates | Generally high, often quantitative | [4][5] |
| K₃PO₄, H₂O, THF, DCM, rt | Functionalized aryl MIDA boronates | 62 (over two steps) | [5] | |
| Trifluoroborate | TMSCl, H₂O, THF, rt | Potassium phenyltrifluoroborate | High | [6] |
| Silica gel, H₂O, reflux | Potassium aryltrifluoroborates | High | [2] | |
| LiOH, H₂O, THF, rt | Functionalized aryltrifluoroborates | High | [6] |
Experimental Protocols
Detailed methodologies for the deprotection of common boronic acid protecting groups are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.
Deprotection of Pinacol Esters
Method 1: Transesterification with Diethanolamine followed by Acidic Hydrolysis [1]
This two-step procedure is effective for a range of alkyl and aryl pinacol boronate esters.
dot
Caption: Workflow for the two-step deprotection of pinacol boronate esters.
-
Transesterification: To a solution of the pinacol boronate ester (1.0 equiv) in diethyl ether, add diethanolamine (1.1 equiv). A white precipitate typically forms within minutes. Stir the mixture at room temperature for approximately 30 minutes or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Isolation of the Intermediate: Collect the precipitated diethanolamine boronate adduct by filtration, wash with diethyl ether, and dry.
-
Hydrolysis: Suspend the diethanolamine boronate adduct (1.0 equiv) in diethyl ether and add 0.1 M aqueous HCl. Stir the mixture vigorously at room temperature for 20 minutes.
-
Workup: Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the free boronic acid.
Method 2: Oxidative Cleavage with Sodium Periodate [2]
This method is particularly useful when acidic conditions are not tolerated.
-
Reaction Setup: Dissolve the pinacol boronate ester (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water.
-
Addition of Oxidant: Add sodium periodate (NaIO₄, excess) to the solution.
-
Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by TLC.
-
Workup: Quench the reaction with aqueous sodium thiosulfate. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to yield the boronic acid.
Deprotection of MIDA Boronates
Method: Mild Basic Hydrolysis [4][5]
MIDA boronates are readily cleaved under mild basic conditions.
dot
Caption: General workflow for the deprotection of MIDA boronates.
-
Reaction Setup: Dissolve the MIDA boronate (1.0 equiv) in THF.
-
Hydrolysis: Add 1 M aqueous sodium hydroxide (NaOH) or saturated aqueous sodium bicarbonate (NaHCO₃).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Workup: Upon completion, acidify the mixture with aqueous HCl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the boronic acid.
Deprotection of Trifluoroborates
Method 1: Hydrolysis with Silica Gel [2]
This method provides a mild way to generate boronic acids from their trifluoroborate salts.
-
Reaction Setup: Suspend the potassium organotrifluoroborate salt (1.0 equiv) and silica gel in a mixture of an organic solvent (e.g., THF or acetone) and water.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Workup: Upon completion, filter the reaction mixture to remove the silica gel and inorganic salts. Concentrate the filtrate and extract the residue with an organic solvent. Dry and concentrate the organic extracts to yield the boronic acid.
Method 2: Hydrolysis with Trimethylsilyl Chloride [6]
This is another effective method for the conversion of trifluoroborates to boronic acids.
-
Reaction Setup: Dissolve the potassium organotrifluoroborate salt (1.0 equiv) in a mixture of THF and water.
-
Addition of TMSCl: Add trimethylsilyl chloride (TMSCl, excess) to the solution.
-
Reaction: Stir the mixture at room temperature until the reaction is complete.
-
Workup: Quench the reaction and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate to afford the boronic acid.
Logical Relationships in Protecting Group Selection
The choice of a boronic acid protecting group is a strategic decision that depends on the overall synthetic plan, including the stability of the boronic acid intermediate and the reaction conditions of subsequent steps.
dot
References
- 1. Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 5. meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Vinylboronic Acids in Bioorthogonal Chemistry: A Performance Comparison
A deep dive into the kinetics, applications, and experimental considerations of vinylboronic acids as emerging players in the bioorthogonal toolkit, offering a compelling alternative to traditional dienophiles in tetrazine ligations.
In the rapidly evolving landscape of bioorthogonal chemistry, the quest for faster, more selective, and biocompatible reactions is paramount for accurately probing complex biological systems. Among the diverse array of chemical tools, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and dienophiles has emerged as a powerful strategy for in vivo labeling and imaging. While strained alkenes and alkynes have traditionally dominated this space, vinylboronic acids (VBAs) have garnered significant attention as a novel class of non-strained, hydrophilic, and highly reactive dienophiles. This guide provides a comprehensive comparison of the performance of vinylboronic acids in bioorthogonal reactions, supported by experimental data, detailed protocols, and mechanistic insights to inform researchers, scientists, and drug development professionals.
Superior Reaction Kinetics with Coordinating Tetrazines
A key advantage of vinylboronic acids lies in their remarkable reactivity with specific tetrazine derivatives. Unlike many other dienophiles, the reaction rates of VBAs with 3,6-dipyridyl-s-tetrazines are significantly accelerated through a coordination-assisted mechanism.[1][2] The Lewis acidic boronic acid moiety is proposed to coordinate with the pyridyl nitrogen of the tetrazine, pre-organizing the reactants and enhancing the reaction kinetics.[1][2] This unique feature leads to second-order rate constants (k₂) that are often an order of magnitude higher than those of the commonly used dienophile, norbornene, under similar conditions.[3][4]
The substituents on both the vinylboronic acid and the tetrazine play a crucial role in modulating the reaction kinetics. Electron-donating groups on the VBA can further enhance the reaction rate. The table below summarizes the second-order rate constants for the reaction of various vinylboronic acids and other dienophiles with 3,6-dipyridyl-s-tetrazine, highlighting the superior performance of VBAs in this context.
| Dienophile | Tetrazine | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| Vinylboronic Acid (VBA) | 3,6-dipyridyl-s-tetrazine | up to 27 | [3] |
| (E)-phenylvinylboronic acid | 3,6-dipyridyl-s-tetrazine | 1.4 | [5] |
| Norbornene | 3,6-dipyridyl-s-tetrazine | ~1.4 | [5] |
| trans-Cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | 2000 | [6] |
| (E)-phenylvinylboronic acid | 3-phenyl-s-tetrazine | increases with pH | [7] |
| Norbornene | 3-phenyl-s-tetrazine | independent of pH | [7] |
| (E)-phenylvinylboronic acid | o-hydroxyphenyl methyl tetrazine | 0.28 | [7] |
| Norbornene | o-hydroxyphenyl methyl tetrazine | 0.012 | [7] |
Note: Reaction conditions may vary between studies.
The data clearly demonstrates that while highly strained dienophiles like TCO exhibit exceptionally fast kinetics, VBAs offer a significant rate enhancement over the commonly used norbornene, particularly with coordinating tetrazines. Furthermore, the pH-dependent reactivity of VBAs provides an additional level of control over the bioorthogonal reaction.[7]
Experimental Protocols
To facilitate the adoption of vinylboronic acids in bioorthogonal studies, this section provides a detailed protocol for a two-step protein labeling experiment in living cells. This method is based on protocols described in the literature and serves as a general guideline that may require optimization for specific applications.[3][4]
Two-Step Protein Labeling in Living Cells
Materials:
-
HeLa cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Proteasome inhibitor functionalized with a vinylboronic acid (VBA probe)
-
Proteasome inhibitor functionalized with norbornene (Norbornene probe, for comparison)
-
Cell-permeable fluorescent tetrazine (e.g., tetrazine-BODIPY)
-
DMSO
-
SDS-PAGE apparatus and reagents
-
Fluorescence scanner or confocal microscope
Protocol:
-
Cell Culture: Culture HeLa cells in a suitable format (e.g., 6-well plates for SDS-PAGE analysis or glass-bottom dishes for microscopy) to the desired confluency.
-
Inhibitor Incubation:
-
Prepare stock solutions of the VBA probe and norbornene probe in DMSO.
-
Dilute the probes in cell culture medium to the desired final concentration (e.g., 100-300 µM for the VBA probe and 100 µM for the norbornene probe). A DMSO-only control should also be prepared.
-
Remove the old medium from the cells and add the medium containing the probes or DMSO.
-
Incubate the cells for 3 hours at 37°C in a CO₂ incubator.
-
-
Tetrazine Ligation:
-
Prepare a stock solution of the cell-permeable fluorescent tetrazine in DMSO.
-
Dilute the fluorescent tetrazine in cell culture medium to the desired final concentration (e.g., 3 µM).
-
After the inhibitor incubation, remove the medium and wash the cells once with PBS.
-
Add the medium containing the fluorescent tetrazine to the cells.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
-
Cell Lysis and SDS-PAGE Analysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by adding SDS-PAGE loading buffer and heating.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a fluorescence scanner.
-
-
Confocal Microscopy:
-
After the tetrazine ligation, wash the cells grown on glass-bottom dishes twice with PBS.
-
Add fresh cell culture medium or a suitable imaging buffer.
-
Visualize the subcellular localization of the fluorescently labeled proteins using a confocal microscope.
-
Visualizing the Workflow and Mechanism
To provide a clearer understanding of the experimental process and the underlying chemical principles, the following diagrams were generated using Graphviz.
References
- 1. Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coordination-Assisted Bioorthogonal Chemistry: Orthogonal Tetrazine Ligation with Vinylboronic Acid and a Strained Alkene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Ortho-, Meta-, and Para-Substituted Aminophenylboronic Acids for Researchers and Drug Development Professionals
Introduction:
Substituted phenylboronic acids are pivotal reagents in modern organic synthesis and medicinal chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Among these, aminophenylboronic acids (APBA) are of particular interest due to the versatile amino functional group, which can be further modified, and its influence on the electronic properties of the molecule. The positional isomerism of the amino group—ortho (2-APBA), meta (3-APBA), or para (4-APBA)—profoundly impacts the physicochemical properties and reactivity of these compounds. This guide provides a comparative analysis of these three isomers, offering insights into their performance based on established chemical principles and experimental data from related systems. While a direct head-to-head experimental comparison under identical conditions is not extensively documented in a single source, this guide consolidates available information to inform synthetic strategies and drug discovery efforts.
Physicochemical Properties: A Comparison of Acidity (pKa)
The Lewis acidity of the boronic acid moiety, quantified by its pKa, is a critical parameter influencing its reactivity and biological interactions. The position of the electron-donating amino group (-NH₂) significantly affects the pKa of the boronic acid through a combination of inductive and resonance effects.
Theoretical Framework: The Hammett Equation
The Hammett equation provides a framework for quantifying the effect of substituents on the reactivity of aromatic compounds. The amino group is an electron-donating group, which is known to increase the pKa of phenylboronic acid, making it less acidic. This effect is most pronounced when the amino group is in the para position due to strong +R (resonance) and -I (inductive) effects. In the meta position, only the -I effect operates, leading to a smaller increase in pKa compared to the para isomer. The ortho position experiences a combination of resonance, inductive, and steric effects, which can lead to more complex behavior. However, based on electronic effects, the general trend for the pKa of aminophenylboronic acids is expected to be:
para-APBA > ortho-APBA > meta-APBA > Phenylboronic Acid
This trend is based on the principle that stronger electron donation to the aromatic ring increases the electron density on the boron atom, making it a weaker Lewis acid and thus increasing its pKa.
Data Presentation: Acidity of Aminophenylboronic Acid Isomers
| Compound | Substituent Position | Expected pKa Trend |
| Phenylboronic Acid | - | ~8.8 |
| ortho-Aminophenylboronic Acid | ortho | Higher than Phenylboronic Acid |
| meta-Aminophenylboronic Acid | meta | Slightly higher than Phenylboronic Acid |
| para-Aminophenylboronic Acid | para | Highest pKa among the isomers |
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds. The efficiency of this reaction is highly dependent on the structure of the boronic acid, with both electronic and steric factors playing a crucial role.
Theoretical Framework: Steric and Electronic Effects
The reactivity of arylboronic acids in the Suzuki-Miyaura coupling is influenced by the ease of the transmetalation step in the catalytic cycle.
-
Electronic Effects: The electron-donating amino group increases the electron density on the aromatic ring, which can enhance the rate of oxidative addition of the palladium catalyst to the aryl halide coupling partner. However, it can also make the boronic acid less electrophilic and potentially slow down the transmetalation step.
-
Steric Hindrance: This is often the dominant factor. Substituents in the ortho position can sterically hinder the approach of the boronic acid to the palladium catalyst, thereby impeding the transmetalation step and reducing the reaction yield. The meta and para positions are less sterically encumbered.
Based on these principles, the expected order of reactivity in Suzuki-Miyaura coupling is:
para-APBA > meta-APBA > ortho-APBA
Data Presentation: Reactivity in Suzuki-Miyaura Coupling
Direct comparative yield data for the three aminophenylboronic acid isomers in a single Suzuki-Miyaura reaction is not available in the reviewed literature. However, studies on analogously substituted phenylboronic acids, such as nitrophenylboronic acids, consistently show lower yields for the ortho-isomer compared to the para-isomer, primarily due to steric hindrance. The following table illustrates this expected trend.
| Isomer | Expected Relative Yield | Primary Influencing Factor |
| ortho-Aminophenylboronic Acid | Low | Steric Hindrance |
| meta-Aminophenylboronic Acid | Moderate to High | Reduced Steric Hindrance |
| para-Aminophenylboronic Acid | High | Minimal Steric Hindrance |
Biological Activity: A Comparative Overview
Boronic acids are a well-established class of enzyme inhibitors, particularly for serine proteases, due to their ability to form a stable, covalent adduct with the catalytic serine residue. The position of the amino group on the phenyl ring can influence the binding affinity and inhibitory potency of aminophenylboronic acids.
Theoretical Framework: Enzyme-Inhibitor Interactions
The inhibitory activity of a boronic acid is determined by how well it fits into the enzyme's active site and its electronic properties. The amino group can participate in hydrogen bonding or electrostatic interactions within the active site, potentially enhancing binding affinity. The position of the amino group will dictate the geometry of these interactions. For instance, a para-amino group might interact with a different sub-pocket of the enzyme's active site compared to a meta or ortho-amino group.
Data Presentation: Cytotoxicity and Enzyme Inhibition
The following table provides a template for how such comparative data would be presented.
Table 3: Comparative Cytotoxicity of Aminophenylboronic Acid Isomers (Illustrative)
| Compound | IC₅₀ (µM) on [Specify Cell Line] |
|---|---|
| ortho-Aminophenylboronic Acid | [Experimental Value] |
| meta-Aminophenylboronic Acid | [Experimental Value] |
| para-Aminophenylboronic Acid | [Experimental Value] |
Table 4: Comparative Serine Protease Inhibition by Aminophenylboronic Acid Isomers (Illustrative)
| Compound | Kᵢ (nM) against [Specify Protease] |
|---|---|
| ortho-Aminophenylboronic Acid | [Experimental Value] |
| meta-Aminophenylboronic Acid | [Experimental Value] |
| para-Aminophenylboronic Acid | [Experimental Value] |
Experimental Protocols
For researchers planning to perform their own comparative studies, the following are detailed methodologies for key experiments.
1. Determination of pKa by UV-Vis Spectrophotometry
This method relies on the change in the UV-Vis absorbance spectrum of the compound as a function of pH.
-
Materials:
-
Ortho-, meta-, and para-aminophenylboronic acid
-
A series of buffer solutions of known pH (e.g., citrate, phosphate, borate) covering a range from acidic to basic (e.g., pH 2-12)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
-
-
Procedure:
-
Prepare a stock solution of each aminophenylboronic acid isomer in a suitable solvent (e.g., DMSO or methanol).
-
For each isomer, prepare a series of solutions in the different pH buffers. The final concentration of the boronic acid should be constant across all samples, and the amount of organic solvent should be kept to a minimum (e.g., <1%) to avoid significant shifts in pKa.
-
Record the UV-Vis spectrum (e.g., from 200-400 nm) for each solution at a constant temperature (e.g., 25 °C).
-
Plot the absorbance at a wavelength where the change upon ionization is maximal versus the pH.
-
Fit the data to the Henderson-Hasselbalch equation to determine the pKa value.
-
2. Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for comparing the reactivity of the isomers.
-
Materials:
-
Ortho-, meta-, and para-aminophenylboronic acid
-
An aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, or DMF)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equiv), the aminophenylboronic acid isomer (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., 0.05 equiv).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for a set period (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield of the purified product for each isomer.
-
3. MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Ortho-, meta-, and para-aminophenylboronic acid dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Prepare serial dilutions of the aminophenylboronic acid isomers in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the cells for a specified time (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value for each isomer.
-
4. Serine Protease Inhibition Assay
This is a general protocol to determine the inhibitory constant (Kᵢ) of the aminophenylboronic acid isomers against a serine protease.
-
Materials:
-
Serine protease (e.g., trypsin, chymotrypsin)
-
Fluorogenic or chromogenic substrate for the protease
-
Assay buffer (e.g., Tris-HCl)
-
Ortho-, meta-, and para-aminophenylboronic acid dissolved in DMSO
-
96-well microplate reader (fluorescence or absorbance)
-
-
Procedure:
-
Prepare a solution of the serine protease in the assay buffer.
-
Prepare serial dilutions of the aminophenylboronic acid isomers in the assay buffer.
-
In a 96-well plate, add the enzyme and different concentrations of the inhibitors. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a set time (e.g., 15-30 minutes) at a constant temperature.
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the rate of substrate hydrolysis (increase in fluorescence or absorbance) over time using the microplate reader.
-
Plot the reaction rates against the inhibitor concentrations.
-
Determine the Kᵢ value for each isomer using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).
-
Visualizations
Logical Relationship of Isomer Properties
Caption: Factors influencing the properties and reactivity of aminophenylboronic acid isomers.
Experimental Workflow for Comparative Analysis
Caption: A generalized workflow for the comparative analysis of aminophenylboronic acid isomers.
The choice between ortho-, meta-, and para-substituted aminophenylboronic acid has significant implications for synthetic outcomes and biological activity. Based on fundamental principles of organic chemistry, the para-isomer is expected to be the most reactive in Suzuki-Miyaura coupling due to minimal steric hindrance, while the ortho-isomer is anticipated to be the least reactive. The pKa values are predicted to follow the trend para > ortho > meta, influenced by the electron-donating nature of the amino group. While direct comparative data for biological activity is scarce, the positional isomerism offers a critical avenue for structure-activity relationship studies in drug discovery. The provided experimental protocols serve as a foundation for researchers to conduct their own comparative analyses and contribute valuable data to the scientific community.
Safety Operating Guide
Safe Disposal of (2-(Aminomethyl)phenyl)boronic acid: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals must adhere to strict safety protocols for the disposal of chemical reagents to ensure a secure and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of (2-(Aminomethyl)phenyl)boronic acid, a compound requiring careful handling due to its potential hazards.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to minimize inhalation risks.[2][3]
Hazard Summary
It is essential to be aware of the potential hazards associated with this compound. The following table summarizes its hazard classifications.
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Data sourced from comparable boronic acid safety data sheets.[1]
Disposal Protocol
The primary and most recommended method for the disposal of this compound is to treat it as hazardous waste.[2][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][5]
Step-by-Step Disposal Procedure:
-
Waste Segregation: this compound waste should be kept separate from other waste streams to prevent dangerous chemical reactions.[2] Never mix boronic acids with incompatible materials such as strong oxidizing agents, bleach, or strong acids.[1][2][5]
-
Waste Collection:
-
Solid Waste: Collect unused or contaminated solid this compound, including contaminated items like weighing paper and gloves, in a designated, sealable container clearly labeled as "Hazardous Waste".[2][4]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[2]
-
-
Container Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., irritant), and the date the container became full.[6]
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials, until collection by the institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company.[2][6]
-
Empty Container Disposal:
-
Empty containers of this compound must be decontaminated before disposal.
-
In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol).[2]
-
The first rinsate must be collected and disposed of as hazardous waste.[2] Subsequent rinses may also need to be collected as hazardous waste depending on institutional and local regulations.
-
After triple rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the appropriate recycling stream.[2]
-
Spill Cleanup:
In the event of a spill, follow these procedures:
-
Dry Spill: Use dry clean-up procedures and avoid generating dust. Collect the residue and place it in a sealed container for disposal as hazardous waste.[4]
-
Wet Spill: If the material is in solution, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for hazardous waste disposal.[4][7]
-
Decontamination: Wash the spill area thoroughly with soap and water, and prevent runoff from entering drains.[4] If contamination of drains occurs, notify emergency services.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Disclaimer: This information is intended for guidance only and may not be fully comprehensive. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound, and adhere to all local, state, and federal regulations for hazardous waste disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aobchem.com [aobchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. laballey.com [laballey.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Personal protective equipment for handling (2-(Aminomethyl)phenyl)boronic acid
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for a secure and compliant laboratory environment. This guide provides critical safety and logistical information for managing (2-(Aminomethyl)phenyl)boronic acid, outlining essential personal protective equipment (PPE), detailed operational protocols, and proper disposal procedures.
This compound is a compound that requires careful handling due to its potential hazards. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2] Adherence to the following guidelines is crucial to mitigate risks and ensure a safe laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[3][4][5] | Protects eyes from dust particles and potential splashes of the chemical.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene).[4][6] Consider double gloving.[4] | Prevents skin contact with the compound.[3][6] Gloves should be inspected before use and changed immediately upon contamination.[3] |
| Body Protection | A flame-resistant or standard laboratory coat, fully buttoned, along with long pants and closed-toe shoes.[3][4] | Protects skin from accidental spills and contact.[3] |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound.[3] | Minimizes the risk of inhaling dust particles and causing respiratory tract irritation.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to a structured operational protocol is essential for the safe handling of this compound.
-
Preparation :
-
Donning PPE :
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Chemical :
-
Post-Handling :
Disposal Plan: Step-by-Step Procedure
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[4] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[4][8]
-
Waste Segregation and Collection :
-
Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[4]
-
Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4] The label should also indicate that it is a boronic acid derivative.[4]
-
-
Solid Waste Disposal :
-
Contaminated solid materials such as gloves, bench paper, and weighing paper should be placed in the designated solid hazardous waste container.[8]
-
-
Liquid Waste Disposal :
-
If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[8]
-
-
Decontamination of Empty Containers :
-
Initial Rinse : In a chemical fume hood, rinse the empty container three times with a suitable solvent. This first rinseate must be collected and disposed of as liquid hazardous waste.[8]
-
Subsequent Rinses : Depending on institutional guidelines, subsequent rinses may also need to be collected as hazardous waste.[8]
-
Final Disposal : After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate.[8]
-
-
Waste Storage and Pickup :
Chemical Handling and Disposal Workflow
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
